Tetraethylammonium Chloride

Catalog No.
S566236
CAS No.
56-34-8
M.F
C8H20N.Cl
C8H20ClN
M. Wt
165.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium Chloride

CAS Number

56-34-8

Product Name

Tetraethylammonium Chloride

IUPAC Name

tetraethylazanium chloride

Molecular Formula

C8H20N.Cl
C8H20ClN

Molecular Weight

165.70 g/mol

InChI

InChI=1S/C8H20N.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

YMBCJWGVCUEGHA-UHFFFAOYSA-M

SMILES

Array

solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Bromide, Tetraethylammonium, Chloride, Tetraethylammonium, Hydroxide, Tetraethylammonium, Iodide, Tetraethylammonium, Ion, Tetraethylammonium, Tetraethylammonium, Tetraethylammonium Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion

Canonical SMILES

CC[N+](CC)(CC)CC.[Cl-]

The exact mass of the compound Tetraethylammonium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.3 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Tetraethylammonium Compounds. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is Tetraethylammonium chloride used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Primary Research Applications and Mechanisms

The table below summarizes the core research uses of Tetraethylammonium chloride based on current literature:

Application Area Specific Use / Target Key Findings / Mechanism Context / Model System
Neurophysiology & Pharmacology Potassium (K+) Channel Blockade Nonspecific, extracellular blocker of voltage-gated K+ channels [1] [2]. Neuronal studies, patch-clamp experiments [3] [2].
Neurophysiology & Pharmacology Chloride (Cl-) Channel Blockade Blocks fast Cl- channels by binding to the open state [4]. Excised inside-out patch-clamp on rat cortical neurons [4].
Pharmacology & Toxicology Ganglionic Blocker Blocks nicotinic acetylcholine receptors in autonomic ganglia, leading to vasodilation [1] [5]. Historical clinical exploration; now obsolete as a drug [1] [5].
Organic Synthesis Phase-Transfer Catalyst (PTC) Facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic) [6] [5]. Synthesis of diarylureas, alkylation reactions [6] [5].
Electrochemistry Supporting Electrolyte Provides high ionic strength and conductivity in non-aqueous electrochemical experiments [6]. Various electrochemical setups and measurements [6].
Emerging Research Alleviation of Anesthetic-Induced Neurotoxicity Reduced isoflurane-induced apoptosis (caspase-3 activation) in mouse brain [7]. Screening in C. elegans and validation in neonatal mice (P7) [7].

Detailed Experimental Contexts

Phase-Transfer Catalysis in Organic Synthesis

In organic synthesis, TEA-Cl acts as a phase-transfer catalyst. A typical methodology for its use in the geminal dialkylation of fluorene is outlined below [5]:

  • Reaction Setup: A mixture of fluorene, an alkyl halide, and this compound is prepared.
  • Aqueous Phase: A concentrated aqueous solution of sodium hydroxide is added.
  • Reaction Conditions: The mixture is stirred vigorously at a temperature between 50-80°C for several hours. The vigorous stirring creates a large interfacial area for the reaction to occur.
  • Work-up: After completion, the organic products are separated by extracting the mixture with an organic solvent.

The DOT script below visualizes this process, where TEA-Cl shuttles ions between phases to enable the reaction.

G OrganicPhase Organic Phase (Reactants) TEAC TEA-Cl (Catalyst) OrganicPhase->TEAC Transports AqueousPhase Aqueous Phase (NaOH) AqueousPhase->TEAC Transports Product Organic Product TEAC->Product Catalyzes

Diagram of phase-transfer catalysis with TEA-Cl enabling reaction between organic and aqueous phases.

Ion Channel Blockade in Electrophysiology

In electrophysiology, TEA-Cl is used to isolate specific ionic currents. The following is a generalized protocol for its application in whole-cell patch-clamp recording to study calcium currents [3]:

  • Extracellular Solution: The solution contains 160 mM this compound, 5 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH. The high concentration of TEA-Cl blocks potassium currents.
  • Intracellular (Pipette) Solution: The solution contains 100 CsCl₂, 37 CsOH, 1 MgCl₂, 10 BAPTA, 10 HEPES, 3.6 MgATP, 1 GTP, and 14 phosphocreatine, adjusted to pH 7.3 with CsOH. Cs⁺ also blocks potassium channels from the inside.
  • Key Experimental Parameters:
    • Voltage Protocol: Cells are held at -90 mV. Barium currents (as a surrogate for calcium currents) are elicited by depolarizing steps to +10 mV.
    • Prepulse Facilitation: A depolarizing prepulse to +80 mV is used to relieve Gβγ-mediated inhibition of calcium channels, helping to isolate the current of interest.
    • Blockers: Tetrodotoxin (TTX) is often added to the extracellular solution to block voltage-gated sodium channels.

The mechanism of potassium channel block can be visualized as a simple kinetic model where the blocker binds to the open channel.

G Closed Channel Closed Open Channel Open Closed->Open Activation Open->Closed Deactivation Blocked Channel Blocked Open->Blocked TEA-Cl Binding Blocked->Open TEA-Cl Dissociation

Kinetic model of TEA-Cl blocking an open potassium channel and subsequently dissociating.

Alleviation of Anesthetic-Induced Neurotoxicity

A 2021 study identified TEA-Cl as a potential compound to reduce neurotoxicity. The experimental workflow is summarized below [7]:

  • Screening in C. elegans:
    • Model: Synchronized L1 larval stage worms with an ER stress reporter (hsp-4::GFP).
    • Exposure: Worms were exposed to 8% isoflurane for 4 hours in the presence of compounds from a drug library.
    • Assays: Compounds that reduced ER stress (GFP fluorescence) were then tested for their ability to alleviate an isoflurane-induced defect in chemotaxis behavior.
  • Validation in Mice:
    • Model: Postnatal day 7 (P7) mouse pups.
    • Treatment: Pups were pretreated with TEA-Cl or a control before isoflurane exposure.
    • Outcome Measure: Reduction in caspase-3 activation (a marker for apoptosis) in the brain was measured.

This multi-species screening and validation workflow is illustrated in the following diagram.

G Start Drug Library Screening WormER C. elegans ER Stress Assay Start->WormER Primary WormBehav C. elegans Chemotaxis Assay WormER->WormBehav Secondary TEAHit TEA-Cl Identified as Hit WormBehav->TEAHit Confirmed Mouse Mouse Model Caspase-3 Staining TEAHit->Mouse Validated

Workflow for identifying TEA-Cl as a neuroprotective agent across species.

Conclusion

This compound remains a versatile tool in scientific research. Its well-established role as a potassium channel blocker in neurophysiology is complemented by its utility in organic synthesis and electrochemistry. Emerging evidence also suggests a potential new application in mitigating anesthetic-induced neurotoxicity, highlighting that the research applications of this simple molecule continue to evolve [7].

References

TEAC quaternary ammonium compound properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Applications of QACs

Quaternary ammonium compounds (QACs or "quats") are a large class of chemicals characterized by a central, positively charged nitrogen atom (ammonium ion) bonded to four organic substituents (typically alkyl or aryl groups) and one anion [1] [2]. Their unique amphiphilic structure (containing both hydrophilic and hydrophobic parts) underpins their functionality as surfactants and biocides [3].

The table below summarizes the fundamental properties and primary functions of common QAC types:

QAC Type (Common Name/Abbreviation) Core Structural Features Key Functional Properties Primary Applications & Examples
Benzalkonium Chloride (BAC, ADBAC) [1] Benzyl and alkyl groups attached to nitrogen [1] Broad-spectrum antimicrobial, surfactant [4] [1] Hospital & household disinfectants, hand sanitizers, preservatives in personal care products [4] [1] [5]
Didecyldimethylammonium Chloride (DDAC) [4] [1] Two decyl (C10) alkyl chains [1] High stability, broad-spectrum efficacy [4] Industrial-grade disinfectants for healthcare and food processing; wood preservatives [3] [4]
Alkyl Trimethyl Ammonium Chloride (ATMAC) [3] [1] Three methyl groups and one long alkyl chain [1] Antimicrobial, surfactant, conditioning agent [3] Household cleaners, fabric softeners, hair conditioners [3]
Cetyl Trimethyl Ammonium Chloride (CTAC) [6] Hexadecyl (C16) alkyl chain [6] Surfactant, antistatic agent, emulsifier [6] Hair conditioners, fabric softeners, skin creams [6]
Dialkyldimethyl Ammonium compounds (DADMAC) [1] Two long alkyl chains [1] Surfactant, softening agent, antistatic agent [1] Key ingredient in fabric softeners and antistatic sheets [1]

Experimental Protocols for QAC Efficacy Testing

For researchers assessing the antimicrobial properties of QACs, the following standardized methodologies are commonly employed. The workflow for these experiments can be visualized in the diagram below.

Start Start: Prepare Bacterial Cultures A Determine Minimum Inhibitory Concentration (MIC) Start->A B Determine Minimum Bactericidal Concentration (MBC) A->B C Assess Antibiofilm Activity (MBIC/MBEC) B->C D Analyze Synergistic Effects (e.g., with Alcohols) C->D For antiseptic formulation R&D End End: Data Analysis & Reporting C->End D->End

Experimental workflow for evaluating QAC antimicrobial efficacy

Determination of Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations [7]
  • Objective: To determine the lowest concentration of a QAC that inhibits visible growth (MIC) and kills (MBC) a specific microorganism.
  • Methodology (Broth Microdilution):
    • Preparation: Prepare a serial two-fold dilution of the QAC in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
    • Inoculation: Standardize a fresh bacterial suspension to approximately 5 × 10^5 CFU/mL and inoculate each well.
    • Incubation: Incubate the plate at an appropriate temperature (e.g., 35±2°C) for 16-20 hours.
    • MIC Reading: The MIC is the lowest QAC concentration that prevents visible turbidity.
    • MBC Determination: Subculture liquid from wells showing no growth onto antibiotic-free agar plates. The MBC is the lowest QAC concentration that results in ≥99.9% kill of the initial inoculum.
Assessment of Antibiofilm Activity [7]
  • Objective: To evaluate the efficacy of QACs against bacterial biofilms, which are more resistant than planktonic cells.
  • Methodology:
    • Biofilm Formation: Grow biofilms in vitro on a substrate (e.g., peg lids, microtiter plates) for 24-48 hours.
    • Treatment: Expose pre-formed biofilms to serial dilutions of the QAC.
    • MBIC/MBEC Determination:
      • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration that inhibits biofilm formation.
      • Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration that eradicates a pre-formed biofilm, assessed by viability assays after treatment.

Critical Research Considerations

  • Antimicrobial Resistance (AMR): There is documented evidence that bacteria can develop resistance to QACs, which may also confer cross-resistance to certain antibiotics [1] [2]. This necessitates continuous monitoring and development of new compounds [7].
  • Health and Environmental Toxicology:
    • Human Exposure: QACs have been detected in human blood and are associated with disrupted inflammatory markers, mitochondrial function, and cholesterol homeostasis [8]. Some QACs are linked to developmental and reproductive toxicity in animal studies [1] [5].
    • Ecotoxicity: QACs are toxic to aquatic life and can persist in the environment, adsorbing to soil and sediments [1] [5]. Research into degradation methods, like advanced oxidation processes, is ongoing [9].

References

Molecular Mechanism of Action as a Potassium Channel Blocker

Author: Smolecule Technical Support Team. Date: February 2026

The tetraethylammonium (TEA) ion is a small, positively charged molecule that blocks K+ channels by physically obstructing the ion conduction pathway, or pore [1] [2]. Its effects are concentration-dependent and vary across different channel subtypes.

  • Channel Targets: TEAC non-specifically blocks a range of K+ channels, including voltage-gated K+ channels (KV) and calcium-activated K+ channels (BK) [3] [1].
  • Mechanism: The TEA+ ion can bind to sites at both the internal and external mouths of the channel pore, preventing K+ ions from passing through [2].
  • Physiological Impact: By blocking K+ channels, TEAC slows the repolarization of the neuronal membrane after an action potential. This leads to prolonged depolarization and can modulate action potential firing frequency and synaptic responses [3].

The table below summarizes the key molecular interactions:

Target Primary Action Key Experimental Context Biological Consequence
Voltage-gated K+ Channels (KV) Blocks outward K+ current, slowing inactivation [3] Suprachiasmatic nucleus (SCN) neuron electrophysiology [3] Prolonged action potential, modulated firing frequency [3]
Calcium-activated K+ Channels (BK) Inhibits channel activity [3] Analysis of SCN neuronal currents [3] Altered cellular electrical activity patterns [3]
Autonomic Ganglia Blocks nicotinic acetylcholine receptors, inhibiting signal transmission [1] Clinical and pharmacological studies [4] Ganglionic blockade, leading to vasodilation [1]
Nicotinic Acetylcholine Receptors Antagonizes receptor function [1] Pharmacological profiling [1] Interruption of cholinergic neurotransmission [1]

Experimental Applications & Protocols

TEAC is extensively used to isolate specific ionic currents in electrophysiology and has shown therapeutic potential in disease models.

Isulating Transient Potassium Current (IA) in Neurons

In brain slices, TEAC is applied to block delayed rectifier K+ currents (IDR), allowing for the study of the rapidly inactivating IA current [3]. The following diagram outlines a typical voltage-clamp protocol and the role of TEAC:

G Start Start Experiment HP1 Holding Potential: -100 mV Start->HP1 HP2 Holding Potential: -40 mV Start->HP2 Step1 Apply Depolarizing Step HP1->Step1 Record1 Record Current (I_A + I_DR) Step1->Record1 Subtract Digital Subtraction Record1->Subtract Step2 Apply Depolarizing Step HP2->Step2 Record2 Record Current (I_DR only) Step2->Record2 Record2->Subtract Result Isolated I_A Current Subtract->Result

A typical experimental workflow for isolating IA current using TEAC.

Detailed Methodology [3] [5] [6]:

  • Solution Preparation: The standard extracellular solution (Artificial Cerebrospinal Fluid (ACSF)) contains (in mM): 120 NaCl, 2.5 KCl, 2 MgSO₄·7H₂O, 2 CaCl₂, 1.25 NaH₂PO₄·2H₂O, 26 NaHCO₃, and 10 glucose. For IA recording, this solution is supplemented with:
    • 1 μM Tetrodotoxin (TTX): To block voltage-gated sodium (Na+) currents.
    • 30 mM Tetraethylammonium Chloride (TEAC): To block delayed rectifier K+ currents (IDR).
    • 0.1 mM CdCl₂: To block all calcium (Ca²⁺) channel currents.
  • Cell Preparation: Acute brain slices (e.g., from the hypothalamic suprachiasmatic nucleus, SCN) are prepared and neurons are patched in the whole-cell voltage-clamp configuration.
  • Voltage-Clamp Protocol:
    • Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to remove inactivation from IA channels.
    • Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV). This activates both IA and IDR.
    • Change the holding potential to a more depolarized level (e.g., -40 mV) to fully inactivate IA channels.
    • Repeat the same series of depolarizing steps. This now activates primarily IDR.
  • Data Analysis: The IDR trace (from step 4) is digitally subtracted from the total K+ current trace (from step 2) to reveal the isolated, pure IA.
Neuroprotective Effects in Anaesthetic-Induced Neurotoxicity

A drug screening approach using C. elegans identified TEAC as a compound that alleviates neurotoxicity induced by the anaesthetic isoflurane [7] [8].

Detailed Methodology [7] [8]:

  • Model System: C. elegans larvae (L1 stage) carrying an endoplasmic reticulum (ER) stress reporter (hsp-4::GFP).
  • Treatment:
    • Larvae are exposed to isoflurane (8 vol%) in 96-well plates, with or without TEAC co-application.
    • After a 4-hour exposure and a 2-hour recovery period, worms are fixed and analyzed.
  • Outcome Measures:
    • ER Stress: Quantified by measuring GFP fluorescence intensity.
    • Functional Deficit: Assessed by a chemotaxis assay in adult worms that had been exposed during the larval stage.
  • Validation in Mammals: Promising compounds from the worm screen are blindly tested in postnatal day 7 (P7) mice. Isoflurane-induced apoptosis (cell death) in the brain is quantified by caspase-3 staining.

Key Quantitative Data

Research has yielded specific quantitative insights into TEAC's effects:

Parameter Finding Experimental Context
Effect on IA Inactivation Time Constant (τinact) 40 mM TEA significantly increased τinact to 9.8 ± 3.0 ms, compared to 4.9 ± 1.2 ms with 1 mM TEA [3]. Voltage-clamp of hamster SCN neurons [3].
Effect on IA Amplitude No significant effect on IA amplitude was observed at concentrations of 1 mM or 40 mM TEA [3]. Voltage-clamp of hamster SCN neurons at 36°C [3].
Reduction in Apoptosis In mouse brain, TEAC reduced isoflurane-induced caspase-3 staining by 54% in the anterior cortical region and 46% in the hippocampal region [7] [8]. P7 mouse model of anaesthetic-induced neurotoxicity [7] [8].
Acute Toxicity (LD50, mouse) Intraperitoneal: 65 mg/kg; Oral: 900 mg/kg [4]. Acute and chronic toxicity studies [4].

Emerging Research & Additional Mechanisms

Beyond its classical role as a K+ channel blocker, recent studies point to other potential mechanisms and applications:

  • Neuroprotection: The finding that TEAC reduces anaesthetic-induced neurotoxicity in both C. elegans and mice suggests it modulates conserved cell death pathways, possibly through the unfolded protein response and ER stress pathways [7] [8].
  • Anti-Proliferative Effects: TEAC has demonstrated cytotoxic and anti-proliferative potential, inducing apoptosis in glioma cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax [2].
  • Inflammatory Response: TEAC has been shown to improve cardiac, vascular, and hemodynamic properties during early sepsis in animal models, indicating a modulatory role in inflammatory responses [2].

References

Comprehensive Technical Analysis: Tetraethylammonium (TEA) Chloride as a Potassium Channel Blocker

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanism of Action

Tetraethylammonium (TEA) chloride represents one of the most extensively studied potassium channel blockers in electrophysiological research. This quaternary ammonium compound exerts its inhibitory effects through direct physical occlusion of the potassium conduction pathway, acting as a pore plug that prevents potassium ion permeation. TEA's mechanism is characterized by its voltage-dependent behavior, with blockade efficacy influenced by membrane potential and the specific potassium channel subtype. The compound can access its binding site from both intracellular and extracellular sides depending on channel architecture, though with typically different affinities for each access point [1].

Molecular dynamics simulations based on experimental structures of Kv2.1 channels reveal that TEA spontaneously enters the channel through the cytoplasmic gate following channel activation and binds to a site adjacent to the selectivity filter directly on the pore axis. This binding configuration allows TEA to directly impede the flow of K+ ions through the channel in what is often described as an open-pore blockade mechanism [2]. Unlike the more complex inhibitor RY785 which binds off-axis and influences gating dynamics, TEA functions primarily as a direct steric blocker of ion conduction without substantially altering the channel's voltage-sensing machinery [2].

Structural Basis of TEA Blockade

The structural foundation of TEA inhibition has been elucidated through cocrystallization studies with prokaryotic potassium channels like KcsA, revealing atomic-level details of the blocker-channel interaction. These structural studies demonstrate that TEA binding at both internal and external sites alters ion occupancy within the selectivity filter, providing a mechanistic explanation for the mutual destabilization and voltage dependence observed in TEA blockade [3]. Research indicates that TEA functions as a potassium analog at the dehydration transition step that normally occurs during potassium permeation, effectively competing with potassium ions for critical binding sites within the conduction pathway [3].

Key Binding Site Residues

The specific amino acid composition at the channel's external mouth determines TEA sensitivity across different potassium channel families:

  • In the viral Kcv channel, Leu70 represents a critical residue governing TEA sensitivity, with substitutions at this position altering TEA inhibition constants by up to 1000-fold (from ~100 µM to ~100 mM) [1]
  • This position is homologous to Tyr82 in KcsA and Phe449 in Shaker channels, highlighting the conserved nature of this binding determinant across evolutionarily diverse potassium channels [1]
  • The additive contribution of all four subunits in the tetrameric channel complex to TEA binding energy indicates that each subunit independently and equally participates in coordinating the inhibitor [1]

Table 1: Key Structural Determinants of TEA Sensitivity in Various Potassium Channels

Channel Type Critical Residue Position Effect of Mutation
Kcv (Viral) Leu70 Pore entrance 1000-fold change in IC50
KcsA (Prokaryotic) Tyr82 Pore entrance Alters external TEA affinity
Shaker (Drosophila) Phe449 Pore entrance Reduces external TEA block

Experimental Methodologies for Studying TEA Blockade

Electrophysiological Approaches

The gold standard for investigating TEA inhibition involves patch-clamp electrophysiology in either whole-cell or single-channel configuration. For single-channel studies in lipid bilayers, the following protocol has proven effective:

  • Bilayer formation: Create planar lipid bilayers across a Teflon aperture separating cis and trans chambers using 1,2-diphytanoyl-sn-glycerophosphatidylcholine [1]
  • Channel incorporation: Add purified potassium channel protein to the cis chamber, which is electrically grounded [1]
  • Solution conditions: Utilize symmetrical 150 mM KCl buffered with 10 mM Tris-Cl at pH 7.2 in both chambers [1]
  • Current recording: Record single-channel currents with an Axopatch 200B amplifier, filtering at 1 kHz with a low-pass Bessel filter and sampling at 20 kHz [1]
  • Data analysis: Determine current amplitude by Gaussian fitting of all-points histograms and calculate IC50 values through fitting dose-response data with the Langmuir equation [1]

For whole-cell patch clamp studies of TRPM7 channels, researchers have successfully employed intracellular loading approaches where cells are incubated overnight with 20 mM TEA-Cl, resulting in nearly complete blockade of outward TRPM7 currents measured at break-in. The internal solution for these experiments typically contains 129 mM TEA, 5 mM CsF, 1 mM EGTA, and 10 mM HEPES at pH 7.3 [4].

Molecular Dynamics Simulations

Advanced computational approaches provide atomic-level insights into TEA blockade mechanisms:

  • System setup: Simulate potassium channels embedded in explicit phospholipid bilayers under physiological ionic conditions [2]
  • Voltage application: Apply transmembrane electric fields (e.g., 100 mV) to mimic physiological membrane potentials [2]
  • Trajectory calculation: Employ specialized supercomputing resources (e.g., Anton 2) to generate microsecond-scale all-atom molecular dynamics trajectories [2]
  • Analysis: Monitor inhibitor binding events, ion permeation rates, and conformational changes in the channel structure [2]

G Start Study Design MD Molecular Dynamics Simulation Start->MD Electrophys Electrophysiological Recording Start->Electrophys Mutagenesis Site-Directed Mutagenesis Start->Mutagenesis Analysis Data Analysis MD->Analysis Electrophys->Analysis Mutagenesis->Analysis Conclusions Mechanistic Insights Analysis->Conclusions

Research approaches for studying TEA blockade

Quantitative Characterization of TEA Blockade

Concentration-Dependent Effects

TEA blockade exhibits concentration-dependent efficacy with varying potency across different potassium channel families and experimental systems:

Table 2: Concentration-Dependent Effects of TEA Across Experimental Systems

Experimental System TEA Concentration Effect Observed Reference
Squid giant axon (internal) 20 mM Irreversible current reduction to <5% initial value without external K+ [5]
Kcv potassium channel 0.098 mM (cis) 50% current inhibition at -60 mV [1]
Kcv potassium channel 47 mM (trans) 50% current inhibition at -60 mV [1]
HEK293/Jurkat T cells 20 mM (overnight) Near-complete blockade of TRPM7 outward current [4]
Microbial fuel cells 5-10 mM Inhibition of potassium-mediated electrical communication [6]
Rat hippocampal slices 30 mM Increased spontaneous basal release of [3H]5-HT [7]
Mutagenesis Studies and Sensitivity Modulation

Site-directed mutagenesis of the Kcv channel has revealed remarkable plasticity in TEA sensitivity:

  • L70Y mutation: Decreases cis TEA sensitivity by 7-fold (IC50 from 0.098 mM to 0.74 mM at -60 mV) [1]
  • L70A mutation: Decreases cis TEA sensitivity by 450-fold (IC50 from 0.098 mM to 45 mM at -60 mV) [1]
  • Heterotetramer studies: Demonstrate that all four subunits contribute additively to TEA binding energy, with each subunit independently contributing equal binding energy [1]

The extreme sensitivity of TEA blockade to specific pore residues enables engineering of channels with predetermined TEA sensitivity spanning three orders of magnitude, providing valuable tools for probing channel structure-function relationships and developing biosensors with tailored inhibitor sensitivity [1].

Research Applications and Methodological Considerations

Research Applications Across Biological Systems

TEA serves as a versatile pharmacological tool in diverse research contexts:

  • Neuroscience research: Used at 30 μg/paw in mice to block voltage-gated K+ channels when studying peripheral antinociception mechanisms [8]
  • Cardiovascular physiology: Employed at 40 mM in patch-clamp studies of mechanosensitive potassium channels in cardiac vagal afferent neurons [9]
  • Microbial systems: Applied at 5-10 mM concentrations to inhibit potassium-mediated electrical communication in electroactive biofilms within microbial fuel cells [6]
  • Neurotransmitter release studies: Utilized at 30 mM concentrations to enhance spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices [7]
Important Technical Considerations

Several critical methodological factors must be considered when employing TEA in experimental systems:

  • Access requirements: TEA requires channel opening for access to its binding site, as demonstrated by experiments showing minimal effect when axons are held at -110 mV without depolarization [5]
  • Ionic dependence: The irreversible action of TEA on K+ channels in squid axons is prevented by ≥10 mM K+ in the extracellular solution, highlighting competitive interactions between TEA and potassium ions [5]
  • Voltage dependence: TEA blockade exhibits characteristic voltage dependence, with efficacy influenced by membrane potential and the direction of K+ flow [4] [1]
  • Experimental timing: The development of TEA blockade requires consideration of diffusion and access time, particularly in intact cell preparations where overnight incubation may be necessary for adequate intracellular accumulation [4]

G TEA TEA Application Access Channel Access TEA->Access Requires open channel Binding Pore Binding Access->Binding Voltage-dependent Effect Functional Effect Binding->Effect Steric obstruction Measurement Experimental Readout Effect->Measurement Current inhibition K External K+ K->Binding Competitive Mutation Pore mutations Mutation->Binding Alters affinity

Mechanism of TEA blockade with modifying factors

Conclusion

Tetraethylammonium chloride remains an indispensable tool for probing the structure and function of potassium channels across diverse biological systems. Its well-characterized mechanism as a direct pore blocker acting at specific sites within the potassium conduction pathway provides researchers with a means to selectively inhibit potassium currents and investigate their physiological roles. The quantitative data and experimental methodologies summarized in this technical guide provide a foundation for the appropriate application of TEA in basic research and drug discovery efforts targeting potassium channel function.

References

Tetraethylammonium chloride ganglionic blocking properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Tetraethylammonium chloride exerts its effects through two primary, well-documented mechanisms:

  • Potassium Channel Blockade: TEA-Cl is a classic non-specific potassium (K+) channel blocker [1] [2]. By blocking these channels, it inhibits the repolarizing K+ current that follows an action potential. This leads to membrane depolarization, an increase in membrane resistance, and a prolonged action potential duration, which can facilitate the opening of voltage-gated calcium channels [3].
  • Ganglionic Blocking Properties: The blockade of K+ channels in autonomic ganglia is the foundation of its ganglionic blocking effect. By prolonging depolarization and altering the firing properties of neurons, TEA-Cl disrupts the normal signaling through both sympathetic and parasympathetic ganglia. This was historically explored for clinical use, though it is now largely obsolete as a therapeutic drug [1].

Experimental Data & Quantitative Findings

The following table consolidates key quantitative findings from research on TEA-Cl's effects on vascular smooth muscle, a common model for studying its cellular actions [3].

Observation/Parameter Experimental Condition Reported Effect or Value
Membrane Potential 10-100 mM TEA Linear relationship with log[TEA]; concentration-dependent depolarization [3].
Membrane Resistance 10 and 30 mM TEA Increased membrane resistance [3].
Spike Potentials Short exposure to TEA Triggered by depolarizing currents; blocked by verapamil/NiCl₂ (Ca²⁺ channel blockers); insensitive to tetrodotoxin (Na⁺ channel blocker) [3].
Noradrenaline Response 10 mM TEA Leftward shift in the concentration-response curve; increased maximum contraction [3].
Calcium Conductance -- Concluded to be increased, potentially linked to K⁺ channel blockade [3].

Detailed Experimental Protocol

To understand how the data above is obtained, here is a detailed methodology for a key experiment: "Investigating TEA-Cl's Effects on Smooth Muscle Electrophysiology and Contractility" based on the research in rabbit pulmonary artery [3].

1. Tissue Preparation

  • Tissue Source: Isolate the main pulmonary artery from a rabbit.
  • Sample Preparation: Dissect the artery into vascular strips (approx. 2-3 mm wide and 10 mm long) for mounting in an organ bath.

2. Solutions and Pharmacological Agents

  • Physiological Salt Solution (PSS): A standard solution like Krebs-Henseleit buffer, continuously oxygenated (95% O₂ / 5% CO₂) and maintained at 37°C.
  • Drug Stocks:
    • TEA-Cl Stock: 1 M solution in distilled water.
    • Noradrenaline Stock: 10 mM solution.
    • Other Blockers: Verapamil (1-10 µM), Nickel Chloride (NiCl₂, 1-3 mM), Tetrodotoxin (TTX, 1 µM).

3. Instrumentation and Setup

  • Organ Bath System: Mount the vascular strip in an organ bath containing PSS under a resting tension of 1-2 grams.
  • Force Transducer: Connect the tissue to a force transducer to measure isometric tension.
  • Electrophysiology Setup (for intracellular recordings):
    • Microelectrodes: Use glass microelectrodes (filled with 3 M KCl, resistance 30-80 MΩ) to impale single smooth muscle cells and record membrane potential and resistance.
    • Stimulation Electrodes: Place electrodes to deliver external depolarizing current pulses.

4. Experimental Procedure

  • Equilibration: Equilibrate the tissue in PSS for at least 60 minutes, washing periodically.
  • Control Measurements:
    • Record the resting membrane potential and membrane resistance.
    • Measure the membrane's response to depolarizing current pulses.
    • Apply cumulative concentrations of noradrenaline (1 nM - 10 µM) to establish a control concentration-response curve for contraction. Wash thoroughly.
  • TEA-Cl Application:
    • Add TEA-Cl (e.g., 10 mM) to the organ bath.
    • Immediate Effects (Rapid Onset): Within minutes, record changes in membrane potential, resistance, and the appearance of spike potentials in response to current.
    • Measure the contractile response (tonic contraction).
    • Prolonged Incubation (Slow Effects): After incubating with TEA for >30 minutes, observe the development of phasic contractions and measure the contractile response to electrical stimulation.
  • Investigating Mechanism:
    • In the presence of TEA, apply verapamil or NiCl₂ to test if the induced spikes and contractions are blocked.
    • Apply TTX to confirm that the effects are not mediated by voltage-gated sodium channels.

5. Data Analysis

  • Plot membrane potential vs. log[TEA] concentration.
  • Compare the amplitude of tonic contractions and the magnitude of nerve-evoked contractions before and after TEA.
  • Analyze the shift in the noradrenaline concentration-response curve by calculating changes in EC₅₀ and maximum response.

Signaling Pathway Diagram

The diagram below illustrates the core signaling pathway through which TEA-Cl affects vascular smooth muscle cells.

G TEA This compound (TEA-Cl) K_Channel Voltage-Gated K⁺ Channel TEA->K_Channel Blocks Depol Membrane Depolarization K_Channel->Depol Inhibits Repolarization VGCC Voltage-Gated Ca²⁺ Channel Depol->VGCC Activates Contraction Smooth Muscle Contraction Depol->Contraction Spike Potentials Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Ca_Influx->Contraction NA Noradrenaline Receptor Adrenergic Receptor NA->Receptor Receptor->Contraction Potentiates

This pathway shows the primary sequence of events from TEA application to smooth muscle contraction. The dashed line indicates the potentiating effect of noradrenaline in the presence of TEA, which enhances the contractile response [3].

Key Considerations for Researchers

  • Multiple Effects: Be aware that TEA's actions extend beyond ganglionic and smooth muscle studies. It has also been shown to block water flux through Aquaporin-1 channels, an effect distinct from its action on ion channels [4].
  • Therapeutic Potential: Recent research in model organisms suggests TEA-Cl may reduce anaesthetic-induced neurotoxicity, indicating potential new therapeutic applications that warrant further investigation [5].

References

Understanding Acute Oral Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Acute oral toxicity refers to the adverse effects occurring within a short time after oral administration of a single dose of a substance, or multiple doses given within 24 hours [1]. The primary goal is to identify the median lethal dose (LD50), which is a statistically derived dose that can be expected to cause death in 50% of treated animals, and to characterize the nature of the observed toxic effects [1].

Standard Experimental Protocols

The following methodologies are accepted by regulatory bodies like the OECD and the U.S. EPA.

Animal Model and Husbandry
  • Species and Strain: The rat is the preferred species. Commonly used laboratory strains should be employed [1].
  • Age and Weight: Young adult rats between 8 and 12 weeks old should be used. The weight variation of animals used must be within 20% of the mean weight for each sex [1].
  • Number and Sex: At least 5 experimentally naive rodents are used at each dose level, typically of one sex initially, followed by confirmation in the other sex unless one is known to be markedly more sensitive [1].
  • Housing and Feeding: Animals are acclimatized for at least 5 days prior to the test. Room temperature should be 22 ±3 °C, with a relative humidity of 30-70%, and a 12-hour light/dark cycle. Conventional laboratory diets and unlimited drinking water are provided [1] [2].
Dosing and Observation
  • Dose Preparation: The test substance may be administered neat or dissolved/suspended in a suitable vehicle (e.g., water, corn oil). The volume should not exceed 1 mL/100g body weight for non-aqueous solutions or 2 mL/100g for aqueous solutions [1].
  • Fasting: Animals are fasted prior to dosing (e.g., overnight for rats) to ensure a uniform physiological state and maximize absorption [1].
  • Administration: The substance is administered in a single dose by gavage using a stomach tube [1].
  • Observation Period: A minimum of 14 days is recommended. Observations are crucial and include [1] [2]:
    • Clinical Observations: Skin, fur, eyes, mucous membranes, respiratory and circulatory effects, autonomic effects, and central nervous system effects.
    • Body Weight: Recorded before dosing and at least weekly thereafter.
    • Pathology: Gross necropsy of all animals that die during the study and those sacrificed at termination.

Key Parameters in Acute Toxicity Testing

The table below summarizes the core experimental parameters as per regulatory guidelines.

Parameter Typical Requirement Purpose & Rationale
Test Species Rat (preferred), other species require justification [1] To use a standardized, well-characterized model for hazard identification.
Sample Size Minimum 5 animals per dose group/sex [1] To provide a basis for statistical analysis of the dose-response.
Dose Levels At least 3 dose levels, appropriately spaced [1] To produce a range of toxic effects and mortality for a dose-response curve.
Observation Period Minimum 14 days [1] To capture both immediate and delayed signs of toxicity and recovery.
Limit Test Dose 2000 mg/kg (or 5000 mg/kg for some regulations) [1] [3] To determine if a substance has low toxicity, potentially avoiding a full study.

Alternative Testing Methods and the 3Rs

In line with the 3Rs principle (Replacement, Reduction, and Refinement), several alternative methods are accepted by regulatory agencies to reduce animal use [4] [5]. These are often used in a tiered testing strategy.

  • Fixed Dose Procedure (OECD TG 420): Uses pre-defined fixed dose levels and focuses on the observation of "evident toxicity" rather than death, minimizing severe suffering [6].
  • Acute Toxic Class Method (OECD TG 423): A sequential testing procedure that uses fewer animals per step and classifies substances into defined toxicity classes [1].
  • Up-and-Down Procedure (OECD TG 425): A sequential method that doses one animal at a time, using the outcome from one animal to determine the dose for the next, significantly reducing animal numbers [1].
  • In Silico and In Vitro Approaches: Computational models like CATMoS and high-throughput screening assays (e.g., in ToxCast) are being developed to predict acute oral toxicity, helping to prioritize chemicals and understand mechanisms [4] [5].

Mechanistic Pathways in Acute Toxicity

The adverse outcome pathway (AOP) framework is a modern tool for organizing mechanistic information. It links a Molecular Initiating Event (MIE) to an Adverse Outcome through a series of Key Events [4]. For acute oral toxicity, the LD50 is the common adverse outcome.

The diagram below visualizes a generalized AOP for acute systemic toxicity.

AOP MIE Molecular Initiating Event (MIE) e.g., Enzyme Inhibition, Receptor Binding KE1 Cellular Key Event e.g., Altered Signaling, Oxidative Stress MIE->KE1 KE2 Organ Key Event e.g., Liver Necrosis, Neurotoxicity KE1->KE2 AO Adverse Outcome (AO) Organism Death (LD50) KE2->AO

This AOP framework helps in identifying relevant New Approach Methodologies (NAMs). For instance, an in vitro assay that detects the MIE (e.g., acetylcholinesterase inhibition) can be used to predict the potential for the full adverse outcome, reducing reliance on animal testing [4].

Best Practices for Study Readiness

Before initiating an acute toxicity study, especially in drug development, proper preparation is key to success and timeline management [3].

  • Finalize Your Formulation: The test formulation must have sufficient stability to cover the preparation and dosing period. The vehicle itself must have a known safety profile to ensure any observed toxicity is attributable to the test compound [3].
  • Develop a PK Profile: Preliminary pharmacokinetic (PK) data on the exact formulation is crucial. It helps in selecting an appropriate starting dose and species, preventing unexpected toxicity or study failure due to under-dosing [3].
  • Data-Driven Species Selection: The choice of test species should be supported by PK and metabolism data to ensure the results are as translational as possible to humans [3].

References

Comprehensive Application Notes and Protocols: Tetraethylammonium Chloride in HPLC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetraethylammonium Chloride in Analytical Chemistry

This compound (TEAC) is a quaternary ammonium salt with the chemical formula [N(CH₂CH₃)₄]⁺Cl⁻ that appears as a colorless, hygroscopic crystalline solid with a molecular weight of 165.71 g/mol. TEAC dissociates in aqueous solutions to form tetraethylammonium cations and chloride anions, with the cation possessing a permanent positive charge distributed across the four ethyl groups surrounding the central nitrogen atom. This quaternary ammonium structure makes TEAC particularly valuable in HPLC method development where it serves multiple functions, including as a phase-transfer catalyst, ion-pairing reagent, and mobile phase modifier for challenging separations. [1]

The utility of TEAC in pharmaceutical and bioanalytical chemistry stems from its ability to modify selectivity in separation systems through various mechanisms. As a hydrophilic ionizable compound, TEAC can interact with both stationary phases and analytes through electrostatic interactions, hydrogen bonding, and hydrophobic effects. These properties make it particularly valuable for analyzing compounds that are difficult to retain using conventional reversed-phase chromatography, including highly polar pharmaceuticals, ionic compounds, and biomolecules. Additionally, TEAC finds application in the formulation of deep eutectic solvents for selective extraction processes and as a supporting electrolyte in electrochemical applications coupled with chromatographic systems. [2] [1] [3]

HPLC Analysis of this compound

Method Parameters and System Configuration

The analysis of this compound itself requires specialized HPLC approaches due to its high water solubility and ionic character. A validated method for TEAC analysis employs a Newcrom AH column (4.6 × 150 mm, 3 µm) with an isocratic mobile phase consisting of acetonitrile and water (50:50 ratio) modified with 10 mM ammonium formate at pH 3.0. The method utilizes a flow rate of 1.0 mL/min with detection by Evaporative Light Scattering Detector (ELSD) under optimized conditions: nebulizer and evaporator temperatures of 50°C and gas flow rate of 1.6 SLM. This configuration yields a retention time of 7.12 minutes for TEAC with a limit of detection (LOD) of 320 ppb at an injection volume of 1 µL of 1 mg/mL sample solution. [4]

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Specification Notes
Column Newcrom AH, 4.6 × 150 mm, 3 µm, 100 Å Dual-ended configuration
Mobile Phase MeCN/H₂O (50/50%) Isocratic elution
Buffer Ammonium formate, 10 mM, pH 3.0 MS-compatible
Flow Rate 1.0 mL/min Optimal separation efficiency
Detection ELSD Nebulizer: 50°C, Evaporator: 50°C
Retention Time 7.12 min Characteristic for TEAC
Sample Concentration 1 mg/mL In appropriate solvent
Injection Volume 1 µL Fixed volume loop
LOD 320 ppb Instrument-specific variations possible

This method is particularly suitable for quality control applications in pharmaceutical development where TEAC is used as an active pharmaceutical ingredient or formulation component. The ELSD detection provides reliable quantification without requiring chromophores in the analyte molecule. For laboratories lacking specialized columns like Newcrom AH, alternative approaches using mixed-mode stationary phases such as Primesep C columns can achieve separation of quaternary ammonium compounds through a combination of cation-exchange, complex formation, and hydrophobic interactions. [5]

Detection Considerations and Alternative Approaches

While ELSD detection offers robustness for TEAC analysis, mass spectrometric detection provides enhanced sensitivity and selectivity for trace analysis. The ammonium formate buffer in the mobile phase makes the method compatible with ESI-MS detection, allowing for unequivocal identification and quantification of TEAC and related compounds. For method development requiring UV detection, TEAC exhibits limited direct UV absorption, necessitating either indirect detection methods or derivatization approaches for sensitive analysis. [4]

This compound in HPLC Method Development

Quality by Design Framework for Analytical Methods

The application of Quality by Design (QbD) principles to HPLC method development provides a systematic approach for ensuring robust and reliable analytical procedures. As outlined in USP general chapter <1220>, the analytical procedure lifecycle concept aligns method development with product requirements through defined targets and risk management. The foundation of QbD implementation begins with establishing an Analytical Target Profile (ATP) that defines the method requirements, such as limit of quantification (LOQ), precision, and specificity based on the intended application. For pharmaceutical methods, the ATP must satisfy regulatory requirements for impurity detection, typically demanding LOQ values ≤0.03% for drug substances and ≤0.05% for drug products based on maximum daily dose considerations. [6]

A documented case study applying QbD principles to the development of a stability-indicating HPLC method for Protopam chloride (pralidoxime chloride) demonstrates the systematic optimization of TEAC as a mobile phase component. The ATP for this method specified that the signal-to-noise ratio (S/N) for each injection of the LOQ solution must be ≥10, with the percentage relative standard deviation (%RSD) for peak area in the LOQ solution ≤20%. Through rigorous method optimization, the critical process parameters were identified and controlled to ensure consistent method performance. [6]

Risk Assessment and Control Strategy

A thorough risk assessment using tools such as fishbone diagrams and Failure Mode Effects Analysis (FMEA) identifies potential factors affecting method performance. These factors are categorized as control (C), noise (N), or experimental (X) variables. The FMEA ranks potential failure modes by severity (S), probability (P), and detectability (D) on a 1-5 scale, with risk priority numbers (RPN) calculated as RPN = S × P × D. [6]

Table 2: Risk Assessment for HPLC Method Development with TEAC

Potential Failure Mode Risk Category Control Strategy Impact on Method Performance
Standard stability Experimental (X) Demonstrate stability for 14 days Affects quantification accuracy
Hygroscopicity of materials Noise (N) Weigh immediately after drying Impacts concentration accuracy
TEA concentration variation Experimental (X) Control within 0.3-0.5% range Affects retention and sensitivity
Detection wavelength Experimental (X) Fix at 270 nm or optimize Impacts sensitivity for impurities
Mobile phase pH Experimental (X) Buffer control ±0.1 units Affects ionization and retention
Column temperature Experimental (X) Thermostat control ±2°C Influences retention time stability
Flow rate variation Experimental (X) Regular pump maintenance Affects retention time and resolution

For TEAC-containing mobile phases, studies have identified that TEA concentration and detection wavelength represent significant factors (p < alpha) affecting the signal-to-noise ratio of the LOQ solution. A main effects plot demonstrated that S/N is maximized at 0.4% TEA concentration and 275 nm wavelength. Additionally, the method proved sensitive to the TEA counterion form, with This compound producing different results compared to This compound monohydrate, necessitating clear specification of the salt form in the method documentation. [6]

Design of Experiments for Method Optimization

A structured Design of Experiments (DoE) approach efficiently identifies optimal method conditions and establishes the method design space. A fractional factorial design consisting of 16-20 experimental runs can systematically evaluate critical method parameters including:

  • % Acetonitrile concentration in mobile phase
  • TEA concentration in sample buffer and mobile phase
  • Sample temperature
  • Column temperature
  • Detection wavelength
  • Flow rate
  • Injection volume

Statistical analysis of the DoE results identifies significant factors and interactions, enabling definition of robust method conditions. For methods using TEAC, the DoE demonstrated that TEA concentrations of 0.3-0.5 mg/mL produced acceptable S/N for LOQ solutions, with optimal performance at 0.4 mg/mL. The resulting method conditions should be translated into system suitability criteria to ensure ongoing method performance. [6]

Advanced Applications in Separation Science

Mobile Phase Modifier for Challenging Separations

TEAC serves as an effective ion-pairing reagent and mobile phase modifier for the analysis of highly polar compounds that demonstrate insufficient retention in conventional reversed-phase HPLC. A recent application demonstrates the use of TEAC in the development of a chaotropic chromatography method for determination of pralidoxime chloride in nerve agent antidote autoinjectors. Pralidoxime chloride contains a quaternary methylated nitrogen atom that imparts a permanent positive charge, resulting in minimal retention under standard reversed-phase conditions. [7]

The addition of TEAC to the mobile phase significantly improves retention and peak shape for pralidoxime chloride compared to alternative chaotropic salts (NaPF₆, NaBF₄, NaClO₄) and ionic liquids ([EMIM]PF₆). The method validation demonstrated excellent linearity, accuracy, precision, and recovery, making it suitable for quality control of pharmaceutical formulations. This approach overcomes the limitations of traditional ion-pair chromatography, where persistent contamination of the stationary phase and HPLC system often occurs with conventional ion-pairing reagents. [7]

Deep Eutectic Solvents for Extraction

TEAC serves as a key component in deep eutectic solvents (DES) for selective extraction of phenolic compounds from oils. When combined with hydrogen bond donors such as ethylene glycol (EG), diethylene glycol (DEG), triethylene glycol (TEG), or tetraethylene glycol (TTEG) in molar ratios of 1:2 (TEAC:HBD), these DES systems demonstrate exceptional extraction efficiency for phenol from model oil. The optimal system (TEAC-EG) achieves extraction efficiencies of 98.95% under mild conditions (20°C, phenol concentration 100 g/L, mass ratio DES to model oil 1:1). [3]

The separation mechanism involves formation of hydrogen bonds between the phenol molecules and the DES components, with the tetraethylammonium cation playing a crucial role in the molecular interaction network. Theoretical calculations and experimental validation confirm that TEAC-based DES can be regenerated and reused without significant performance degradation, making them environmentally friendly alternatives to conventional extraction solvents. [3]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

Scope: This protocol describes the detailed procedure for analysis of this compound using HPLC-ELSD. [4]

Materials and Equipment:

  • HPLC system with isocratic capability and ELSD detector
  • Newcrom AH column (4.6 × 150 mm, 3 µm, 100 Å)
  • HPLC-grade acetonitrile and water
  • Ammonium formate (≥99%)
  • Formic acid for pH adjustment
  • This compound reference standard

Mobile Phase Preparation:

  • Prepare 10 mM ammonium formate buffer by dissolving 0.63 g of ammonium formate in 1L of water
  • Adjust pH to 3.0 using formic acid
  • Mix ammonium formate buffer with acetonitrile in 50:50 ratio
  • Filter through 0.2 µm membrane and degas by sonication for 10 minutes

System Configuration:

  • Mobile Phase: Acetonitrile/10 mM ammonium formate pH 3.0 (50:50)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Ambient (25°C)
  • Injection Volume: 1 µL
  • ELSD Parameters: Nebulizer temperature 50°C, evaporator temperature 50°C, gas flow rate 1.6 SLM

Sample Preparation:

  • Accurately weigh 10 mg of this compound reference standard
  • Transfer to 10 mL volumetric flask and dilute to volume with mobile phase
  • Mix thoroughly to obtain 1 mg/mL standard solution

System Suitability:

  • Inject standard solution six times
  • Retention time should be 7.12 ± 0.5 minutes
  • Peak area RSD should be ≤2.0%
  • Signal-to-noise ratio should be ≥10 for LOD solution
Protocol 2: Method Development Using QbD Principles

Scope: This protocol outlines a systematic approach to HPLC method development incorporating QbD principles and risk assessment. [6]

Phase 1: Analytical Target Profile Definition

  • Define purpose of method (assay, related substances, dissolution)
  • Establish target LOQ based on sample concentration and regulatory requirements
  • Define critical method attributes (precision, accuracy, specificity, robustness)
  • Document ATP with measurable acceptance criteria

Phase 2: Preliminary Method Scouting

  • Evaluate analyte physicochemical properties (pKa, log P, solubility)
  • Screen different stationary phases (C18, phenyl, HILIC, mixed-mode)
  • Assess various mobile phase compositions (organic modifier, buffer, pH)
  • Identify critical method parameters for further optimization

Phase 3: Risk Assessment

  • Construct fishbone diagram identifying potential failure modes
  • Categorize factors as Control, Noise, or Experimental
  • Perform FMEA with severity, probability, and detectability ratings
  • Prioritize high-risk factors for experimental evaluation

Phase 4: Design of Experiments

  • Select appropriate experimental design (full factorial, fractional factorial)
  • Define factor ranges based on preliminary experiments
  • Execute randomized experimental runs
  • Analyze results using statistical software
  • Identify significant factors and interactions
  • Establish method design space

Phase 5: Control Strategy

  • Define system suitability criteria based on DoE results
  • Establish method operational design region
  • Document robustness testing results
  • Finalize method procedure with defined controls

G ATP Define Analytical Target Profile Risk Risk Assessment (FMEA, Fishbone) ATP->Risk P1 ATP Definition - LOQ Requirements - Precision Targets - Specificity Needs ATP->P1 DoE Design of Experiments Risk->DoE P2 Parameter Ranking - Severity Assessment - Probability Rating - Detectability Score Risk->P2 Opt Method Optimization DoE->Opt P3 DoE Execution - Factor Screening - Response Modeling - Design Space DoE->P3 Val Method Validation Opt->Val P4 Robustness Testing - Parameter Ranges - System Suitability - Acceptance Criteria Opt->P4 Control Control Strategy Implementation Val->Control P5 Validation Protocol - Accuracy & Precision - Linearity & Range - Specificity Val->P5 P6 Control Documentation - System Suitability - Method Procedures - Change Control Control->P6

Diagram 1: QbD-Based Method Development Workflow illustrating the systematic approach to HPLC method development incorporating quality by design principles, risk assessment, and design of experiments.

Method Validation

For regulatory submission, HPLC methods utilizing this compound must undergo comprehensive validation following ICH Q2(R1) guidelines. The validation should demonstrate method suitability for its intended purpose and include the following parameters:

Specificity: Method should demonstrate separation of TEAC from potential impurities and degradation products. For related substances methods, forced degradation studies under acid, base, oxidative, thermal, and photolytic conditions should demonstrate stability-indicating capability. [6]

Linearity: Prepare TEAC standard solutions at minimum five concentration levels spanning the analytical range (e.g., 50-150% of target concentration). The correlation coefficient (r) should be ≥0.999 and y-intercept should not be significantly different from zero. [6]

Accuracy: Determine by spike recovery experiments at multiple concentration levels (50%, 100%, 150% of target). Mean recovery should be 98-102% for drug substance and 97-103% for drug product. [6]

Precision:

  • Repeatability: Minimum six determinations at 100% concentration with RSD ≤1.0%
  • Intermediate Precision: Different analyst, instrument, and day with RSD ≤2.0%

Detection and Quantitation Limits: For related substances methods, determine LOD and LOQ using signal-to-noise approach (S/N ≥3 for LOD, S/N ≥10 for LOQ). For drug substance methods, LOQ should be ≤0.03% and for drug product methods ≤0.05% based on maximum daily dose. [6]

Robustness: Deliberate variations in method parameters (flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±2% absolute) should not significantly affect method performance. System suitability criteria must be met under all robustness conditions. [6]

Table 3: Method Validation Acceptance Criteria for HPLC Methods with TEAC

Validation Parameter Acceptance Criteria Experimental Approach
Specificity No interference from blank; Resolution ≥2.0 between critical pairs Forced degradation studies
Linearity Correlation coefficient ≥0.999; y-intercept not significant 5 concentration levels
Accuracy Mean recovery 98-102% (drug substance), 97-103% (drug product) Spike recovery at 3 levels
Precision (Repeatability) RSD ≤1.0% for assay, ≤5.0% for impurities 6 determinations at 100%
Intermediate Precision RSD ≤2.0% for assay, ≤10% for impurities Different analyst/day/instrument
LOD S/N ≥3 Serial dilution of standard
LOQ S/N ≥10; RSD ≤10% for area Serial dilution of standard
Robustness System suitability criteria met under all conditions Deliberate parameter variations

Conclusion

This compound serves as a versatile tool in HPLC method development, functioning both as an analyte of interest and as a mobile phase component for challenging separations. The application of QbD principles with thorough risk assessment and structured experimental design enables development of robust, reliable methods suitable for regulatory submission. The protocols presented provide detailed guidance for analysis of TEAC and method development approaches that can be adapted to specific analytical challenges. As separation science continues to evolve, TEAC remains relevant in emerging applications such as deep eutectic solvents and chaotropic chromatography, demonstrating its enduring utility in analytical method development.

References

Comprehensive Application Notes and Protocols: Tetraethylammonium Chloride (TEAC) as a Phase-Transfer Catalyst in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phase-Transfer Catalysis and TEAC

Phase-transfer catalysis (PTC) represents a fundamental methodology in modern organic synthesis that facilitates reactions between chemical species located in immiscible phases, typically aqueous and organic solvents. This technique enables the migration of ionic reactants from the aqueous or solid phase into the organic phase where the reaction occurs, significantly enhancing reaction rates and improving yields for numerous transformations. The strategic importance of PTC lies in its ability to eliminate the need for expensive anhydrous solvents and strong polar aprotic solvents while providing milder reaction conditions and simplified workup procedures compared to conventional methods.

Tetraethylammonium chloride (TEAC, [N(CH₂CH₃)₄]⁺Cl⁻) is a quaternary ammonium salt that has found substantial utility as a phase-transfer catalyst in various synthetic applications. As a member of the tetraalkylammonium family, TEAC possesses the characteristic structure that enables effective phase-transfer functionality: a cationic portion that confers organic solubility and an anionic counterpart that can be exchanged for other anions in the system. The balanced hydrophilicity-lipophilicity of TEAC's ethyl groups makes it particularly effective for a range of synthetic transformations, especially those involving anion transfer from aqueous to organic phases. Its crystalline solid form at room temperature and high water solubility contribute to its handling convenience in laboratory and industrial settings [1].

Chemical Profile and Properties of TEAC

Chemical Identity and Physical Properties

This compound (TEAC) is classified as a quaternary ammonium compound with the systematic IUPAC name N,N,N-triethylethanaminium chloride. Its molecular formula is [N(CH₂CH₃)₄]Cl, sometimes abbreviated as [NEt₄]Cl, with a molar mass of 165.71 g·mol⁻¹. TEAC typically presents as a colorless, hygroscopic, crystalline solid that can exist in multiple stable hydrate forms, with the monohydrate and tetrahydrate being well-characterized. The compound exhibits a melting point of approximately 360°C for the tetrahydrate form and a density of 1.08 g/cm³. TEAC demonstrates high solubility in water and various polar organic solvents, a critical property for its function as a phase-transfer catalyst [1].

The crystal structures of TEAC hydrates have been extensively studied, revealing important insights into their stability and behavior. Research by Loehlin and Kvick determined the structure of TEAC·H₂O, while Lam and Mak characterized the tetrahydrate form TEAC·4H₂O. These structural studies provide the foundation for understanding the hydration behavior and stability of TEAC under various conditions. Notably, Harmon and Gabriele conducted IR-spectroscopic investigations that established correlations between structure and properties for TEAC and related compounds, contributing valuable data for predicting performance in catalytic applications [1].

Stability and Safety Considerations

TEAC exhibits reasonable thermal stability, though it can undergo Hofmann elimination at elevated temperatures, decomposing to form triethylamine hydrochloride, ethylene, and triethylamine. This decomposition pathway imposes practical constraints on reaction conditions when employing TEAC as a catalyst, particularly in processes requiring elevated temperatures. The decomposition reaction follows the pathway: Cl⁻ + [N(CH₂CH₃)₄]⁺ → HCl + H₂C=CH₂ + N(CH₂CH₃)₃. Freshly purified TEAC monohydrate is typically free of triethylamine hydrochloride, but thermal stress can promote this undesirable elimination reaction [1].

Regarding toxicological profile, the primary toxicity of TEAC is attributed to the tetraethylammonium ion rather than the chloride counterion. Acute toxicity studies indicate that TEAC has comparable toxicity to other tetraethylammonium salts such as the bromide and iodide versions. Experimental data from animal studies report an LD₅₀ of 65 mg/kg (intraperitoneal) and 900 mg/kg (oral) in mouse models, indicating significant route-dependent toxicity. Researchers should implement appropriate safety precautions including personal protective equipment and proper ventilation when handling TEAC in laboratory settings. From an environmental perspective, TEAC should be treated as a chemical waste requiring proper disposal according to local regulations [1].

Mechanism of Phase-Transfer Catalysis with TEAC

Fundamental Principles of PTC

The operating principle of phase-transfer catalysis involves the facilitation of ion transfer across phase boundaries, typically enabling anions to react with organic substrates in the organic phase. In conventional biphasic systems without PTC, ionic reactants remain sequestered in the aqueous phase while organic substrates reside in the organic phase, resulting in severely limited reactivity due to minimal interfacial contact. TEAC and similar quaternary ammonium salts overcome this limitation by providing a cationic shuttle that transports anions between phases, thereby enabling reactions that would otherwise proceed sluggishly or not at all [2].

The catalytic cycle begins when the tetraethylammonium cation (Q⁺ = [NEt₄]⁺) pairs with the desired anion (X⁻) in the aqueous phase, forming a lipophilic ion pair Q⁺X⁻ that partitions into the organic phase due to the hydrocarbon groups surrounding the nitrogen center. Once in the organic phase, this ion pair reacts with the organic substrate (R-Y), resulting in displacement of Y⁻ and formation of the product R-X. The tetraethylammonium cation now paired with the leaving group (Q⁺Y⁻) returns to the aqueous phase, where Y⁻ can be exchanged for another X⁻ anion to continue the catalytic cycle. This continuous shuttling mechanism allows relatively small amounts of catalyst to facilitate the transfer of substantial quantities of reactants between phases [2].

Visual Representation of TEAC Catalytic Mechanism

The following diagram illustrates the continuous cyclic process of phase-transfer catalysis with TEAC:

G cluster_0 Phase-Transfer Catalytic Cycle A Aqueous Phase A1 Anion Exchange Q⁺Y⁻ + X⁻ → Q⁺X⁻ + Y⁻ A->A1 Reactant anion X⁻ O Organic Phase O1 Nucleophilic Substitution Q⁺X⁻ + R-Y → R-X + Q⁺Y⁻ O->O1 Organic substrate R-Y O2 Q⁺X⁻ migrates to organic phase A1->O2 Formation of lipophilic ion pair A2 Q⁺Y⁻ returns to aqueous phase O1->A2 Product R-X formed Q⁺Y⁻ generated A2->A O2->O

Diagram 1: Catalytic cycle of TEAC in phase-transfer catalysis showing the continuous shuttling of anions between aqueous and organic phases.

Anion Transfer Efficiencies

The effectiveness of TEAC as a phase-transfer catalyst depends significantly on the nature of the anion being transferred. The relative extraction constants for different anions follow the Hofmeister series, with larger, more polarizable anions generally showing greater transfer efficiency into organic phases. TEAC demonstrates particular effectiveness for anions including carbonate, bicarbonate, halides, cyanide, acetate, and permanganate, though its performance must be evaluated empirically for specific reaction systems. The hydration energy of the anion plays a crucial role in transfer efficiency, with poorly hydrated anions transferring more readily to organic phases than strongly hydrated ones [2].

Recent advances in computational modeling of PTC systems have enabled more predictive approaches to catalyst selection and optimization. Kim et al. developed an electrolyte model based on the KT-UNIFAC group contribution approach that successfully predicts phase behaviors in PTC systems containing water, organic solvents, inorganic salts, and PTC catalysts. Similarly, Anantpinijwatna et al. created mathematical models of PTC systems that incorporate physical and chemical equilibrium, reaction mechanism, and unit operation parameters, providing valuable tools for optimizing TEAC-catalyzed processes [2].

Synthetic Applications of TEAC

Synthesis of Carbonate Esters

One of the most significant applications of TEAC as a phase-transfer catalyst is in the synthesis of dialkyl carbonates without using highly toxic phosgene. This methodology represents a safer alternative to conventional carbonate synthesis and has been successfully applied to a wide range of substrates. The general reaction involves the combination of primary alkyl halides with carbonate sources such as potassium hydrogen carbonate or tetraethylammonium carbonate in non-polar solvents under PTC conditions. The presence of both potassium hydrogen carbonate and potassium carbonate in anhydrous form is essential for achieving high yields in this transformation [3].

The reaction mechanism for TEAC-catalyzed carbonate synthesis begins with the extraction of bicarbonate anion (HCO₃⁻) from the solid or aqueous phase into the organic phase by the tetraethylammonium cation. In the organic phase, the bicarbonate reacts with the alkyl halide to form an alkyl carbonate and regenerate the tetraethylammonium halide. The catalyst then returns to the aqueous/solid phase to continue the catalytic cycle. This methodology has been successfully extended to the synthesis of mid-chain, long-chain, and Guerbet alcohol carbonates, with reported isolated yields ranging from 69% to 80% after purification by distillation or recrystallization [3].

A specific improved protocol developed in 2002 employs tetraethylammonium carbonate both as carbonate source and catalyst, eliminating the need for additional TEAC. This method provides a particularly mild and safe procedure for organic carbonate synthesis while avoiding toxic reagents like phosgene. The versatility of this approach is demonstrated by its compatibility with various alkyl halides, including benzyl chloride, alkyl iodides, and bromides, producing the corresponding symmetric carbonates in good to excellent yields [3].

Other Synthetic Applications

Beyond carbonate synthesis, TEAC has demonstrated utility in several other important transformations:

  • 2-Hydroxyethylation reactions using ethylene carbonate for the functionalization of carboxylic acids and N-H containing heterocycles, though TEAC shows somewhat lower efficacy compared to tetraethylammonium bromide or iodide in these specific transformations [1].

  • N-alkylation reactions of nitrogen heterocycles such as carbazole, as well as dialkylation of anilines using aqueous sodium hydroxide and alkyl halides, where TEAC functions as the phase-transfer catalyst [1].

  • Oxidation reactions including the oxidation of benzaldehyde and benzyl alcohol using potassium permanganate as oxidant, where TEAC demonstrated superior efficacy compared to crown ethers and other ammonium salts in comparative studies [2].

  • Esterification reactions of carboxylic acids, such as the esterification of benzoic acid in dichloromethane with aqueous sodium hydroxide, where TEAC provided significantly higher yields (88%) compared to other catalysts like Aliquat 336 (28.5%) [2].

Table 1: Comparative Performance of TEAC in Various Synthetic Applications

Reaction Type Substrates Reaction Conditions Yield with TEAC Reference
Carbonate synthesis Primary alkyl halides + KHCO₃/K₂CO₃ Non-polar solvent, 25°C, 2-4h 69-80% (isolated) [3]
Oxidation of benzaldehyde Benzaldehyde + KMnO₄ Benzene/H₂O, acidic KMnO₄ + TBAC (0.07M) 51.0% [2]
Oxidation of benzyl alcohol Benzyl alcohol + KMnO₄ Benzene/H₂O, acidic KMnO₄ + TBAC (0.07M) 58.8% [2]
Esterification Benzoic acid + NaOH Dichloromethane/H₂O, TBAC (0.07M) 88.0% [2]
Diarylurea synthesis Arylamines + nitroaromatics + CO Palladium co-catalyst Better yields than TEAB or TEAI [1]

Experimental Protocols

Protocol 1: Synthesis of Symmetric Dialkyl Carbonates Using TEAC

Objective: To prepare dibenzyl carbonate through TEAC-catalyzed reaction of benzyl chloride with potassium carbonate/potassium bicarbonate [3].

Reagents and Materials:

  • Benzyl chloride (10.0 mmol, 1.26 g)
  • Anhydrous potassium carbonate (K₂CO₃, 12.0 mmol, 1.66 g)
  • Anhydrous potassium bicarbonate (KHCO₃, 12.0 mmol, 1.20 g)
  • This compound (TEAC, 0.5 mmol, 83 mg)
  • Toluene (15 mL)
  • Distilled water (for workup)
  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • 50 mL round-bottom flask
  • Magnetic stirrer with heating capability
  • Reflux condenser
  • Separatory funnel (125 mL)
  • Rotary evaporator
  • Vacuum distillation apparatus or recrystallization setup

Procedure:

  • Charge the round-bottom flask with K₂CO₃ (1.66 g), KHCO₃ (1.20 g), and TEAC (83 mg).
  • Add toluene (15 mL) and benzyl chloride (1.26 g) to the flask under gentle stirring.
  • Attach the reflux condenser and heat the reaction mixture to 60°C with continuous stirring for 4 hours. Monitor the reaction progress by TLC or GC-MS.
  • After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.
  • Wash the organic phase successively with distilled water (2 × 10 mL) and brine (10 mL).
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by vacuum distillation or recrystallization to obtain dibenzyl carbonate as a colorless solid.
  • Characterize the product by melting point determination, IR spectroscopy, and ¹H NMR spectroscopy.

Notes:

  • The presence of both K₂CO₃ and KHCO₃ is essential for optimal yields.
  • The reaction temperature can be adjusted based on the reactivity of the alkyl halide (60-80°C range).
  • For scale-up, maintain the same molar ratios and ensure efficient stirring for proper phase mixing.
Protocol 2: Evaluation of TEAC in Oxidation Reactions

Objective: To assess the catalytic efficiency of TEAC in the oxidation of benzyl alcohol using potassium permanganate [2].

Reagents and Materials:

  • Benzyl alcohol (5.0 mmol, 0.54 g)
  • Potassium permanganate (KMnO₄, 10.0 mmol, 1.58 g)
  • This compound (TEAC, 0.35 mmol, 58 mg)
  • Benzene (10 mL)
  • Dilute sulfuric acid (for acidification)
  • Sodium hydrogen sulfite (for quenching excess oxidant)
  • Diethyl ether (for extraction)

Procedure:

  • Prepare acidic KMnO₄ solution (0.01 M) by dissolving KMnO₄ in acidified water.
  • In a round-bottom flask, combine benzene (10 mL), benzyl alcohol (0.54 g), and TEAC (58 mg).
  • Add the acidic KMnO₄ solution to the reaction mixture.
  • Stir vigorously at room temperature for the prescribed reaction time (typically 2-4 hours).
  • Monitor reaction progress by TLC or by observing the decolorization of permanganate.
  • Upon completion, quench excess oxidant with sodium hydrogen sulfite.
  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 × 10 mL).
  • Combine organic extracts, dry over MgSO₄, filter, and concentrate.
  • Analyze the benzoic acid product by titration, melting point determination, or HPLC.

Notes:

  • The catalytic activity can be quantified by comparing reaction rates with and without TEAC.
  • This protocol can be adapted for other oxidation substrates including aldehydes and other alcohols.
  • The concentration of TEAC can be optimized between 0.05-0.10 M for specific applications.
General Protocol for PTC Reaction Screening with TEAC

Objective: To establish a standardized method for evaluating TEAC efficacy in new reactions [2].

Procedure:

  • Set up parallel reactions in appropriately sized reaction vessels with magnetic stirring.
  • Maintain constant substrate concentrations while varying TEAC loading (0.1-10 mol%).
  • Employ vigorous stirring (≥500 rpm) to ensure efficient phase mixing.
  • Control temperature using thermostated equipment.
  • Monitor reaction progress using appropriate analytical techniques (GC, HPLC, TLC).
  • Compare initial rates and final yields to determine optimal catalyst loading.
  • Correlate catalyst performance with physicochemical parameters including partition coefficients.

The following workflow diagram illustrates the systematic approach for developing and optimizing TEAC-catalyzed reactions:

G Start Reaction Selection Step1 Catalyst Screening (TEAC vs. other PTCs) Start->Step1 Step2 Optimization of Parameters: - Catalyst loading - Temperature - Solvent system - Stirring rate Step1->Step2 Step3 Reaction Kinetics Study (Initial rates and conversion) Step2->Step3 Step4 Gram-scale Demonstration Step3->Step4 Step5 Product Isolation and Purification Step4->Step5 Step6 Catalyst Recycling Assessment Step5->Step6

Diagram 2: Systematic workflow for developing and optimizing TEAC-catalyzed phase-transfer reactions.

Performance Analysis and Optimization

Comparison with Other Phase-Transfer Catalysts

TEAC demonstrates variable performance relative to other quaternary ammonium salts depending on the specific reaction system. Comparative studies have revealed several patterns in catalyst efficacy:

  • In the oxidation of benzaldehyde using acidic KMnO₄, TEAC (51.0% yield) outperformed 18-crown-6 (45.2%) and cetyltrimethylammonium bromide (CTAB, 11.3%) under equivalent conditions [2].

  • For esterification reactions of benzoic acid, TEAC (88.0% yield) showed superior performance compared to Aliquat 336 (28.5%), highlighting the importance of catalyst selection for specific transformations [2].

  • In diarylurea synthesis from arylamines, nitroaromatics and carbon monoxide with palladium co-catalysis, TEAC produced better yields than tetraethylammonium bromide (TEAB) or tetraethylammonium iodide (TEAI) [1].

  • For 2-hydroxyethylation reactions using ethylene carbonate, TEAC was less effective than TEAB or TEAI, indicating that the halide counterion can influence catalytic performance in certain systems [1].

The relative efficacy of TEAC compared to other catalysts correlates with both the extraction constants for specific anions and the partition coefficients of the catalyst itself between aqueous and organic phases. Studies by Srivastava et al. demonstrated that the amplitude of electrical potential oscillations in PTC systems, which reflects ion transfer efficiency, correlates directly with product yields, providing a quantitative method for evaluating catalyst performance [2].

Table 2: Comparison of TEAC with Other Common Phase-Transfer Catalysts

Catalyst Molecular Weight (g/mol) Key Applications Advantages Limitations
This compound (TEAC) 165.71 Carbonate synthesis, oxidations, esterifications Good balance hydrophilicity/lipophilicity, crystalline solid Thermal sensitivity (Hofmann elimination)
Tetrabutylammonium bromide (TBAB) 322.37 Various alkylations, substitutions High thermal stability, widely applicable Hydroscopic, higher molecular weight
18-Crown-6 264.32 Potassium salt reactions, chiral variants available Excellent for K⁺ complexation, chiral versions Expensive, potential toxicity concerns
Cetyltrimethyl-ammonium bromide (CTAB) 364.45 Emulsion polymerization, nanomaterials Surfactant properties, forms micelles May cause emulsion formation in workup
Benzyltriethyl-ammonium chloride (TEBAC) 227.77 Various PTC reactions Cost-effective, good activity Lower thermal stability
Optimization Strategies for TEAC-Catalyzed Reactions

Catalyst loading optimization represents a critical parameter for achieving maximum efficiency in TEAC-catalyzed reactions. While typical loadings range from 1-10 mol%, the optimal amount depends on specific reaction characteristics including the interfacial area, anion transfer efficiency, and reaction rate. Systematic screening should be performed to determine the minimum effective loading that provides satisfactory reaction rates without incurring unnecessary costs or complicating product purification.

Reaction engineering considerations play a crucial role in optimizing TEAC-catalyzed processes. The following parameters require careful optimization:

  • Stirring efficiency: Vigorous agitation (≥500 rpm) is essential to maximize interfacial surface area and promote efficient mass transfer between phases.
  • Temperature control: Elevated temperatures generally enhance reaction rates but must be balanced against potential TEAC decomposition via Hofmann elimination above 60-80°C.
  • Solvent selection: The choice of organic solvent should provide optimal partitioning of the catalyst-anion pair while maintaining good substrate solubility.
  • Aqueous phase composition: Ionic strength, pH, and specific counterion concentrations significantly impact anion transfer efficiency.

Process intensification approaches can further enhance the efficiency of TEAC-catalyzed reactions. These include:

  • Continuous flow systems that maintain consistent interfacial area and reduce diffusion limitations
  • Ultrasound assistance to enhance mass transfer and potentially reduce catalyst loading
  • In situ product removal to drive equilibria toward completion and minimize side reactions

Recent advances in modeling and simulation of PTC systems provide powerful tools for optimization. The e-KT-UNIFAC model developed by Anantpinijwatna et al. enables prediction of phase behaviors in systems containing water, organic solvents, inorganic salts, and PTCs, allowing for computational screening of reaction conditions before experimental verification [2].

Conclusion and Future Perspectives

This compound represents a versatile and effective phase-transfer catalyst with demonstrated utility across diverse synthetic transformations including carbonate synthesis, oxidation reactions, esterifications, and alkylations. Its balanced hydrophilicity-lipophilicity profile, crystalline nature, and commercial availability make it particularly attractive for both laboratory and industrial applications. The comprehensive protocols and analytical data presented in these application notes provide researchers with practical tools for implementing TEAC-catalyzed methodologies in their synthetic workflows.

Future developments in TEAC applications will likely focus on several key areas:

  • Expansion to new reaction classes including asymmetric synthesis through chiral induction
  • Immobilized TEAC derivatives for simplified catalyst recovery and recycling
  • Integration with other catalytic systems including transition metal catalysis and biocatalysis
  • Process intensification through continuous flow methodologies and in-line analytics
  • Sustainable manufacturing applications emphasizing atom economy and reduced environmental impact

The ongoing refinement of predictive thermodynamic models for PTC systems will further enhance our ability to select optimal catalysts and reaction conditions for specific transformations, potentially expanding the application range of TEAC in pharmaceutical, agrochemical, and fine chemical synthesis. As synthetic chemistry continues to emphasize greener and more sustainable practices, TEAC-catalyzed methodologies offer valuable approaches for minimizing waste, reducing energy consumption, and improving process safety.

References

Comprehensive Application Notes and Protocols for Tetraethylammonium Chloride in Potassium Channel Electrophysiology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetraethylammonium (TEA) as a Potassium Channel Blocker

Tetraethylammonium chloride (TEA) represents one of the most historically significant and widely utilized pharmacological tools in ion channel research, particularly for studying potassium (K+) channels. As a quaternary ammonium compound, TEA functions as a potent pore blocker that reversibly inhibits K+ flux through various channel families. Its discovery as a K+ channel blocker dates back to the mid-20th century, and it remains an essential tool for electrophysiologists investigating channel function, neuronal excitability, and cellular repolarization mechanisms. The value of TEA lies in its ability to selectively block K+ channels without significantly affecting other major ion channel types at appropriate concentrations, though researchers must be aware of its potential effects on other channels such as some TRP family members and sodium channels at higher concentrations.

The molecular mechanism of TEA action involves physical occlusion of the K+ channel pore. Structural studies indicate that TEA, with its hydrated ionic radius similar to that of K+, binds within the selectivity filter region of the channel, preventing potassium ion permeation. TEA can access its binding site from either the intracellular or extracellular side depending on the specific channel type, with varying affinities that inform researchers about channel structure and pore accessibility. For example, in squid axons, TEA blocks primarily from the intracellular side [1], while other channels may exhibit external TEA sensitivity. This differential accessibility provides important structural insights and allows researchers to probe the symmetry and architecture of the channel pore.

Detailed Experimental Protocols

Protocol 1: Blockade of Voltage-Gated K+ Channels in Squid Giant Axon

The squid giant axon preparation represents a classical model system for studying TEA action on voltage-gated K+ channels. This protocol describes the methodology for investigating both reversible and irreversible TEA effects based on the seminal work by Armstrong and colleagues [1].

  • Cell Preparation: Isolate giant axons from the squid Loligo pealei and cannulate for internal perfusion. Maintain temperature at 8°C throughout the experiment using a precision temperature control system. Secure the axon in a specialized recording chamber that allows simultaneous internal perfusion and external solution exchange.

  • Solutions Preparation: Prepare internal perfusion solution (//275KFG) containing: 170 mM potassium glutamate, 50 mM KF, 55 mM HEPES (adjusted to pH 7.0 with KOH), and sucrose to achieve 1000 mOsm/kg osmolality. For TEA-containing solutions, add 1-20 mM TEA-Cl from freshly prepared stock solutions. Prepare external solutions containing: 200 mM NaCl, 100 mM CaCl₂, 10 mM TRIZMA (pH 7.0), with tetramethylammonium chloride added to achieve 1000 mOsm/kg. Include 10-20 mM KCl in external solutions when testing K+ protection against irreversible channel loss.

  • Voltage-Clamp Configuration: Implement a standard axial wire voltage-clamp system with separate electrodes for voltage sensing and current injection. Set holding potential at -60 to -80 mV. Use depolarizing steps to +40 to +60 mV to activate K+ currents, with hyperpolarizing steps to -100 mV to monitor leakage currents.

  • TEA Application and Washout: Internally perfuse with TEA-containing solution for precisely timed intervals (typically 2-10 minutes). Monitor K+ current blockade in real-time. For washout, switch to TEA-free internal solution while maintaining identical ionic conditions. To test for irreversible effects, perform TEA application in K+-free external solutions.

  • Critical Considerations: The irreversible blockade of K+ channels by internal TEA is highly dependent on the absence of external K+ ions. Include 10-20 mM external K+ in control experiments to protect against permanent channel loss. Note that holding potential significantly impacts TEA effects—maintaining at -110 mV (fully closed channels) prevents irreversible blockade even without external K+ [1].

Protocol 2: Investigating Delayed Rectifier K+ Currents in Murine Colonic Smooth Muscle

This protocol adapts TEA application for studying delayed rectifier K+ currents in mammalian smooth muscle cells, highlighting the differential effects of TEA and 4-AP on action potential parameters [2].

  • Tissue Preparation: Isolate colonic smooth muscle from BALB/c mice (20-30 days old). Pin mucosal-free muscle strips in a recording chamber with continuous perfusion with bicarbonate buffer (120.4 mM NaCl, 5.9 mM KCl, 15.5 mM NaHCO₃, 11.5 mM glucose, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, and 2.5 mM CaCl₂), bubbled with 97% O₂ and 3% CO₂ at 37.5°C.

  • Intracellular Recording: Impale circular muscle cells with glass microelectrodes (50-80 MΩ resistance) filled with 3 M KCl. Record transmembrane potential using a high-input impedance amplifier. Allow 60-minute equilibration period before drug application.

  • TEA Application: Prepare stock TEA-Cl solutions (10⁻¹ to 10⁻³ M) in buffer. Apply TEA at 1-10 mM concentrations via bath perfusion. Monitor changes in action potential amplitude, duration, and spontaneous electrical activity.

  • Cell Isolation for Voltage-Clamp: Enzymatically disperse smooth muscle cells using Ca²⁺-free solution containing collagenase (1 mg/mL) and papain (2 mg/mL). Store cells in Ca²⁺-free solution supplemented with S-MEM and 0.5 mM CaCl₂ at 4°C. Use within 6 hours of dispersion.

  • Whole-Cell Patch Clamp: Use patch pipettes with 1-4 MΩ resistance. Record K+ currents using depolarizing steps from -60 mV to +60 mV from a holding potential of -80 mV. Apply TEA (1-10 mM) via bath perfusion while monitoring outward K+ current inhibition.

Protocol 3: TRPM7 Channel Blockade via Intracellular TEA Loading

This protocol details the use of intracellular TEA loading for blocking TRPM7 channels, a member of the transient receptor potential channel family, in intact cells [3].

  • Cell Culture and TEA Loading: Maintain HEK293 or Jurkat T cells in RPMI 1640 medium with 10% FBS at 37°C in a CO₂ incubator. For TEA loading, add TEA-Cl directly to culture medium to achieve 20 mM final concentration. Incubate cells for 12-24 hours prior to recording. Include control cells without TEA loading from the same passage.

  • Patch-Clamp Recording Configuration: Use either whole-cell or perforated-patch configuration. For whole-cell recording, use pipette solution containing: 129 mM TEA-Cl, 5 mM CsF, 1 mM EGTA, 10 mM HEPES (pH 7.3). For perforated patch, use amphotericin B (600 µg/mL) in pipette solution containing 50 mM Cs₂SO₄, 50 mM CsCl, 7 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.3).

  • TRPM7 Current Recording: Apply voltage ramps from -100 mV to +100 mV (duration: 500 ms) every 1.5 seconds from a holding potential of 0 mV. Record in external solution containing: 0.4 mM CaCl₂, 0.4 mM MgCl₂, 140 mM sodium aspartate, 4.5 mM KCl, 3 mM CsCl, 10 mM HEPES-Na (pH 7.3).

  • Data Analysis: Quantify TRPM7 current magnitude at +98.67 mV immediately after break-in (I₀) and after full washout (I_max). Calculate blockade efficacy as I₀/I_max. Note the characteristic outwardly rectifying property of TRPM7 currents and the preferential block of outward currents by intracellular TEA.

Quantitative Data Summary

Table 1: TEA Efficacy Across Different Potassium Channel Types and Preparation Systems

Channel Type Preparation TEA Concentration Application Site Efficacy (% Block) Special Conditions
Voltage-gated K+ channels Squid giant axon 1-20 mM Intracellular ~65% (reversible); >95% (irreversible) Irreversible block requires K+-free external solution [1]
Delayed rectifier Murine colonic smooth muscle 1-10 mM Extracellular Increased AP amplitude; minimal rhythm effect Differential effects from 4-AP [2]
TRPM7 channels HEK293/Jurkat cells 20-129 mM Intracellular Near-complete outward current block Voltage-dependent; inward current unaffected [3]
Delayed rectifier Canine colonic smooth muscle 10 mM Extracellular Reduced outward current at >0 mV 4-AP sensitive component at more negative potentials [2]

Table 2: Kinetic Parameters of TEA-Mediated K+ Channel Blockade

Parameter Squid Axon K+ Channels Smooth Muscle Delayed Rectifier TRPM7 Channels
Onset rate Seconds (concentration-dependent) Rapid (seconds) Hours (loading-dependent)
Reversibility Yes (with external K+); No (without external K+) Fully reversible Fully reversible (whole-cell)
Voltage dependence Weak Moderate Strong (outward rectification)
Use dependence Channel opening required Minimal Not reported
Holding potential effect Protected at -110 mV Not reported Not applicable

Mechanism and Experimental Workflow

G TEA_Application TEA Application Pore_Occupation Pore Occupation TEA_Application->Pore_Occupation Binds to selectivity filter K_Permeation K+ Permeation Blocked Pore_Occupation->K_Permeation Physical occlusion Irreversible_Loss Irreversible Channel Loss Pore_Occupation->Irreversible_Loss Without external K+ Depolarization Action Potential Repolarization Impaired K_Permeation->Depolarization Reduced K+ efflux External_K External K+ Protection External_K->Irreversible_Loss Prevents

Diagram 1: Mechanism of TEA action on potassium channels. TEA binds within the channel pore, preventing potassium ion permeation and consequently impairing action potential repolarization. Critical experimental observation: irreversible channel loss occurs without external K+, which otherwise provides protective effect [1].

The molecular interplay between TEA binding and potassium permeation involves complex dynamics within the channel pore. When TEA occupies the binding site within the selectivity filter, it not only physically obstructs ion passage but also potentially disrupts the stabilizing effect of potassium ions on channel structure. This explains the remarkable finding that in the absence of external K+, TEA binding induces permanent channel loss—essentially mimicking the effects of complete "dekalification" [1]. The protective effect of external K+ suggests that occupancy of external K+ binding sites maintains channel conformation even when internal TEA prevents K+ access from the cytoplasmic side.

From an experimental perspective, the workflow for TEA application must account for several critical factors that influence experimental outcomes. The application site (intracellular vs. extracellular) must be matched to the channel type under investigation, as TEA accessibility varies considerably between channel families. The ionic environment, particularly extracellular K+ concentration, must be carefully controlled based on experimental goals—whether studying reversible blockade or investigating irreversible effects. The functional state of channels during TEA application also significantly impacts results, as channels must open for TEA to access its binding site in many preparations [1].

Technical Considerations and Troubleshooting

Solution Preparation and Drug Handling
  • TEA Solution Stability: Prepare fresh TEA-Cl solutions weekly in deionized water, storing at 4°C protected from light. Avoid repeated freeze-thaw cycles of stock solutions. Verify pH of TEA-containing solutions, as TEA can slightly alter pH depending on concentration and buffer capacity.

  • Osmolarity Adjustments: Critically important when working with intracellular TEA applications. Use sucrose or mannitol to match osmolarity of test and control solutions. Measure osmolarity using a vapor pressure or freezing point osmometer, maintaining differences <5 mOsm/kg between intracellular and extracellular solutions.

  • Cationic Interference: Be aware that TEA may interact with other polyvalent cations in experimental solutions. When studying Ca²⁺-activated K+ channels, consider potential interactions between TEA and Ca²⁺ signaling pathways. In Mg²⁺-free solutions, TEA effects may be potentiated due to reduced competition for binding sites.

Common Technical Issues and Resolution
  • Incomplete Blockade: If TEA fails to achieve expected blockade, verify solution application and exchange. For intracellular TEA, ensure adequate dialysis time in whole-cell configuration (typically 5-10 minutes after break-in). Check TEA concentration and pH of solutions. Consider potential TEA-insensitive K+ current components in native tissues.

  • Irreversible Effects Unintentionally Observed: If unexpected irreversible blockade occurs, immediately verify external K+ concentration. Ensure K+ is present at ≥10 mM in external solutions when reversible blockade is desired. Check that holding potential is not hyperpolarized enough to protect channels (-110 mV) if studying irreversible mechanisms [1].

  • Non-specific Effects: At higher concentrations (>10 mM), TEA may affect other ion channels. Include appropriate controls and consider complementary approaches with more specific blockers. For TRPM7 studies, note that Tris buffer can mimic TEA effects—use alternative buffers when studying this channel [3].

  • Cell Viability Issues: With intracellular TEA loading, monitor cell health closely. High intracellular TEA (>50 mM) may impact cell viability over extended recordings. Use perforated-patch configuration for longer-term experiments to maintain intracellular integrity.

Conclusion

This compound remains an indispensable tool for the electrophysiologist's arsenal, providing critical insights into potassium channel function, structure, and physiological roles. The protocols and data presented here highlight both the classical applications in voltage-gated K+ channel studies and emerging uses for novel channels like TRPM7. The unique property of TEA to induce irreversible channel loss under specific conditions continues to provide valuable information about channel structure-function relationships and the importance of potassium ions in maintaining channel integrity. When properly applied with attention to the critical factors of application site, ionic environment, and channel state, TEA enables researchers to dissect complex potassium channel contributions to cellular electrophysiology across diverse biological preparations.

References

Comprehensive Application Notes and Protocols: Integrating TEAC Assay in Cardiomyocyte Electrical Characteristic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction

The Trolox Equivalent Antioxidant Capacity (TEAC) assay represents a fundamental methodological approach for quantifying antioxidant capabilities in biological systems, offering critical insights into the oxidative stress profiles of cellular environments. In the context of cardiac research, understanding the intricate relationship between oxidative stress and electrophysiological function has emerged as a pivotal area of investigation, particularly given the heightened susceptibility of cardiomyocytes to reactive oxygen species (ROS)-mediated damage. The integration of antioxidant capacity assessment with functional electrophysiological evaluation provides a comprehensive analytical framework for researchers and drug development professionals seeking to elucidate compound effects, disease mechanisms, and therapeutic interventions in cardiac systems. This protocol details the methodological integration of TEAC assessment with established cardiomyocyte electrophysiological evaluation techniques, enabling simultaneous quantification of antioxidant status and functional cardiac parameters.

The significance of this integrated approach stems from the inherent vulnerability of cardiomyocytes to oxidative damage due to their high metabolic activity and abundant mitochondria. Electrophysiological disturbances resulting from oxidative stress contribute significantly to cardiac pathologies, including arrhythmias, contractile dysfunction, and adverse remodeling. Consequently, the ability to concurrently monitor antioxidant capacity and electrical properties provides invaluable insights for cardiac safety pharmacology, drug development, and basic cardiovascular research. The tables below summarize the key applications and advantages of this integrated methodology:

Table 1: Key Applications of Integrated TEAC-Electrophysiological Assessment in Cardiomyocyte Studies

Application Domain Specific Use Cases Relevance to Cardiac Research
Drug Safety Screening Preclinical cardiotoxicity assessment, pharmaceutical development Identifies oxidative stress-mediated cardiotoxicity early in drug development pipeline
Disease Modeling Cardiac ischemia-reperfusion injury, hereditary cardiomyopathies Elucidates role of oxidative stress in disease pathogenesis and progression
Therapeutic Efficacy Antioxidant drug evaluation, natural compound screening Quantifies therapeutic modulation of oxidative stress and functional improvement
Mechanistic Studies Signal transduction pathways, redox regulation of ion channels Clarifies molecular mechanisms linking oxidative stress to electrophysiological function

Table 2: Advantages of Integrated TEAC-Electrophysiological Approach

Advantage Methodological Benefit Research Impact
Multiparameter Assessment Simultaneous quantification of antioxidant capacity and electrical parameters Comprehensive compound/disease characterization
High-Content Screening Adaptable to medium-high throughput formats Enhanced efficiency in drug screening applications
Temporal Resolution Capacity for longitudinal monitoring Capture of dynamic responses to interventions
Human-Relevant Models Compatible with hPSC-derived cardiomyocytes Improved translational relevance over animal models

TEAC Assay Principles and Methodology

The TEAC assay operates on the fundamental principle of measuring the ability of antioxidant compounds to scavenge the radical cation 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+), which exhibits characteristic absorption maxima at 734 nm. The assay quantifies antioxidant capacity through hydrogen atom transfer or single electron transfer mechanisms, wherein antioxidants reduce the radical cation, resulting in attenuation of the chromogenic signal. The extent of absorbance reduction correlates directly with the antioxidant potential of the sample, which is subsequently quantified relative to the water-soluble vitamin E analog, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). This standardized quantification against Trolox provides the TEAC value, enabling meaningful comparison across different samples and experimental conditions [1] [2].

The biochemical basis of the TEAC assay centers on the redox reaction kinetics between antioxidants and the stable ABTS radical cation. Prior to sample analysis, the generation of ABTS•+ requires oxidation of ABTS, typically accomplished through chemical or enzymatic methods. The chemical oxidation approach involves reaction with potassium persulfate (K₂S₂O₈), which generates the radical cation through electron abstraction during incubation in darkness. The radical cation solution is then diluted to a standardized absorbance value, typically 0.70 ± 0.02 at 734 nm, ensuring consistency across experimental runs. This standardization is critical for inter-assay reproducibility and reliable quantification of antioxidant capacity [1].

The procedural workflow for TEAC assessment involves sequential steps that must be rigorously controlled to ensure analytical validity. The following protocol details the optimized methodology for TEAC determination in biological samples, including cardiomyocyte lysates and culture supernatants:

TEAC Assay Protocol

Materials and Reagents

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
  • Potassium persulfate (K₂S₂O₈)
  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
  • Ethanol (absolute, analytical grade)
  • Phosphate buffered saline (PBS, pH 7.4)
  • Cardiomyocyte samples (lysates or culture media)

Equipment

  • UV-Vis spectrophotometer with temperature control
  • Microplate reader (for high-throughput applications)
  • Analytical balance
  • pH meter
  • Vortex mixer
  • Centrifuge
  • Micropipettes and appropriate tips
  • Cuvettes or microplates (96-well)

Procedure

  • ABTS•+ Stock Solution Preparation: Dissolve ABTS in distilled water to a final concentration of 7 mM. Add potassium persulfate to a final concentration of 2.45 mM (140 mM stock). Incubate the mixture in darkness at room temperature for 12-16 hours to allow complete radical formation [1].

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS until the absorbance reaches 0.70 ± 0.02 at 734 nm. This typically requires a 1:50 to 1:80 dilution, which should be optimized for specific instrumentation [1].

  • Standard Curve Preparation: Prepare Trolox standards in the range of 0-300 μM using serial dilution in the same solvent as samples (typically PBS or ethanol) [1].

  • Sample Preparation:

    • For cardiomyocyte lysates: Wash cells with PBS, harvest using appropriate methods (scraping or trypsinization), and lyse using RIPA buffer or similar. Centrifuge at 10,000 × g for 10 minutes at 4°C and collect supernatant.
    • For culture media: Collect conditioned media and centrifuge to remove cellular debris.
    • Optimize sample dilution to achieve approximately 50% inhibition of the ABTS•+ absorbance [1].
  • Absorbance Measurement:

    • Record initial absorbance (A₀) of 2 mL ABTS•+ working solution at 734 nm.
    • Add 100 μL of sample or Trolox standard to the ABTS•+ working solution.
    • Incubate for exactly 3 minutes at 30°C.
    • Record final absorbance (Aƒ) after the incubation period [1].
  • Calculation:

    • Calculate percentage inhibition for each sample: % Inhibition = [1 - (Aƒ/A₀)] × 100
    • Generate standard curve by plotting % inhibition against Trolox concentration.
    • Determine TEAC values by interpolating sample % inhibition on the Trolox standard curve.
    • Express results as μmol Trolox equivalents per mg protein (for lysates) or per mL (for media).

The following diagram illustrates the experimental workflow for TEAC assessment:

TEAC_Workflow Start Start TEAC Analysis ABTS_Prep Prepare ABTS⁺ Stock Solution: 7 mM ABTS + 2.45 mM K₂S₂O₈ Start->ABTS_Prep Incubate Incubate in Darkness 12-16 hours ABTS_Prep->Incubate Dilute Dilute with Ethanol/PBS to Absorbance 0.70±0.02 @734nm Incubate->Dilute Standards Prepare Trolox Standards (0-300 μM) Dilute->Standards Sample_Prep Prepare Cardiomyocyte Samples (Lysates/Media) Standards->Sample_Prep Measure_A0 Measure Initial Absorbance (A₀) Sample_Prep->Measure_A0 Add_Sample Add Sample/Standard (100 μL) Measure_A0->Add_Sample Incubate_3min Incubate 3 min at 30°C Add_Sample->Incubate_3min Measure_Af Measure Final Absorbance (Aƒ) Incubate_3min->Measure_Af Calculate Calculate % Inhibition and TEAC Values Measure_Af->Calculate End Data Analysis Calculate->End

Figure 1: TEAC Assay Experimental Workflow. This diagram illustrates the sequential steps for determining Trolox Equivalent Antioxidant Capacity in cardiomyocyte samples, from reagent preparation through data analysis.

Cardiomyocyte Models and Electrophysiological Properties

The utilization of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) has revolutionized cardiac research by providing a physiologically relevant, human-based model system for investigating electrophysiological properties and drug responses. These cells exhibit fundamental cardiac characteristics, including spontaneous contraction, electrical excitability, and hormonal responsiveness that mirror key aspects of native cardiomyocyte function. The electrophysiological profile of hPSC-CMs encompasses the expression and functional integration of major cardiac ion channels, including sodium (Naᵥ), calcium (Caᵥ), and potassium (Kᵥ) channels, which collectively govern the characteristic action potential morphology and propagation [3]. Understanding these properties is essential for designing integrated TEAC-electrophysiological studies that accurately reflect cardiac physiology and pathophysiology.

hPSC-CMs demonstrate dynamic electrophysiological evolution during maturation, with characteristic changes in action potential parameters, calcium handling, and ion channel density/composition. Early-stage cardiomyocytes typically exhibit more depolarized maximum diastolic potentials, slower upstroke velocities, and prolonged action potential durations compared to their adult counterparts. These developmental characteristics influence both their electrical behavior and oxidative stress profiles, necessitating careful consideration of maturation stage in experimental design. Furthermore, hPSC-CMs display inherent automaticity through spontaneous beating, with rates typically ranging from 30 to 90 beats per minute under standard culture conditions. This spontaneous activity permits non-paced electrophysiological assessment while introducing considerations for rate-dependent phenomena in experimental interpretation [3].

The electrophysiological assessment of cardiomyocytes employs diverse technological platforms, each offering unique advantages and limitations. Traditional patch-clamp electrophysiology provides high-fidelity, direct measurement of ionic currents and action potential parameters but suffers from low throughput and technical complexity. Conversely, microelectrode array (MEA) systems enable non-invasive, longer-term monitoring of field potentials in spontaneously beating cardiomyocyte networks, facilitating higher-throughput screening applications. More recently, integrated biosensing platforms capable of simultaneous electrical and mechanical recording have emerged, such as the Electrical-Mechanical Synchronized (EMS) system described by [4], which concurrently monitors firing potentials and mechanical beating signals. The selection of appropriate assessment technology should align with experimental objectives, throughput requirements, and parameter specificity needs.

Table 3: Electrophysiological Assessment Platforms for Cardiomyocyte Studies

Platform Measured Parameters Throughput Key Advantages Limitations
Patch Clamp Action potential morphology, ionic currents, resting membrane potential Low High information content, direct parameter measurement Technical complexity, low throughput, invasive
Microelectrode Array (MEA) Field potential duration, beating rate, spike amplitude Medium Non-invasive, network-level assessment, longer-term monitoring Indirect measurement, limited spatial resolution
Optical Mapping Action potential propagation, calcium transients, conduction velocity Low-Medium High spatial resolution, dual parameter assessment Dye loading requirements, potential phototoxicity
EMS Biosensing Firing potentials, mechanical beating, synchrony parameters Medium-High Simultaneous electrical-mechanical assessment, higher content Specialized equipment requirements, optimization needed

The following diagram illustrates the relationship between oxidative stress and electrophysiological function in cardiomyocytes:

Stress_Electrophysiology Oxidative_Stress Oxidative Stress (ROS/RNS) Ion_Channels Ion Channel Dysfunction Oxidative_Stress->Ion_Channels Calcium_Handling Calcium Handling Abnormalities Oxidative_Stress->Calcium_Handling Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Electrical Electrophysiological Disturbances Ion_Channels->Electrical Calcium_Handling->Electrical Mitochondria->Electrical Arrhythmias Arrhythmogenesis Electrical->Arrhythmias Contractile Contractile Dysfunction Electrical->Contractile Apoptosis Cell Death/ Apoptosis Electrical->Apoptosis

Figure 2: Oxidative Stress Impact on Cardiomyocyte Electrophysiological Function. This diagram illustrates the mechanistic relationship between reactive oxygen/nitrogen species (ROS/RNS) and electrophysiological disturbances that lead to functional cardiac impairments.

Integrated Experimental Design: TEAC with Electrophysiological Assessment

The integration of TEAC assessment with electrophysiological evaluation requires methodological harmonization to ensure compatibility between experimental approaches while preserving biological relevance. This comprehensive protocol outlines the sequential steps for conducting integrated studies, from cardiomyocyte culture and treatment through simultaneous antioxidant capacity and functional assessment. The experimental design accommodates various formats, including acute compound testing, chronic exposure models, and disease modeling applications, providing flexibility for diverse research objectives.

Cardiomyocyte Culture and Maintenance

Materials

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
  • Appropriate culture medium (e.g., RPMI 1640 with B27 supplement)
  • Gelatin-based coating substrate (e.g., Geltrex)
  • Tissue culture plates (multi-well format compatible with assessment platform)

Procedure

  • Culture Surface Preparation: Coat tissue culture surfaces with appropriate substrate (e.g., 1% Geltrex) for at least 1 hour at 37°C or overnight at 4°C. Remove excess substrate before cell seeding [5].

  • Cell Seeding: Thaw hiPSC-CMs according to manufacturer specifications and seed at optimized density (typically 3.0×10⁵ cells/mL for MEA recordings). Distribute cells evenly across culture surface and incubate at 37°C, 5% CO₂ [4].

  • Culture Maintenance: Refresh culture medium every 48-72 hours, monitoring spontaneous contraction visually. Cultures are typically ready for experimentation 5-7 days post-seeding, when consistent, synchronized beating is observed [4].

  • Experimental Treatment: Apply test compounds, oxidative stress inducers, or therapeutic interventions according to experimental design. Include appropriate controls (vehicle, positive/negative controls) in parallel.

Simultaneous TEAC and Electrophysiological Assessment

Experimental Timeline

  • Day 0: Cell seeding
  • Days 1-5: Culture maturation
  • Day 5: Application of experimental treatments
  • Day 6: Simultaneous electrophysiological recording and sample collection for TEAC

Electrophysiological Recording Protocol

  • Platform Preparation: For MEA systems, ensure electrodes are sterilized and conditioned according to manufacturer specifications. For integrated EMS systems, verify electrode impedance and system calibration [4].

  • Baseline Recording: Record baseline electrophysiological parameters for 10-15 minutes prior to experimental interventions to establish control values.

  • Treatment Application: Apply test compounds directly to recording medium, noting potential dilution factors. For acute effects, record continuously during compound application.

  • Post-Treatment Recording: Monitor electrophysiological parameters for predetermined durations (typically 30 minutes to 24 hours, depending on experimental objectives).

  • Parameter Extraction: Analyze recorded data for key parameters including beating rate, field potential duration, spike amplitude, and regularity indices.

TEAC Sample Collection Protocol

  • Sample Collection: Following electrophysiological recording, collect culture media for extracellular antioxidant capacity assessment. For intracellular assessment, wash cells with PBS and harvest using appropriate lysis buffer.

  • Sample Processing: Centrifuge media samples at 3000 × g for 10 minutes to remove cellular debris. For cell lysates, centrifuge at 10,000 × g for 15 minutes at 4°C and collect supernatant.

  • TEAC Determination: Perform TEAC assay as described in Section 2.1, using appropriate sample dilutions to fall within the linear range of the Trolox standard curve.

  • Normalization: Normalize TEAC values to total protein content (for lysates) or cell number to enable cross-sample comparisons.

The following diagram illustrates the integrated experimental workflow:

Integrated_Workflow Start Initiate Integrated Study Culture Culture hiPSC-CMs (5-7 days maturation) Start->Culture Treatment Apply Experimental Treatments Culture->Treatment Electrophysio Electrophysiological Recording: - MEA/EMS Platform - Parameter Extraction Treatment->Electrophysio Sample_Collect Sample Collection: - Conditioned Media - Cell Lysates Electrophysio->Sample_Collect TEAC TEAC Assessment: - ABTS⁺ Scavenging - Trolox Equivalents Sample_Collect->TEAC Data_Analysis Integrated Data Analysis: - Correlation Assessment - Multivariate Statistics TEAC->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Figure 3: Integrated TEAC-Electrophysiology Experimental Workflow. This diagram outlines the comprehensive procedure for simultaneous assessment of antioxidant capacity and electrical function in cardiomyocyte models.

Data Analysis and Interpretation

The integrated analysis of TEAC and electrophysiological data necessitates multidimensional analytical approaches that capture both individual parameter changes and their interrelationships. Core electrophysiological parameters include beating rate, field potential duration (FPD), beat amplitude, and regularity indices, while key TEAC parameters encompass total antioxidant capacity and, when complemented with additional assays, specific antioxidant enzyme activities. The tabulation below presents a standardized framework for data collection and primary analysis:

Table 4: Core Parameters for Integrated TEAC-Electrophysiological Assessment

Parameter Category Specific Metrics Measurement Technique Biological Significance
Electrophysiological Function Beating rate (bpm) MEA, EMS, patch clamp Pacemaker activity, chronotropic effects
Field potential duration (ms) MEA, EMS Action potential duration, repolarization
Spike amplitude (μV) MEA, EMS Sodium channel function, cellular coupling
Beat period regularity MEA, EMS Rhythm stability, arrhythmic tendency
Antioxidant Capacity TEAC value (μM TE/mg protein) Spectrophotometry Total non-enzymatic antioxidant capacity
Intracellular vs. extracellular TEAC Spectrophotometry Compartmentalization of antioxidant defense
Complementary Oxidative Stress Markers ROS levels (fluorescence) DCFH-DA assay Cellular oxidative stress burden
Antioxidant enzyme activities Specific assays Enzymatic defense capacity (SOD, CAT, GPx)
Lipid peroxidation MDA assay Oxidative damage to membranes

Statistical analysis should incorporate appropriate normalization to account for inter-experimental variation, typically expressed as percentage of control or fold-change from baseline. For electrophysiological parameters, time-series analysis captures dynamic responses to interventions, while dose-response relationships facilitate quantitative comparison of compound effects. Correlation analysis between TEAC values and electrophysiological parameters reveals potential functional relationships between antioxidant status and electrical function. Multivariate statistical approaches, including principal component analysis and cluster analysis, can identify patterns across multiple parameters that might not be apparent from univariate analysis [2].

Data interpretation should consider the temporal relationship between antioxidant capacity changes and electrophysiological effects. Acute interventions may produce rapid electrophysiological alterations that precede measurable changes in antioxidant capacity, while chronic models might demonstrate adaptive changes in both domains. The compartmentalization of antioxidant defense (intracellular vs. extracellular) provides additional context for interpreting functional correlations. Furthermore, consideration of baseline oxidative status is essential, as interventions may produce divergent effects depending on initial redox state.

The implementation of quality control measures ensures data reliability and reproducibility. These include:

  • Positive controls: For electrophysiological assessment, known modulators (e.g., isoproterenol for β-adrenergic response) verify system responsiveness.
  • Antioxidant standards: Trolox calibration in TEAC assay ensures proper assay performance.
  • Cell quality metrics: Validation of cardiomyocyte purity (e.g., troponin staining) and functional maturity.
  • Inter-assay normalization: Reference standards enable cross-experimental comparisons.

Applications in Preclinical Drug Screening and Disease Modeling

The integrated TEAC-electrophysiological assessment platform offers powerful applications in preclinical cardiotoxicity screening and cardiac disease modeling. In pharmaceutical development, comprehensive evaluation of compound effects on both redox homeostasis and electrical function enables early identification of potential cardiotoxicity mechanisms, particularly oxidative stress-mediated electrophysiological disturbances. The platform facilitates multiparameter profiling of drug candidates, generating rich datasets that inform structure-activity relationships and guide lead optimization. Furthermore, the capacity for longitudinal assessment permits detection of time-dependent effects that might be missed in endpoint analyses.

In cardiotoxicity screening, the integrated approach excels at identifying proarrhythmic potential mediated through oxidative mechanisms. Numerous pharmacological agents, including chemotherapeutics, antibiotics, and psychiatric medications, induce cardiotoxicity through disruption of mitochondrial function and enhanced ROS production. The concomitant assessment of TEAC and electrophysiological parameters enables direct correlation between antioxidant depletion and functional impairment, providing mechanistic insights beyond those available from single-parameter systems. The table below illustrates representative applications in preclinical screening:

Table 5: Application Examples in Preclinical Cardiotoxicity Screening

Compound Class Oxidative Stress Mechanism Electrophysiological Manifestation TEAC Correlation
Anthracyclines Mitochondrial ROS generation, iron-mediated free radical production Action potential prolongation, calcium handling abnormalities Dose-dependent decrease in cellular TEAC
Tyrosine Kinase Inhibitors Mitochondrial dysfunction, altered antioxidant defense QT interval prolongation, arrhythmias Early decrease in TEAC precedes electrical changes
Antipsychotics Reduced mitochondrial complex I activity, increased ROS Reduced repolarization reserve, prolonged FPD TEAC reduction correlates with FPD prolongation
Environmental Toxicants Direct oxidative damage, antioxidant depletion Conduction slowing, reentrant arrhythmias Extracellular TEAC more sensitive than intracellular

In disease modeling, the platform enables investigation of redox-mediated pathophysiology in various cardiac conditions. For ischemia-reperfusion injury models, the integrated assessment captures the temporal progression of antioxidant depletion and electrical instability during ischemic insult and subsequent reperfusion. In genetic cardiomyopathies associated with oxidative stress, such as Friedreich's ataxia or certain mitochondrial disorders, the approach facilitates quantification of baseline redox status and its relationship to electrical phenotypes. Furthermore, the platform enables evaluation of therapeutic interventions targeting oxidative stress, including conventional antioxidants, Nrf2 activators, and mitochondrial-targeted compounds.

The application of this integrated approach to human-based in vitro models addresses significant limitations of animal testing, particularly species differences in redox regulation and ion channel expression. The use of patient-specific hiPSC-CMs further enhances translational relevance by incorporating individual genetic backgrounds that influence both oxidative stress handling and drug responses. This personalized approach enables identification of subpopulations with heightened susceptibility to oxidative stress-mediated cardiotoxicity and supports stratified drug development strategies.

Limitations and Technical Considerations

While the integrated TEAC-electrophysiological approach offers substantial advantages, several methodological limitations and technical considerations merit attention. The TEAC assay measures total non-enzymatic antioxidant capacity without discriminating individual antioxidant components or their compartmentalization within cellular structures. This limitation can be addressed through complementary assays targeting specific antioxidants (e.g., glutathione, ascorbate) or antioxidant enzymes (e.g., superoxide dismutase, catalase) to provide mechanistic granularity.

The temporal resolution of TEAC assessment represents another consideration, as the assay typically provides single timepoint measurements rather than continuous monitoring of dynamic redox changes. This limitation can be partially mitigated through experimental design strategies incorporating multiple sampling timepoints or through parallel implementation of real-time oxidative stress probes (e.g., genetically encoded biosensors). However, careful consideration must be given to potential interference between fluorescent probes and electrophysiological recording systems.

Technical challenges in experimental integration include potential methodological conflicts between assessment platforms. For instance, certain compounds or experimental conditions optimal for electrophysiological recording might interfere with ABTS chemistry in the TEAC assay. Similarly, sample collection requirements for TEAC assessment might preclude continuous electrophysiological monitoring. These challenges necessitate careful experimental design and, in some cases, development of customized protocols tailored to specific research objectives.

The biological complexity of oxidative stress responses presents interpretive challenges, as cells possess redundant and compensatory mechanisms that may obscure direct relationships between antioxidant capacity and functional outcomes. The integrated assessment captures only a subset of the comprehensive redox landscape, and findings should be interpreted within this constrained context. Complementary approaches, including transcriptomic analysis of antioxidant gene expression and proteomic assessment of oxidative modifications, provide valuable additional layers of information to address this limitation.

Conclusion and Future Perspectives

The integration of TEAC assessment with cardiomyocyte electrophysiological evaluation provides a comprehensive analytical framework for investigating the intersection of redox biology and cardiac electrophysiology. This methodological approach enables simultaneous quantification of antioxidant capacity and functional parameters, offering insights unavailable through single-domain assessment. The standardized protocols presented in this document provide researchers with detailed guidance for implementing this integrated approach across diverse applications, from preclinical cardiotoxicity screening to disease mechanism investigation.

Future methodological developments will likely focus on enhanced temporal resolution for both antioxidant capacity and electrophysiological assessment, potentially through continuous monitoring systems or real-time biosensors. Advanced biosensing platforms that incorporate additional parameter domains, such as mitochondrial function and calcium handling, will further expand the informational content available from integrated assessments. Additionally, computational modeling approaches that incorporate TEAC and electrophysiological data into predictive frameworks will enhance the translational utility of this methodology.

The ongoing refinement of human cardiac models, including engineered heart tissues, organ-on-chip systems, and enhanced maturity cardiomyocytes, will further strengthen the biological relevance of integrated TEAC-electrophysiological assessment. As these models more closely recapitulate adult human cardiac physiology, their application in conjunction with the methodologies described herein will accelerate the development of safer, more effective cardiovascular therapeutics and enhance our understanding of redox-mediated cardiac pathophysiology.

References

Comprehensive Application Notes: Tetraethylammonium Chloride in Northern Hybridization Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetraethylammonium Chloride in Nucleic Acid Hybridization

This compound (TEACl) is a quaternary ammonium salt that plays a critical role in nucleic acid hybridization techniques, particularly in northern blotting and related methodologies. TEACl belongs to the tetraalkylammonium salt family, which includes similar compounds like tetramethylammonium chloride (TMA-Cl). These compounds have revolutionized hybridization-based RNA detection methods by addressing fundamental challenges in RNA tertiary structure destabilization and hybridization efficiency.

The value of TEACl in molecular biology stems from its unique chemical properties. As a monovalent cation source, TEACl interacts differently with nucleic acids compared to traditional salts like sodium chloride. Research has demonstrated that both TEACl and TMA-Cl drastically destabilize the tertiary structures of tRNAs and significantly enhance the formation of tRNA*oligoDNA hybrids [1]. This property is particularly advantageous when working with structured RNA molecules that would otherwise resist hybridization under standard conditions. The ability to disrupt RNA secondary and tertiary structures without degrading the RNA molecules themselves makes TEACl an invaluable reagent for researchers studying RNA expression, processing, and function.

Northern blotting has long been considered the gold standard for RNA detection and validation, despite challenges related to sensitivity, especially when working with low-abundance RNAs or small RNA species such as microRNAs [2]. The emergence of TEACl-based protocols has addressed many of these limitations, providing researchers with enhanced sensitivity and specificity while eliminating the need for radioactive probes in many applications. These advances are particularly important in contemporary research settings where the study of non-coding RNAs, including microRNAs and other small regulatory RNAs, has become increasingly prominent in understanding gene regulation in both health and disease.

Chemical Properties and Mechanism of Action

Fundamental Chemical Characteristics

This compound (TEACl) is a quaternary ammonium compound with the chemical formula (C₂H₅)₄N⁺Cl⁻. It features a positively charged nitrogen atom surrounded by four ethyl groups, creating a bulky cation that exhibits unique properties in solution. Unlike smaller cations such as Na⁺ or K⁺, the tetraethylammonium ion has a larger ionic radius and different charge distribution, which significantly affects its interaction with nucleic acids. TEACl is highly soluble in water and various polar solvents, forming conductive solutions that facilitate electrophoretic processes in molecular biology techniques.

The distinguishing feature of TEACl in hybridization applications is its behavior as a structure-destabilizing agent. Compared to tetramethylammonium chloride (TMA-Cl), TEACl demonstrates stronger destabilizing effects on nucleic acid structures [1]. This enhanced capability stems from the larger molecular volume of the tetraethylammonium ion, which more effectively disrupts the hydration shells and ion atmospheres surrounding RNA molecules. The relative effectiveness of different tetraalkylammonium salts follows the order: TEACl > TMA-Cl > NaCl, with TEACl providing the most significant reduction in melting temperature (Tm) for structured RNA molecules.

Biochemical Mechanism in Hybridization

The primary mechanism through which TEACl enhances hybridization involves the disruption of RNA secondary and tertiary structures. RNA molecules, particularly tRNAs and other non-coding RNAs, fold into complex three-dimensional architectures stabilized by hydrogen bonding, base stacking interactions, and tertiary contacts. These structures naturally hinder the access of complementary DNA or RNA probes during hybridization experiments. TEACl interferes with these stabilizing interactions through multiple pathways:

  • Charge shielding reduction: The bulky TEACl cations less effectively shield the negative charges on phosphate backbones compared to smaller ions, reducing electrostatic stabilization of folded structures.
  • Water structure disruption: TEACl alters the hydration shell around RNA molecules, destabilizing structures that depend on specific water-mediated interactions.
  • Direct interaction: The tetraethylammonium ions may intercalate between nucleotide bases or occupy structural pockets, directly interfering with folding.

This structural destabilization has practical consequences for hybridization efficiency. Research has shown that replacement of NaCl by TEACl in hybridization buffers greatly improved the recovery of specific tRNAs, even from unfractionated tRNAs derived from thermophiles, which typically contain highly stable RNA structures [1]. The enhanced hybridization occurs because the unfolded RNA molecules present more accessible binding sites for complementary probes, resulting in faster hybridization kinetics and higher signal intensities in detection protocols.

TEACl in Northern Hybridization: Technical Considerations and Comparative Analysis

Performance Comparison of Hybridization Salts

The selection of appropriate salts in hybridization buffers significantly impacts the sensitivity, specificity, and efficiency of northern blotting and related techniques. Comparative studies have systematically evaluated the performance of TEACl against other commonly used salts, with particular focus on its ability to handle structured RNA targets and low-abundance sequences.

Table 1: Comparative Performance of Salts in Northern Hybridization

Salt Type Structural Destabilization Optimal Hybridization Temperature Best Applications Key Limitations
TEACl Strong 37-42°C Structured RNAs, tRNAs, low-abundance targets May require lower hybridization temperature, potentially reducing specificity
TMA-Cl Moderate 48-52°C General purpose, balance of specificity and sensitivity Less effective on highly structured RNAs
NaCl Weak 65-68°C Simple transcripts, high-abundance targets Poor performance with structured RNAs

The trade-off between sensitivity and specificity represents a critical consideration when implementing TEACl-based protocols. Research indicates that while TEACl provides superior disruption of RNA structures, this very property necessitates a reduction in hybridization temperature to maintain probe-target binding [1]. This temperature reduction can potentially compromise specificity if not carefully optimized. In practice, TEACl destabilizes tRNAs more strongly than TMA-Cl, creating the need to lower hybridization temperature at the potential sacrifice of purity of the recovered tRNA [1]. This fundamental understanding has led to the development of situation-specific protocols where researchers can choose between maximum sensitivity (TEACl) or optimal specificity (TMA-Cl) based on their experimental requirements.

Protocol Parameter Optimization

The effective implementation of TEACl in northern hybridization requires careful optimization of multiple parameters to balance the competing demands of sensitivity, specificity, and practical considerations. Through systematic investigation, researchers have established optimal conditions for various applications:

Table 2: Optimized Protocol Parameters for TEACl Hybridization

Parameter Recommended Range Effect of Deviation Optimization Tips
TEACl Concentration 2.0-3.0 M Lower: Reduced destabilization; Higher: Increased background Titrate for each RNA target type
Hybridization Temperature 37-42°C Higher: Reduced signals; Lower: Increased non-specific binding Start at 40°C, adjust based on results
Hybridization Time 4-16 hours Shorter: Incomplete hybridization; Longer: Increased background 8 hours often optimal
Post-hybridization Washes 2-3 × 15 min, 42-45°C More stringent: Signal loss; Less stringent: High background Stepwise increase in stringency recommended

The critical considerations for TEACl protocol implementation extend beyond these basic parameters. The integrity of RNA samples remains paramount, as even optimal hybridization conditions cannot compensate for degraded starting material [2]. Additionally, the choice of detection method—whether radioactive, biotin-based, or other non-radioactive approaches—interacts with TEACl-enhanced hybridization, potentially requiring adjustments to standard protocols. Recent advances have demonstrated that liquid hybridization assays using biotinylated probes without specialized reagents like locked nucleic acid (LNA) can achieve sensitivities comparable to radiolabeled approaches when combined with TEACl enhancement [2] [3].

Detailed Experimental Protocols

TEACl-Based Northern Hybridization for mRNA Detection

This protocol has been optimized for sensitive detection of mRNA molecules using TEACl-enhanced hybridization with non-radiolabeled probes.

Reagents and Solutions:

  • Hybridization buffer: 3 M TEACl, 50 mM Tris-HCl (pH 8.0), 2 mM EDTA, 0.1% SDS, 5× Denhardt's solution, 10% dextran sulfate
  • Prehybridization buffer: 3 M TEACl, 50 mM Tris-HCl (pH 8.0), 2 mM EDTA, 0.1% SDS, 5× Denhardt's solution, 100 μg/mL denatured salmon sperm DNA
  • Wash buffer I: 2× SSC, 0.1% SDS
  • Wash buffer II: 1× SSC, 0.1% SDS
  • Wash buffer III: 0.5× SSC, 0.1% SDS

Procedure:

  • RNA Preparation and Electrophoresis:

    • Isolate total RNA using TRIzol reagent according to standard protocols [2].
    • Separate 5-20 μg of total RNA on a 1.2% denaturing formaldehyde agarose gel.
    • Transfer RNA to a nylon membrane using capillary transfer with 20× SSC.
  • Immobilization:

    • UV-crosslink RNA to the membrane using optimal settings for your crosslinker (typically 1200 μJ/cm²).
    • Alternatively, bake the membrane at 80°C for 30-60 minutes under vacuum.
  • Prehybridization:

    • Place membrane in hybridization tube with prewarmed prehybridization buffer (5-10 mL depending on membrane size).
    • Prehybridize for 2-4 hours at 40°C with continuous rotation in a hybridization oven.
  • Hybridization:

    • Prepare probe by labeling with biotin using standard labeling kits.
    • Denature probe (100 ng/mL final concentration) at 95°C for 5 minutes, then immediately place on ice.
    • Add denatured probe directly to prehybridization buffer and hybridize for 8-16 hours at 40°C with rotation.
  • Post-hybridization Washes:

    • Remove hybridization buffer and perform sequential washes:
      • Wash twice with Wash buffer I for 15 minutes at room temperature with agitation.
      • Wash once with Wash buffer II for 15 minutes at 42°C with agitation.
      • Wash once with Wash buffer III for 15 minutes at 42°C with agitation.
  • Detection:

    • Detect using streptavidin-conjugated enzymes and appropriate chemiluminescent or colorimetric substrates.
    • Expose to X-ray film or capture image using a digital imaging system.

Troubleshooting Notes:

  • If background is high, increase temperature of Wash II and III to 45°C or reduce TEACl concentration to 2.5 M.
  • If signal is weak, extend hybridization time to 16 hours or increase probe concentration to 150 ng/mL.
  • For structured targets, consider incorporating an initial denaturation step by heating membrane in distilled water at 65°C for 5 minutes before prehybridization.
Liquid Hybridization Assay for Small RNAs and miRNAs

This protocol adapts TEACl enhancement for liquid hybridization (LH) applications, providing superior sensitivity for small RNA detection while significantly reducing processing time compared to traditional northern blotting [2] [3].

Reagents and Solutions:

  • Hybridization buffer: 2 M TEACl, 50 mM HEPES (pH 7.5), 2 mM EDTA, 0.1% Triton X-100
  • Nuclease digestion buffer: 20 mM Tris-HCl (pH 8.0), 10 mM MgCl₂
  • Gel loading buffer: 95% formamide, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol
  • Biotinylated probes: HPLC-purified DNA oligonucleotides complementary to target miRNAs or small RNAs

Procedure:

  • RNA-Probe Hybridization:

    • Combine 1-5 μg total RNA with 10 fmol biotinylated probe in 20 μL hybridization buffer.
    • Denature at 95°C for 3 minutes, then immediately transfer to hybridization temperature.
    • Hybridize at 37°C for 2-4 hours.
  • Nuclease Digestion:

    • Add 100 μL nuclease digestion buffer containing 10 U exonuclease I.
    • Incubate at 37°C for 30 minutes to digest excess unhybridized probe.
    • Stop reaction by adding 5 μL 0.5 M EDTA (pH 8.0).
  • Gel Electrophoresis:

    • Add 25 μL gel loading buffer to digested hybridization mixture.
    • Denature at 95°C for 3 minutes, then immediately place on ice.
    • Load entire sample on 15% denaturing polyacrylamide gel (8 M urea).
    • Electrophorese at 200 V until bromophenol blue reaches bottom of gel.
  • Transfer and Detection:

    • Transfer RNA to nylon membrane using semi-dry electrophoretic transfer.
    • UV-crosslink RNA to membrane (1200 μJ/cm²).
    • Detect using streptavidin-alkaline phosphatase and CDP-Star chemiluminescent substrate.
    • Expose to X-ray film for 5-30 minutes or capture image with digital imager.

Critical Optimization Parameters:

  • Probe design: For miRNAs, design probes complementary to mature miRNA sequence with 3-4 additional complementary nucleotides on each side.
  • Hybridization time: 3 hours typically provides optimal signal-to-noise ratio.
  • Exonuclease concentration: Titrate between 5-20 U to completely digest unhybridized probe without affecting RNA-probe hybrids.

Visual Workflows and Experimental Design

TEACl Northern Hybridization Workflow

The following Graphviz diagram illustrates the complete workflow for TEACl-enhanced northern hybridization:

TEACl_Hybridization Start Start: RNA Extraction Gel Denaturing Gel Electrophoresis Start->Gel Transfer Membrane Transfer Gel->Transfer Crosslink UV Crosslinking Transfer->Crosslink Prehybrid Prehybridization (TEACl Buffer) Crosslink->Prehybrid Hybrid Hybridization (TEACl + Probe) Prehybrid->Hybrid Wash Stringency Washes Hybrid->Wash Detect Detection Wash->Detect End Analysis Detect->End

TEACl Northern Hybridization Workflow

This workflow highlights the critical TEACl-enhanced steps where the reagent contributes most significantly to hybridization efficiency. The prehybridization and hybridization steps conducted in TEACl-containing buffers represent the core innovation of this protocol, enabling superior disruption of RNA secondary structures compared to conventional buffers.

Experimental Decision Pathway

Selection of the appropriate hybridization approach depends on multiple experimental factors. The following decision pathway guides researchers in choosing between TEACl and alternative methods:

Decision_Pathway Start Start: Define Experimental Goal Q1 Highly Structured RNA Target? Start->Q1 Q2 Working with Small RNAs/miRNAs? Q1->Q2 No A1 Use TEACl Protocol (Strong Destabilization) Q1->A1 Yes Q3 Maximum Sensitivity Required? Q2->Q3 No A3 Use Liquid Hybridization with TEACl Q2->A3 Yes Q3->A1 Yes A2 Use TMA-Cl Protocol (Balanced Approach) Q3->A2 No A4 Use Standard Protocol (NaCl-based) A1->A4 For Comparison A2->A4 For Comparison A3->A4 For Comparison

Experimental Decision Pathway

This decision pathway illustrates the strategic selection process for hybridization protocols based on experimental requirements. The visual guidance helps researchers navigate the trade-offs between sensitivity and specificity while selecting the most appropriate methodological approach for their specific application.

Applications and Case Studies

Enhanced tRNA Purification Using TEACl

The application of TEACl in hybridization-based purification of thermostable tRNAs demonstrates its unique capabilities with highly structured RNA targets. In this methodology, researchers exploit TEACl's strong destabilizing properties to purify specific tRNAs from unfractionated tRNA mixtures through use of an immobilized oligoDNA complementary to the target tRNA [1]. The protocol involves:

  • Immobilization of complementary oligoDNA on solid support
  • Hybridization in TEACl-containing buffer at optimized temperatures
  • Stringent washing to remove non-specifically bound tRNAs
  • Elution of purified tRNA for downstream applications

Comparative studies have demonstrated that replacement of NaCl by TEACl in the hybridization buffer dramatically improves recovery of specific tRNAs, even from challenging sources like thermophilic organisms [1]. The enhanced performance is particularly notable for tRNAs with stable tertiary structures that resist hybridization under conventional conditions. This application highlights TEACl's value in preparative RNA biochemistry where yield and purity are critical considerations.

When implementing this approach, researchers have identified two alternative protocols based on different experimental priorities:

  • Maximum recovery: Hybridization in presence of TEACl when total yield is paramount
  • Optimal purity: Hybridization with TMA-Cl when purity of recovered tRNA is most important [1]

This case study illustrates the importance of goal-oriented protocol selection when working with TEACl-enhanced hybridization methods.

Advanced Detection of Small RNAs and miRNAs

The emergence of small regulatory RNAs as critical players in gene regulation has created new demands for sensitive detection methods. Traditional northern blotting faces particular challenges with these molecules due to their small size, low abundance, and sequence similarity among family members. TEACl-enhanced protocols, particularly in liquid hybridization formats, address these challenges effectively.

Research comparing northern blotting versus liquid hybridization assays for mRNA, small RNAs, and miRNAs has demonstrated that LH protocols could efficiently detect miRNAs using 10-100 times less total RNA than conventional approaches [2]. This dramatic improvement in sensitivity, combined with reduced processing time, makes TEACl-enhanced methods particularly valuable for miRNA research. The non-radioactive approach using biotinylated probes further enhances the utility of these methods in resource-limited settings where radioactivity may be impractical or prohibited.

In practice, TEACl-enhanced small RNA detection enables:

  • Identification of precursor processing intermediates through size discrimination
  • Discrimination between mature miRNAs and closely related isoforms
  • Quantification of low-abundance regulatory RNAs without amplification bias
  • Validation of sequencing results with orthogonal methodology

These applications position TEACl-enhanced hybridization as a powerful validation tool in functional genomics, particularly in the characterization of non-coding RNA expression and processing. The method provides an important bridge between discovery-based sequencing and functional studies, enabling confident interpretation of RNA profiling data.

Troubleshooting and Technical Notes

Common Challenges and Solutions

High Background Signal:

  • Cause: Incomplete removal of unhybridized probe due to insufficient washing or excessive probe concentration.
  • Solution: Increase stringency of washes by raising temperature (up to 45°C) or reducing salt concentration in wash buffers. Titrate probe concentration to optimal level (typically 50-150 ng/mL).
  • Prevention: Include control reactions without target RNA to establish background levels for each probe batch.

Weak or Absent Hybridization Signal:

  • Cause: Inadequate disruption of RNA secondary structure, insufficient probe, or degradation of target RNA.
  • Solution: Increase TEACl concentration to 3 M, extend hybridization time to 16 hours, and verify RNA integrity by electrophoresis.
  • Prevention: Always include positive control RNA with known expression of target sequence.

Non-specific Hybridization:

  • Cause: Hybridization temperature too low for the probe-target combination.
  • Solution: Increase hybridization temperature in 2°C increments, not exceeding 45°C for TEACl protocols.
  • Prevention: Perform temperature gradient experiments during protocol optimization phase.

Rapid Signal Fading During Detection:

  • Cause: Overly vigorous substrate reaction or incomplete membrane blocking.
  • Solution: Reduce substrate concentration or incubation time. Optimize blocking conditions using 5% non-fat dry milk or commercial blocking reagents.
  • Prevention: Standardize detection reaction times and use fresh substrate solutions.
Optimization Guidelines for Specific Applications

For mRNA Detection (≥500 nucleotides):

  • Use 3 M TEACl in hybridization buffer
  • Hybridize at 40-42°C for 8-12 hours
  • Implement graded stringency washes (2× SSC to 0.5× SSC)
  • Optimal probe length: 100-300 nucleotides

For Small RNA Detection (20-200 nucleotides):

  • Use 2 M TEACl in hybridization buffer
  • Hybridize at 37°C for 3-4 hours
  • Include exonuclease digestion step for liquid hybridization
  • Optimal probe length: 25-40 nucleotides (complementary to target plus 3-4 flanking nucleotides)

For tRNA and Other Structured RNAs:

  • Use 3 M TEACl with extended prehybridization (4 hours)
  • Hybridize at 37°C for 16 hours
  • Consider initial heat denaturation step (65°C for 5 minutes in water)
  • Implement very gradual reduction in stringency during washes

References

Comprehensive Application Notes: Optimization of TEAC Assay Parameters for Accurate Antioxidant Capacity Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TEAC Assay Principles and Relevance

The Trolox Equivalent Antioxidant Capacity (TEAC) assay represents one of the most widely utilized methods for determining the total antioxidant capacity of biological, pharmaceutical, and food samples. This assay measures the ability of antioxidant compounds to scavenge the stable radical cation 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+), which displays characteristic intense coloration with absorption maxima at 734 nm and 415 nm. The degree of decolorization resulting from the reduction of ABTS•+ by hydrogen-donating or electron-transferring antioxidants is quantitatively proportional to the antioxidant concentration in the sample, expressed in Trolox equivalents (a water-soluble vitamin E analog).

The significance of TEAC assay optimization extends across multiple disciplines in pharmaceutical and nutritional sciences. In drug development, standardized antioxidant capacity assessment provides crucial information about the oxidative stress mitigation potential of therapeutic compounds, which is particularly relevant for conditions involving reactive oxygen species (ROS) such as inflammatory diseases, neurodegenerative disorders, and metabolic syndromes. The biomolecular relevance of this assay stems from its ability to measure combined antioxidant contributions from both hydrophilic and lipophilic compounds in complex biological matrices, unlike many other antioxidant assays that are limited to specific antioxidant classes [1]. Furthermore, the adaptability of TEAC methodology to various platforms—from conventional spectrophotometry to emerging point-of-care technologies—underscores its continued value in modern analytical workflows for preclinical assessment of drug candidates and nutraceutical validation.

Critical Parameters for TEAC Concentration Optimization

Core Reaction Components and Their Optimization

The accuracy and reproducibility of TEAC assays fundamentally depend on the precise optimization of several interconnected reaction parameters. The generation of ABTS•+ represents the initial critical step, typically achieved through chemical oxidation of ABTS using potassium persulfate (K₂S₂O₈). The concentration ratio between ABTS and oxidant, incubation time, and storage conditions collectively determine the radical stock solution quality, which directly influences assay sensitivity and linearity. Through systematic optimization, researchers have established that working solutions with absorbance values of 0.70 ± 0.02 at 734 nm provide the optimal balance between detection sensitivity and linear dynamic range for most applications [2] [1].

Table 1: Optimal Concentration Ranges for TEAC Assay Components

Parameter Conventional Solution-Based Assay Paper-Based Microfluidic Device (µPAD) Biological Sample Considerations
ABTS concentration 7 mM (stock solution) [2] 20 mM [1] Consistent across sample types
Potassium persulfate 2.45 mM (final concentration) [2] 10 mM [1] Increased stability requirements for complex matrices
Incubation time for ABTS•+ generation 12-16 hours in dark at room temperature [2] [1] 12-16 hours in dark at room temperature [1] Affected by temperature fluctuations
ABTS•+ working solution absorbance 0.70 ± 0.02 at 734 nm [2] Applied directly to test zones [1] Requires verification for each analysis batch
Radical stock solution stability 48 hours at 4°C protected from light [1] At least 24 hours after preparation [1] Potential matrix interference in biological samples
Trolox standard range 10-100 μmol/L for calibration curve [2] 0.44-2.4 mM for µPAD calibration [1] Matrix-matched standards recommended for serum

The reaction environment constitutes another crucial optimization aspect. While TEAC assays are generally conducted at physiological pH (7.4) to mimic biological conditions, the buffer composition can influence reaction kinetics and must remain consistent across experiments. Similarly, the reaction time between antioxidants and ABTS•+ requires standardization, with most protocols employing endpoint measurements between 1-6 minutes after mixing, as studies demonstrate that ABTS•+ scavenging activity typically plateaus within this timeframe [2]. Temperature control during the reaction phase at 25°C or 37°C (depending on application) further enhances reproducibility by minimizing kinetic variability.

Sample-Specific Considerations and Method Adaptation

The sample matrix significantly influences optimal TEAC assay parameters, necessitating method adaptation for different sample types. For biological fluids like human serum, which contains both protein-bound and free antioxidants, sample dilution becomes essential to minimize matrix effects while maintaining detectable antioxidant activity. Research indicates that serum dilution factors between 1:10 and 1:50 typically yield optimal results within the Trolox standard curve range [1]. For plant extracts and pharmaceutical formulations, the extraction solvent and excipients can interfere with ABTS•+ determination, requiring inclusion of appropriate blanks and potentially adjusting the initial ABTS•+ concentration to accommodate exceptionally high antioxidant concentrations.

Table 2: Method Adaptation Guidelines for Different Sample Types

Sample Type Recommended Dilution/Preparation Special Considerations Potential Interferences
Human serum/plasma 1:10 to 1:50 dilution in PBS (pH 7.4) [1] Use fresh or properly stored samples; avoid repeated freeze-thaw cycles Lipemic samples may scatter light; hemolyzed samples increase background
Plant extracts Dilute to fit Trolox standard curve Account for solvent effects; centrifugate particulate matter Pigments may absorb at measurement wavelength
Pharmaceutical formulations Varies based on expected antioxidant strength Adjust for excipient interference; include formulation blanks Preservatives may have independent antioxidant activity
Nanoparticle suspensions Minimal dilution to maintain dispersion [3] Include nanoparticle-only controls; correct for inherent absorbance Aggregation in alcohol-containing systems [3]

The emergence of alternative assay formats introduces additional optimization considerations. For paper-based microfluidic devices (µPADs), researchers have demonstrated that increased reagent concentrations (20 mM ABTS and 10 mM potassium persulfate) are necessary to overcome diffusion limitations and ensure sufficient color development for accurate imaging analysis [1]. Similarly, when applying TEAC methodology to nanoparticle suspensions, special accommodations must be made for inherent nanoparticle absorbance and potential probe quenching effects, which may require modified data correction approaches distinct from those used for molecular antioxidants [3].

Detailed Experimental Protocols

Conventional Solution-Based TEAC Assay Protocol

Note: This protocol follows established methodology with optimization parameters from recent literature [2] [1].

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt
  • Potassium persulfate (K₂S₂O₈)
  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
  • Phosphate buffered saline (PBS, pH 7.4)
  • Absolute ethanol or methanol
  • Double-distilled or ultrapure water
  • Spectrophotometer or plate reader capable of measuring absorbance at 734 nm
  • Cuvettes or 96-well microplates
  • Laboratory vortex mixer
  • Precision pipettes and tips
  • Amber vials or foil for light-sensitive solutions

Procedure:

  • ABTS•+ Stock Solution Preparation:

    • Dissolve ABTS in water to a final concentration of 7 mM.
    • Add potassium persulfate to a final concentration of 2.45 mM.
    • Vortex mixture thoroughly for 30 seconds.
    • Allow the solution to incubate in the dark at room temperature for 12-16 hours to complete radical formation.
    • The developed ABTS•+ solution should display a characteristic deep blue-green color.
    • Verify absorbance of diluted solution (1:50 in ethanol or PBS) at 734 nm, which should be 0.70 ± 0.02.
    • Store protected from light at 4°C for up to 48 hours.
  • Trolox Standard Curve Preparation:

    • Prepare a 1.5 mM Trolox stock solution in PBS or ethanol.
    • Create serial dilutions to cover the concentration range of 10-100 μmol/L (or 0.44-2.4 mM for µPAD version).
    • Include a blank solution (solvent without Trolox) for background correction.
  • Sample Preparation:

    • Prepare samples in appropriate solvent (PBS for hydrophilic compounds, ethanol for lipophilic compounds).
    • For biological fluids, dilute samples with PBS (typically 1:10 to 1:50) to fall within the standard curve range.
    • Centrifuge turbid samples at 10,000 × g for 10 minutes to remove particulate matter.
  • Assay Execution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
    • Add 20-50 μL of standard or sample to 150-250 μL of diluted ABTS•+ solution.
    • Incubate the reaction mixture for 1-10 minutes at controlled temperature (25°C or 37°C).
    • Measure absorbance at 734 nm at precisely the same incubation time for all samples.
    • Perform all measurements in triplicate to ensure statistical reliability.
  • Data Analysis:

    • Calculate the percentage inhibition of ABTS•+ absorbance for each sample using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100 where A_control is the absorbance of ABTS•+ solution without antioxidant, and A_sample is the absorbance with antioxidant.
    • Generate a standard curve by plotting % inhibition versus Trolox concentration.
    • Determine the TEAC value of samples by interpolating from the Trolox standard curve.
    • Express results as mmol Trolox equivalents/L for liquids or mmol Trolox equivalents/g for solids.

G Start Begin TEAC Assay Protocol ABTS_prep Prepare ABTS•+ Stock Solution: 7 mM ABTS + 2.45 mM K₂S₂O₈ Start->ABTS_prep Incubate Incubate 12-16 hours in dark at room temperature ABTS_prep->Incubate Verify Verify Absorbance: A₇₃₄ = 0.70 ± 0.02 Incubate->Verify Standards Prepare Trolox Standards (0.44-2.4 mM) Verify->Standards Sample_prep Prepare Samples: Dilute in PBS if needed Standards->Sample_prep Reaction Mix Sample/Standard with ABTS•+ Solution Sample_prep->Reaction Measure Measure Absorbance at 734 nm after 1-10 min incubation Reaction->Measure Calculate Calculate % Inhibition and TEAC Values Measure->Calculate End Report Results as Trolox Equivalents Calculate->End

> Figure 1: TEAC Assay Workflow Diagram. This flowchart illustrates the sequential steps for performing the conventional solution-based TEAC assay, highlighting critical reaction parameters and quality control checkpoints.

Paper-Based Microfluidic Device (µPAD) Protocol

Note: This protocol adapts TEAC methodology to point-of-care testing formats based on recent developments [1].

Device Fabrication:

  • Utilize Whatman grade 1 filter paper or comparable cellulose-based material.
  • Create hydrophobic barriers using photolithography, wax printing, or laser ablation.
  • Pattern test zones with diameter of 4-6 mm for consistent reagent deposition.
  • Apply ABTS (20 mM) and potassium persulfate (10 mM) solutions in precise volumes to test zones.
  • Air dry devices completely before storage in light-protected containers with desiccant.

Assay Execution:

  • Apply 1-5 μL of standard or sample solution to each test zone.
  • Allow complete absorption and reaction for 2-5 minutes.
  • Capture device images using standardized lighting conditions (light control box recommended).
  • Analyze color intensity of test zones using image analysis software (measure in RGB or grayscale).
  • Calculate TEAC values based on comparison with Trolox standard curve.
  • Devices demonstrate stability for at least 24 hours post-preparation when stored properly.

Troubleshooting and Technical Considerations

Common Issues and Resolution Strategies

Poor Linear Range in Standard Curve:

  • Cause: ABTS•+ concentration too high or too low, improper dilution of standards, or inconsistent incubation times.
  • Solution: Verify ABTS•+ stock absorbance and adjust dilution factor accordingly. Ensure consistent timing between reagent mixing and absorbance measurement. Prepare fresh Trolox standards for each assay run.

High Background Variability:

  • Cause: Inconsistent ABTS•+ generation, incomplete oxidation, or light exposure degradation.
  • Solution: Strictly adhere to 12-16 hour incubation for ABTS•+ formation. Protect solutions from light throughout preparation and storage. Use chemical-grade reagents and high-purity water to minimize contaminants.

Matrix Interference in Biological Samples:

  • Cause: Proteins, lipids, or pigments in samples affecting absorbance measurements or reaction kinetics.
  • Solution: Implement sample dilution or protein precipitation steps. Include matrix-matched standards when possible. Utilize sample blanks to correct for inherent absorbance.

Inconsistent µPAD Results:

  • Cause: Non-uniform reagent distribution, irregular test zones, or variable lighting during imaging.
  • Solution: Standardize fabrication process with quality control checks. Use imaging chambers with consistent lighting. Employ internal standardization on each device.
Validation and Quality Control Measures

Table 3: Quality Control Parameters for TEAC Assay Validation

Quality Parameter Acceptance Criteria Corrective Action
Standard curve linearity R² ≥ 0.985 Prepare fresh ABTS•+ and Trolox solutions
Inter-assay precision CV ≤ 10% Standardize incubation conditions and timing
Intra-assay precision CV ≤ 5% Check pipette calibration and mixing consistency
Trolox recovery in spiked samples 85-115% Investigate matrix effects; adjust dilution factor
Background absorbance ≤ 5% of initial ABTS•+ absorbance Use fresh reagents; protect from light
Reference standard verification Within established literature range Compare with quality control reference material

Rigorous method validation represents an essential component of reliable TEAC assessment. Each assay run should include a complete Trolox standard curve, quality control samples with known TEAC values, and appropriate blanks. For biological applications, standard reference materials such as the NIST Standard Reference Material 3280 (Multivitamin/Multielement Tablets) can provide valuable verification of method accuracy when extracted and analyzed following the same protocol as test samples.

Applications in Pharmaceutical and Nutritional Sciences

The optimized TEAC assay serves as a versatile analytical tool with significant applications across multiple research domains. In drug discovery and development, TEAC assessment provides preliminary screening data for compounds with potential antioxidant mechanisms of action, helping prioritize candidates for further investigation in models of oxidative stress-related pathologies. The high-throughput adaptability of the method enables rapid evaluation of compound libraries when implemented in 96-well or 384-well formats, with proper attention to maintaining mixing consistency and timing precision across all wells.

In nutraceutical and functional food development, TEAC values offer a standardized metric for comparing antioxidant potency across diverse ingredient sources and processing conditions. Recent applications include the evaluation of agricultural byproducts like Mucuna pruriens pods, where optimized ultrasound-assisted extraction combined with TEAC assessment demonstrated significantly enhanced recovery of antioxidant compounds compared to traditional methods [4]. Similarly, research on Crataegus almaatensis (hawthorn) leaves employed TEAC methodology to validate ultrasound-assisted extraction as an efficient, sustainable approach for obtaining bioactive fractions with potential cardioprotective applications [5].

The diagnostic application of TEAC assays continues to expand with technological advancements. The development of paper-based microfluidic devices for serum TEAC determination enables potential point-of-care assessment of oxidative stress status in clinical settings, particularly relevant for conditions such as infertility, metabolic syndrome, and neurodegenerative diseases where monitoring antioxidant status can inform therapeutic management [1]. These emerging applications highlight the enduring utility of properly optimized TEAC methodology in addressing contemporary challenges in pharmaceutical and nutritional sciences.

Conclusion

The systematic optimization of TEAC assay parameters detailed in these application notes provides researchers with a robust framework for reliable antioxidant capacity assessment. Attention to critical factors—including ABTS•+ generation quality, reaction condition standardization, and appropriate matrix-specific modifications—ensures generation of pharmacologically relevant data suitable for informed decision-making in drug development and nutraceutical evaluation. The continued evolution of TEAC methodology toward miniaturized and point-of-care formats further expands its potential applications while maintaining the fundamental principles of accurate antioxidant capacity quantification established in conventional laboratory implementations.

References

Comprehensive Application Notes and Protocols: Tetraethylammonium Chloride in tRNA Purification Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Transfer RNA (tRNA) purification represents a critical challenge in molecular biology due to the structural similarity and high conservation among different tRNA species. Conventional chromatographic methods often prove inadequate for separating specific tRNA isoforms, requiring sophisticated approaches that can distinguish minor sequence variations. The hybridization-based method using immobilized oligonucleotide probes has emerged as a powerful solution, particularly when enhanced with tetraalkylammonium salts such as tetraethylammonium chloride (TEA-Cl). These salts function as isostabilizing agents that equalize the thermal stability of A-U and G-C base pairs, thereby revolutionizing nucleic acid hybridization techniques. The strategic application of TEA-Cl in tRNA purification protocols enables researchers to achieve exceptional specificity and significantly improved yields, even when working with thermostable tRNAs from extremophilic organisms. These advances come at a crucial time when the scientific community increasingly recognizes the biological significance of post-transcriptional modifications in tRNA function and their implications in human disease pathways.

The development of TEA-Cl enhanced purification protocols addresses a longstanding bottleneck in RNA biochemistry. Traditional methods often failed to efficiently purify individual tRNA species from complex cellular extracts, particularly for cytoplasmic tRNAs with their stable tertiary structures that resist denaturation. The introduction of TEA-Cl as a hybridization enhancer has transformed this landscape, enabling robust isolation of specific tRNAs for functional studies, structural analysis, and investigations into their roles in translation regulation and cellular signaling. These technical advances support diverse research applications ranging from basic mechanistic studies to drug discovery efforts targeting translation machinery.

Mechanism of Action

Biochemical Principles of this compound

This compound (TEA-Cl) belongs to a class of quaternary ammonium compounds that exert profound effects on nucleic acid structure and hybridization dynamics. The fundamental action of TEA-Cl revolves around its ability to destabilize tertiary structures of tRNAs while simultaneously enhining hybridization efficiency between tRNAs and complementary DNA probes. This seemingly paradoxical effect—destabilizing existing structures while promoting new ones—stems from its unique interaction with the phosphodiester backbone of RNA molecules. By effectively shielding electrostatic repulsion between negatively charged phosphate groups, TEA-Cl reduces the kinetic barriers to oligonucleotide binding, thereby accelerating the hybridization process. This property proves particularly valuable when working with thermostable tRNAs from organisms such as thermophiles, where conventional hybridization buffers containing sodium chloride often yield poor results due to the exceptional stability of these molecules' secondary and tertiary structures [1] [2].

At a molecular level, TEA-Cl functions as an isostabilizing agent that equalizes the thermal stability differences between A-T/U and G-C base pairs. In standard hybridization buffers, G-C base pairs exhibit significantly greater thermal stability than A-T/U pairs due to their additional hydrogen bond. This disparity complicates probe design and hybridization conditions, as regions with varying GC content within the same molecule display different melting behaviors. TEA-Cl addresses this fundamental challenge by modifying hydration shells around the DNA-RNA duplex, effectively neutralizing the differential stability between base pair types. This results in hybridization events that depend primarily on sequence complementarity rather than local GC content, leading to more predictable and specific binding interactions [3].

Comparative Effects of Tetraalkylammonium Salts

The search results reveal important distinctions between different tetraalkylammonium salts in tRNA purification applications. While both tetramethylammonium chloride (TMA-Cl) and This compound (TEA-Cl) effectively destabilize tRNA tertiary structures, they differ significantly in their destabilization potency and their effects on hybridization specificity:

  • Structural Destabilization: TEA-Cl demonstrates stronger destabilizing effects on tRNA tertiary structures compared to TMA-Cl. This enhanced destabilization originates from the larger ionic radius of TEA-Cl, which more effectively disrupts the intricate network of hydrogen bonds and stacking interactions that stabilize tRNA folding.

  • Hybridization Temperature: The powerful destabilizing action of TEA-Cl necessitates lower hybridization temperatures (typically 10-15°C) compared to TMA-Cl-based protocols. While this promotes higher yields by facilitating access to otherwise inaccessible regions, it can potentially compromise specificity if not carefully optimized.

  • Application-Specific Optimization: The choice between TEA-Cl and TMA-Cl involves a fundamental trade-off between recovery efficiency and purity requirements. TEA-Cl excels in contexts where maximum yield is prioritized, while TMA-Cl offers advantages when working with complex tRNA mixtures where purity is paramount [1] [2].

Table 1: Comparative Analysis of Tetraalkylammonium Salts in tRNA Purification

Parameter TEA-Cl TMA-Cl Conventional Buffers
Tertiary Structure Destabilization Strong Moderate Weak
Recommended Hybridization Temperature 10-15°C Higher than TEA-Cl Variable (often 65-68°C)
Effect on tRNA-DNA Hybrid Formation Significant enhancement Moderate enhancement Limited enhancement
Typical Concentration in Hybridization Buffer 1.8-2.4 M 1.8-2.4 M 1.8 M NaCl
Optimal Application Maximum recovery High purity Limited to less stable tRNAs

Protocols

tRNA Purification Using TEA-Cl Enhanced Hybridization
3.1.1 Reagent Preparation
  • TEA-Cl Hybridization Buffer (2×): 20 mM Tris-HCl (pH 7.6), 1.8 M this compound (TEA-Cl), 0.2 mM EDTA. Prepare by dissolving the components in RNase-free water and filter sterilize using a 0.22 μm membrane. The buffer is stable for up to 6 months when stored at 4°C [2].

  • Oligonucleotide Probe Design: Design DNA oligonucleotides complementary to the target tRNA sequence (typically 25-30 nucleotides in length) with a 5'-biotin modification for streptavidin-based immobilization. Avoid regions with extensive secondary structure and ensure specificity against the genomic tRNA database. The optimal probe length balances specificity with accessibility to the target region [4].

  • Streptavidin-Coated Resin Preparation: Use commercial streptavidin sepharose high-performance resin. Wash with 10 column volumes of RNase-free Tris-HCl (pH 7.6) before use. Immobilize the biotinylated oligonucleotide by incubating the resin with a 50 μM oligonucleotide solution in binding buffer for 1 hour at room temperature with gentle agitation [2].

3.1.2 Purification Workflow
  • tRNA Sample Preparation: Isolate unfractionated tRNA from biological samples using standard phenol-chloroform extraction methods or commercial kits. The initial tRNA mixture can be derived from various sources, including E. coli, yeast, or mammalian cells [4].

  • Heat Denaturation: Denature the tRNA mixture (up to 1 mg/ml) by heating at 95°C for 3 minutes in RNase-free water, then immediately transfer to ice for 2 minutes. This step helps disrupt secondary structures that might impede hybridization.

  • Hybridization Reaction: Mix equal volumes of denatured tRNA and 2× TEA-Cl hybridization buffer. Add the mixture to the oligonucleotide-immobilized resin and incubate at 10-15°C for 4-16 hours with gentle agitation. The extended incubation period and low temperature maximize hybridization efficiency while maintaining specificity [1] [2].

  • Washing Steps: After hybridization, wash the resin sequentially with: (1) 10 column volumes of 1× TEA-Cl hybridization buffer; (2) 5 column volumes of low-salt buffer (0.1 M NaCl, 20 mM Tris-HCl pH 7.6); and (3) 2 column volumes of RNAse-free wash buffer. These steps remove non-specifically bound RNAs while maintaining the specific tRNA-DNA hybrids.

  • Elution: Elute the purified target tRNA by adding elution buffer (10 mM Tris-HCl, pH 7.5) pre-warmed to 65°C. Incubate for 5 minutes at 65°C with gentle agitation. Collect the eluate and repeat the elution step once more. Precipitate the tRNA with ethanol and resuspend in RNase-free water [2].

The following workflow diagram illustrates the key steps in the TEA-Cl enhanced tRNA purification protocol:

G Start Start: Unfractionated tRNA Mixture Denaturation Heat Denaturation 95°C for 3 min Start->Denaturation Hybridization Hybridization with TEA-Cl Buffer 10-15°C for 4-16 hr Denaturation->Hybridization Washing Washing Steps Remove Non-specific Binding Hybridization->Washing Elution Elution at 65°C Recover Target tRNA Washing->Elution End End: Purified tRNA Elution->End

Quality Assessment and Validation
  • Purity Assessment: Analyze the purified tRNA by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with ethidium bromide or SYBR Gold. A single sharp band should be visible, indicating successful purification without significant contamination by other tRNA species or degradation products.

  • Functional Validation: Assess the aminoacylation activity of the purified tRNA using the corresponding aminoacyl-tRNA synthetase and radiolabeled amino acids. Compare the acceptance value to reference values reported in the literature to ensure biological activity has been maintained through the purification process [5].

  • Quantification: Determine the concentration of purified tRNA by UV absorbance at 260 nm. Calculate the yield based on the initial amount of target tRNA in the unfractionated mixture. Typical yields range from 62% to 96% depending on the specific tRNA and optimization of conditions [5].

Table 2: Troubleshooting Guide for TEA-Cl Based tRNA Purification

Problem Potential Causes Solutions
Low Yield Incomplete hybridization; insufficient incubation time Extend hybridization to 16 hours; verify TEA-Cl concentration; ensure proper denaturation
Low Purity Non-specific binding; wash stringency too low Increase wash volumes; add additional wash steps; optimize hybridization temperature
tRNA Degradation RNase contamination; improper handling Use RNase-free reagents; include RNase inhibitors; work at lower temperatures when possible
Poor Aminoacylation Activity Denaturation during purification; residual TEA-Cl Ensure complete removal of TEA-Cl by ethanol precipitation; verify buffer conditions

Applications and Implementation

Research Applications

The TEA-Cl enhanced tRNA purification method enables diverse research applications that require high-quality, specific tRNA species:

  • Functional Studies of Modified Nucleosides: Purified individual tRNA species allow researchers to investigate the effects of post-transcriptional modifications on tRNA structure, stability, and function. These modifications include thiolated bases such as 4-thiouridine and 2-thiouridine, which can be specifically detected using APM-gel electrophoresis [4].

  • Enzyme Kinetics and Mechanism: The availability of pure, fully modified tRNAs enables accurate kinetic analysis of aminoacylation by aminoacyl-tRNA synthetases. Studies have demonstrated that modifications can significantly impact binding affinity, with some modified tRNAs showing 10-fold improvement in binding to synthetases compared to unmodified transcripts [4].

  • Structural Biology Applications: Purified tRNAs are essential for high-resolution structural studies using X-ray crystallography and cryo-electron microscopy, providing insights into the molecular details of tRNA-protein interactions and their roles in translation.

  • Drug Development Targets: As tRNAs and their modifying enzymes gain recognition as therapeutic targets in various diseases, including cancer and neurological disorders, reliable purification methods become crucial for screening and characterization of potential drug compounds.

Practical Implementation Considerations

Successful implementation of TEA-Cl enhanced tRNA purification requires attention to several practical considerations:

  • Probe Design Strategy: Design oligonucleotide probes to target regions of the tRNA that are accessible for hybridization, typically avoiding highly modified regions or areas involved in strong secondary structures. The probe should be specific to the target tRNA to minimize cross-hybridization with similar sequences [4].

  • Scale and Throughput: The method can be scaled from microgram to milligram quantities depending on resin capacity and initial tRNA amounts. For high-throughput applications, multiple tRNA species can be purified in parallel using different oligonucleotide-conjugated resins.

  • Economic Considerations: While TEA-Cl represents an additional cost compared to conventional buffers, the significant improvement in yield and purity often justifies this expense, particularly for valuable samples where recovery is critical.

  • Alternative Purification Methods: While hybridization-based methods offer excellent specificity, other approaches including chromatographic techniques [4] and solid-phase isolation using bifunctional reagents [5] remain valuable for certain applications where hybridization-based methods may be less effective.

Conclusion

The integration of This compound into tRNA purification protocols represents a significant advancement in molecular biology methodology. By addressing the fundamental challenge of tRNA structural stability that has historically limited hybridization-based approaches, TEA-Cl enables efficient purification of even the most refractory tRNA species. The method's versatility extends to various applications ranging from basic biochemical characterization to drug discovery efforts targeting translation machinery. As research continues to uncover the diverse biological roles of tRNAs and their modifications, robust purification methods will remain essential tools for scientific progress. The protocols outlined in this document provide researchers with a comprehensive framework for implementing TEA-Cl enhanced tRNA purification in their own laboratories, complete with optimization guidelines and troubleshooting resources to ensure successful outcomes.

References

TEAC for studying delayed potassium currents in nerve

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Foundations of TEA Application

TEA's primary value lies in its ability to selectively inhibit delayed outward K+ currents without affecting the transient sodium (Na+) currents or the leakage current in nerve fibers. This selective inhibition allows researchers to isolate the Na+ component of an action potential for detailed study [1].

The blocking effect occurs because TEA binds to receptor sites within the K+ channel pore. The pharmacological data confirm that the Na+, K+, and leakage permeabilities are chemically independent [1]. Studies on homologous K+ channel clones have identified that TEA can block from either the internal or external side of the membrane, defining the inner and outer mouths of the channel pores. The internal block is typically voltage-dependent, while the external block is not [2].

Experimental Protocols

Protocol 1: Voltage-Clamp of Myelinated Nerve Fibers

This protocol is adapted from the foundational 1967 study that characterized TEA's effect on frog nodes of Ranvier [1].

  • Objective: To isolate and measure the delayed potassium current in myelinated nerve fibers.
  • Preparation: Frog myelinated nerve fibers (nodes of Ranvier).
  • Solutions:
    • Standard External Solution: The specific composition for the original study is not detailed in the abstract, but it is implied to be a standard physiological saline for amphibians.
    • TEA-Containing Solution: Add TEA chloride to the standard external solution. The dissociation constant (Kd) for TEA binding to its receptor in this preparation is approximately 0.4 mM [1].
  • Procedure:
    • Set up a voltage-clamp apparatus to control membrane potential and measure ionic currents.
    • Measure the total voltage-clamp current (Na+ and K+ currents) in the standard solution.
    • Apply the TEA-containing solution to the nerve fiber.
    • Under voltage-clamp, observe the abolition of the delayed outward current. In low TEA concentrations, small K+ currents with normal time constants may remain [1].
    • Analyze the currents to determine the extent of K+ current inhibition. The original study used digital computers for data gathering and analysis [1].
Protocol 2: Whole-Cell Voltage-Clamp of Heterologously Expressed K+ Channels

This protocol reflects a more modern approach using cloned K+ channels, based on a 1991 study [2].

  • Objective: To characterize internal and external TEA block of specific K+ channel clones (e.g., DRK1, RCK1).
  • Cell Preparation: Xenopus laevis oocytes injected with RNA for the K+ channel of interest.
  • Solutions:
    • Extracellular Solution (for external TEA application): The specific composition is not detailed in the abstract, but typically includes osmotically balanced ions. TEA-Cl is added to this solution for external block studies.
    • Intracellular (Pipette) Solution (for internal TEA application): A standard whole-cell patch-clamp pipette solution. For internal block studies, TEA is included in this solution to perfuse the cell's interior [2].
  • Procedure:
    • Use the tight-seal whole-cell configuration of the patch-clamp technique on the oocyte membrane.
    • For external TEA block: Apply extracellular solutions with varying concentrations of TEA-Cl and measure the resulting K+ currents. This block is typically voltage-independent [2].
    • For internal TEA block: Include TEA in the pipette solution and monitor the K+ currents over time. This block is voltage-dependent [2].
    • Compare the sensitivity of different K+ channel clones (e.g., DRK1, NGK2) to internal and external TEA to infer structural differences in their pore regions [2].
Protocol 3: Isolating Calcium Currents in Cultured Cells

TEA is also used in combination with other blockers to isolate specific currents, such as voltage-gated calcium channels [3].

  • Objective: To record barium currents through voltage-gated calcium channels in HEK293 cells.
  • Solutions:
    • Extracellular Solution: 160 mM tetraethylammonium chloride, 5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose; adjust pH to 7.4 with TEA·OH [3].
    • Intracellular (Pipette) Solution: 100 mM CsCl, 37 mM CsOH, 1 mM MgCl₂, 10 mM BAPTA, 10 mM HEPES, 3.6 mM MgATP, 1 mM GTP, 14 mM phosphocreatine, and 50 U/ml creatine phosphokinase; adjust pH to 7.3 with CsOH [3].
  • Procedure:
    • The TEA-Cl in the external solution and Cs+ in the internal solution work together to block voltage-gated K+ channels.
    • Tetrodotoxin (TTX) may be added to block voltage-gated sodium channels.
    • Record the isolated barium currents through calcium channels using standard whole-cell voltage-clamp steps [3].

Quantitative Data on TEA Blockade

Table 1: TEA Blocking Characteristics in Different Preparations

Preparation / Channel TEA Application Key Parameter Value / Observation Notes
Frog Node of Ranvier [1] External Dissociation Constant (Kd) 0.4 mM Selective inhibition of delayed K+ current.
Frog Node of Ranvier [1] External Effect on other currents No effect on Na+ or leakage currents. Confirms chemical independence of permeabilities.
AQP1 (in oocytes) [3] External Inhibition of Water Transport ~33% reduction with 10 mM TEA. Effect is reversed by Y186F mutation; some studies question this effect.
Various K+ Channel Clones [2] Internal & External Block Profile Varies by clone (e.g., DRK1: internal > external). Blocking profile defines inner/outer pore morphology.
Various K+ Channel Clones [2] Internal Voltage Dependence Yes Suggests binding site within the transmembrane electric field.
Various K+ Channel Clones [2] External Voltage Dependence Virtually none Suggests binding site outside the electric field.

Table 2: Example TEA Concentrations in Composite Experimental Solutions

Experimental Goal Solution Component Compound Concentration Purpose
Recording from Dorsal Root Ganglion neurons [3] External Solution TEA-Cl 10 mM Block voltage-dependent potassium channels.
Recording from Dorsal Root Ganglion neurons [3] External Solution Tetrodotoxin (TTX) 3 µM Block voltage-dependent sodium channels.
Calcium current recording [3] Extracellular Solution TEA-Cl 160 mM Primary cation to block K+ channels.

Advanced Application: Probing Channel Structure

The differential sensitivity of K+ channel clones to internal and external TEA provides a powerful method to study the channel's pore structure without direct crystallography.

  • Method: Compare the half-maximal inhibitory concentrations (IC50) for internal and external TEA across different channel clones (e.g., DRK1, RCK4, NGK2) [2].
  • Outcome: Channels highly sensitive to internal TEA (like DRK1) are inferred to have a specific structure at the inner mouth of the pore, while those sensitive to external TEA (like NGK2) have a different outer vestibule structure. This implicates the region between transmembrane segments S5 and S6 in forming both binding sites and the conduction pathway [2].

The diagram below illustrates this experimental and conceptual workflow for using TEA to characterize potassium channels:

G start Start: K+ Channel Characterization exp1 Express Channel Clone in Oocyte/Cell start->exp1 block_int Apply Internal TEA (Voltage-Dependent Block) exp1->block_int block_ext Apply External TEA (Voltage-Independent Block) exp1->block_ext meas1 Measure Block Potency (e.g., IC50) block_int->meas1 Internal Sensitivity block_ext->meas1 External Sensitivity comp1 Compare Blocking Profiles Across Channel Clones meas1->comp1 infer1 Infer Pore Structure: Inner vs. Outer Vestibule comp1->infer1 end Structural Model of K+ Channel infer1->end

Critical Considerations and Limitations

  • Specificity: While TEA is selective for K+ channels over Na+ channels in nerve [1], it is not a universal specific blocker for all K+ channel types. Its potency varies dramatically between different K+ channel clones and preparations [2].
  • Controversial Targets: Some studies have proposed that TEA can inhibit aquaporin-1 (AQP1) water channels, but this effect has been questioned by subsequent research [3]. Always consult the most recent literature for your specific target.
  • Open Channel Block: Evidence strongly indicates that TEA acts as an open-channel blocker for K+ channels [2]. The channel must open before TEA can access its binding site within the conduction pathway.
  • Safety: TEA is a quaternary ammonium compound and can have pharmacological effects, including neuromuscular blockade. Handle it with care using appropriate personal protective equipment.

Conclusion

TEA remains an indispensable tool for dissecting the contributions of delayed potassium currents inelectrical signaling. Its well-characterized mechanism and the availability of detailed protocols make it a cornerstone of ion channel research. By applying the principles and methods outlined here, researchers can effectively design experiments to probe K+ channel function and contribution to cellular physiology.

References

Tetraethylammonium chloride in atomic force microscopy studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Effects of TEA-Cl on Cardiomyocytes

The application of TEA-Cl induces significant, quantifiable changes in the electrical properties of cardiomyocytes. The data below, derived from AFM studies, summarize these effects based on both the duration of exposure to a fixed concentration and the concentration itself [1].

Table 1: Time-Dependent Effects of 20 mmol/L TEA-Cl

Action Time (min) Membrane Potential (mV) Effective Refractory Period (s) Ion Current Duration (s)
0 (Untreated) 16.35 ± 2.91 0.22 ± 0.05 1.12
10 12.54 ± 2.53 0.47 ± 0.09 0.83
20 7.28 ± 1.57 0.63 ± 0.12 0.65
40 3.23 ± 0.45 0.76 ± 0.20 0.41

Table 2: Concentration-Dependent Effects of TEA-Cl

TEA-Cl Concentration (mmol/L) Membrane Potential (mV) Effective Refractory Period (s)
0 19.57 ± 2.23 0.22 ± 0.08
20 3.43 ± 0.63 0.73 ± 0.15

Experimental Protocol: AFM Study of TEA-Cl on Cardiomyocytes

This protocol details the methodology for investigating the effects of TEA-Cl on cardiomyocyte electrical characteristics using AFM [1].

Materials and Preparation
  • Cardiomyocyte Culture: Primary cardiomyocytes isolated from an appropriate model organism.
  • Test Compound: Tetraethylammonium chloride (TEA-Cl) stock solution. Prepare working concentrations in cell culture medium [2] [3].
  • Atomic Force Microscope: An AFM system capable of electrical property measurement modes.
  • Perfusion System: For controlled administration and washout of TEA-Cl solutions.
AFM Measurement Procedure
  • Cell Mounting: Plate cardiomyocytes on a suitable substrate and mount them on the AFM stage. Use a perfusion system to maintain the cells in a physiological buffer solution.
  • Baseline Measurement:
    • Approach the AFM probe to the cell membrane surface.
    • Perform initial measurements to record the baseline membrane potential (MP) and ion current characteristics.
    • Puncture the cell membrane with the AFM probe and record the duration of the ion current and the effective refractory period (ERP).
  • TEA-Cl Application:
    • Time-Dependent Study: Perfuse the cells with a fixed concentration of TEA-Cl (e.g., 20 mmol/L). Conduct sequential AFM measurements at defined time points (e.g., 10, 20, and 40 minutes) to monitor changes in MP, ERP, and ion current duration.
    • Concentration-Dependent Study: Perfuse cells with increasing concentrations of TEA-Cl (e.g., from 0 to 20 mmol/L). For each concentration, after reaching equilibrium, measure the MP and ERP.
  • Data Acquisition: For each experimental condition, record a minimum of 5-10 cells. Capture the membrane potential, action potential duration (APD), ERP, and ion current kinetics.
Data Analysis
  • Calculate the mean and standard deviation for all measured parameters (MP, APD, ERP) across different time points and concentrations.
  • Perform statistical analysis (e.g., Student's t-test) to determine the significance of changes compared to the untreated control.

TEA-Cl Experimental Workflow and Mechanism

The following diagram visualizes the experimental workflow and the proposed mechanism by which TEA-Cl affects cardiomyocyte electrophysiology. The diagram is generated using Graphviz with the specified color palette.

G cluster_workflow Experimental Workflow & Mechanism of TEA-Cl Start Start: Cardiomyocyte Preparation AFM_Baseline AFM Baseline Measurement Start->AFM_Baseline TEA_Application TEA-Cl Application (Time/Concentration) AFM_Baseline->TEA_Application AFM_Post AFM Post-Treatment Measurement TEA_Application->AFM_Post TEA_Binding TEA+ Ion Binding & Blockade TEA_Application->TEA_Binding Mechanism Data_Analysis Data Analysis & Statistical Comparison AFM_Post->Data_Analysis End Conclusions Data_Analysis->End K_Channel Voltage-Gated K+ Channel K_Channel->TEA_Binding AP_Prolongation Outward K+ Current ↓ APD & ERP ↑ TEA_Binding->AP_Prolongation

The diagram above outlines the key steps in the protocol and illustrates the biophysical mechanism: TEA-Cl dissociates into TEA+ ions, which block voltage-gated potassium channels [2] [3]. This blockade reduces the outward potassium current, leading to a decrease in membrane potential and a prolongation of the action potential and effective refractory period, as quantified in the data tables [1].

Application in Drug Development

This AFM-based protocol provides a direct biophysical method for evaluating the effects of compounds on ion channel function in a native cellular environment. It is particularly useful for:

  • Pharmacological Screening: Profiling the potency and mechanism of action of new potassium channel inhibitors.
  • Cardiac Safety Pharmacology: Assessing the potential for new drug candidates to cause arrhythmias by altering cardiac action potential duration.
  • Targeted Drug Development: Providing high-resolution data on drug-target interactions at the ion channel level [1].

References

TEAC as co-catalyst in organic synthesis reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of TEAC

The table below summarizes the key identifiers and properties of Tetraethylammonium Chloride (TEAC) from established chemical data [1].

Property Description
IUPAC Name N,N,N-Triethylethanaminium chloride [1]
Chemical Formula [N(CH₂CH₃)₄]Cl or [NEt₄]Cl [1]
Molar Mass 165.71 g·mol⁻¹ [1]
Appearance Colorless, deliquescent crystalline solid [1]
Melting Point 360 °C (for the tetrahydrate form) [1]
Solubility Highly soluble in water [1]
Primary Role Source of tetraethylammonium ions ([NEt₄]⁺) [1]

Known Synthetic Applications and Limitations

TEAC can function as a phase-transfer catalyst (PTC), facilitating reactions between reagents in immiscible phases (e.g., organic and aqueous) by transferring the active species into the organic phase [1]. Its effectiveness is highly dependent on the specific reaction and can differ from other tetraethylammonium salts.

The following diagram outlines the general workflow for employing TEAC as a co-catalyst, incorporating key decision points based on literature findings [1].

start Reaction Selection step1 Evaluate Suitability for PTC Mechanism start->step1 step2 Screen Tetraethylammonium Salts (TEAC, TEAB, TEAI) step1->step2 step3 Optimize Reaction Conditions (Solvent, Temperature, Concentration) step2->step3 step4 Run Reaction with TEAC step3->step4 decision Performance Acceptable? step4->decision decision->step2 No end Proceed to Product Isolation decision->end Yes

  • Reactions with Reported Efficacy: TEAC has been shown to produce better yields than TEAB or TEAI as a co-catalyst in the palladium-catalyzed synthesis of diarylureas from arylamines, nitroaromatics, and carbon monoxide [1].
  • Reactions with Reported Limitations: In other reactions, such as the 2-hydroxyethylation of carboxylic acids using ethylene carbonate, or as a PTC in the dialkylation of aniline, TEAC was found to be less effective than TEAB or TEAI [1].

Critical Handling and Stability Information

For experimental protocols, careful handling is required due to the compound's inherent properties and stability [1].

Aspect Protocol Consideration
Atmosphere Handle under inert atmosphere (e.g., N₂). TEAC is hygroscopic [1].
Stability Avoid prolonged heating. Decomposes via Hofmann elimination to triethylamine hydrochloride, HCl, and ethylene [1].
Toxicity Toxicity is attributed to the tetraethylammonium ion. Acute toxicity (mouse, p.o.) is ~900 mg/kg [1].

Suggestions for Further Research

The search results indicate that specific, detailed protocols for TEAC as a co-catalyst are not widely covered in the general literature. To acquire more advanced information, you may find it helpful to:

  • Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or specialized organic chemistry journals using more specific terms such as "this compound phase transfer catalysis" or "[NEt4]Cl co-catalyst" along with your reaction of interest.
  • Explore Related Catalysts: Given the variable performance of TEAC, investigating other quaternary ammonium salts (e.g., benzyltriethylammonium chloride) or phosphonium salts might be productive [2]. The field of Ionic Liquids also offers a wide range of tunable catalysts for transesterification and other reactions [2].

References

Tetraethylammonium chloride solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Tetraethylammonium Chloride: Solubility Profile

Understanding TEAC's basic solubility characteristics is the first step in troubleshooting. The table below summarizes key information.

Property Description
General Solubility Highly soluble in water; soluble in other polar solvents [1].
Solubility in Non-Polar Solvents Not soluble; use is limited in non-polar environments [1].
Physical Form White to cream-white crystals [2].
Common Applications Used as a phase-transfer catalyst, in electrochemistry, and organic synthesis [1] [2].

Techniques for Solubility Enhancement

While TEAC itself is highly soluble in water, researchers often face solubility challenges with other compounds in their experiments. The following techniques, commonly used in pharmaceutical and advanced material science, may provide useful methodologies for your audience.

  • Nanomilling/Nanosuspension: This is a "top-down" approach that reduces the particle size of a compound to the nanometer range (typically 100s of nm). This drastically increases the surface area-to-volume ratio, leading to a higher dissolution rate. The process requires stabilizers to prevent particle agglomeration over time [3] [4].
  • Salt Formation: Creating a salt of the active molecule is one of the most common and effective methods to improve solubility and bioavailability. This approach alters the physicochemical properties of the molecule [4].
  • Amorphous Solid Dispersions (ASDs): This technique involves converting a crystalline API into a higher-energy amorphous form and embedding it within a polymer matrix (e.g., via hot melt extrusion or spray drying). The amorphous state has a faster dissolution rate and higher apparent solubility than its crystalline counterpart [5].
  • Use of Deep Eutectic Solvents (DESs): TEAC itself can be a component in a green solvent. Research shows that a DES made from TEAC and L-ascorbic acid can efficiently leach valuable metals from battery cathode materials. This demonstrates the potential of DESs as a versatile and effective medium for dissolving metal compounds [6].
  • Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic inner pocket and a hydrophilic outer surface. They can form inclusion complexes with lipophilic drugs, shielding the hydrophobic parts and making the overall complex more water-soluble [3].

Troubleshooting Workflow for Solubility Challenges

The following diagram outlines a systematic approach to diagnosing and resolving solubility problems in a research setting.

Start Start: Compound Not Dissolving Step1 Verify Solvent Polarity Start->Step1 Step2 Confirm Physical Form Step1->Step2 Step1_A Switch to a polar solvent (e.g., water, ethanol) Step1->Step1_A Step3 Check for Common Ion Effect Step2->Step3 Step2_A Use micronization or nanomilling to reduce particle size Step2->Step2_A Step4 Consider Temperature Step3->Step4 Step3_A Change salt form or use a different solvent Step3->Step3_A Step5 Apply Solubility Enhancement Technique Step4->Step5 Step4_A Gently warm solution if thermally stable Step4->Step4_A End Proceed with Experiment Step5->End Step5_A Techniques: - Salt Formation - Amorphous Solid Dispersions - Nanosuspension - Complexation Step5->Step5_A

Technical FAQs for a Support Center

Q1: What are the basic solubility properties of this compound? TEAC is highly soluble in water and other polar solvents due to its ionic nature. It is not soluble in non-polar solvents, which limits its utility in those environments [1].

Q2: What advanced techniques can be used to enhance the solubility of poorly soluble compounds in research? Several advanced methods are available:

  • Particle Size Reduction: Techniques like nanomilling can increase the dissolution rate by increasing surface area [3] [4].
  • Salt Formation: Creating a salt of the compound is a standard, effective method for improving solubility [4].
  • Amorphous Solid Dispersions (ASDs): Converting a crystalline compound to an amorphous form within a polymer matrix can enhance both dissolution rate and apparent solubility [5].

Q3: Are there novel, green solvents that can aid in dissolution? Yes, Deep Eutectic Solvents (DESs) are gaining attention as green alternatives. For instance, a DES composed of TEAC and L-ascorbic acid has been shown to efficiently leach metals, demonstrating high effectiveness under mild conditions [6].

References

TEAC hydration forms impact on analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Evidence-Based Answer & Key Considerations
What is the core principle of the TEAC assay? The assay measures antioxidant capacity by quantifying the reduction of the blue-green ABTS•+ radical cation to a colorless form. Results are benchmarked against Trolox, a water-soluble vitamin E analog [1] [2] [3].
Why is reaction timing critical? Antioxidant capacity is time-dependent. Measurements taken at different times can yield different results. The assay must be strictly standardized, with absorbance readings at a fixed time (e.g., 3 or 6 minutes) [1].
How does TEAC compare to other antioxidant assays? TEAC is an Electron Transfer (ET)-based assay. It may give different results than Hydrogen Atom Transfer (HAT)-based assays like ORAC, as they simulate different antioxidant mechanisms. Using multiple assays provides a more comprehensive picture [2].
What are the validation parameters for the TEAC method? To ensure reliability, the method should be validated for precision, accuracy, sensitivity (LOD), linearity, and range in accordance with ICH and other regulatory guidelines [4] [5] [6].

TEAC Assay Troubleshooting Guide

The following flowchart outlines a systematic approach to diagnosing and resolving common issues with the TEAC assay, based on the experimental parameters found in the literature.

TEAC_Troubleshooting TEAC Assay Troubleshooting Guide Start Unexpected/Inconsistent TEAC Results A1 ABTS•+ Stock Solution Prepared Correctly? Start->A1 A2 Correct: Stable, dark color. Incubation: 12-16h in dark. A1->A2 Yes A3 Incorrect formation. Remake stock with fresh reagents. A1->A3 No B1 ABTS•+ Working Solution Absorbance ~0.7? A2->B1 A3->B1 B2 Correct absorbance. Proceed to sample check. B1->B2 Yes B3 Absorbance too high/low. Dilute/Concentrate stock accordingly. B1->B3 No C1 Sample Concentration Appropriate? B2->C1 B3->C1 Remake working solution C2 Ideal: 20-80% inhibition. Otherwise, re-dilute sample. C1->C2 Yes C3 Signal outside linear range. Results unreliable. C1->C3 No D1 Reaction Timing Strictly Controlled? C2->D1 C3->D1 Re-test with new dilution D2 Timing is consistent. Check for other interferents. D1->D2 Yes D3 Results are time-dependent. Standardize timing protocol. D1->D3 No E1 Problem Resolved? D2->E1 D3->E1 Implement strict timing E2 Yes E1->E2 Yes E3 No. Re-validate method parameters: Linearity, Precision, Accuracy. E1->E3 No

Detailed Experimental Protocol

This standardized protocol synthesizes the most robust methodologies from the search results [1] [3].

1. Reagent Preparation

  • ABTS•+ Stock Solution: React 7 mM ABTS with 140 mM potassium persulfate (K₂S₂O₈). Incubate the mixture in darkness at room temperature for 12-16 hours to allow complete radical formation. The resulting solution is stable for ~48 hours when stored at 4°C and protected from light [7] [3].
  • ABTS•+ Working Solution: Dilute the stock solution in ethanol or buffer until an absorbance of 0.700 ± 0.020 is achieved at 734 nm [3].
  • Trolox Standard: Prepare a series of standard solutions (e.g., 0-300 μM) in a compatible solvent [3].

2. Instrumentation & Measurement

  • Use a UV-Vis spectrophotometer, preferably thermostat-controlled to 30°C [3].
  • Pipette 2 mL of the ABTS•+ working solution and record the initial absorbance (A₀).
  • Immediately add 100 μL of sample, blank (solvent), or Trolox standard. Mix thoroughly.
  • Measure the final absorbance (A𝑓) after exactly 3 or 6 minutes of reaction [1] [3].

3. Calculation & Expression of Results

  • Calculate the percentage inhibition of absorbance for each sample and standard: % Inhibition = [1 - (A𝑓/A₀)] × 100.
  • Generate a calibration curve by plotting the % inhibition against the Trolox standard concentrations.
  • Determine the TEAC value of the sample from the standard curve and express the results in μM Trolox Equivalents (TE) or other appropriate units [3].

Key Technical Notes for Your Users

  • Linearity is Key: The working range for the TEAC assay is typically between 0-300 μM Trolox [3]. It is crucial to perform a dilution series for new samples to ensure the measured signal falls within the linear range of the standard curve (ideally 20-80% inhibition).
  • Method Validation is Non-Negotiable: For researchers in drug development, formal method validation is required. This involves experimentally determining performance characteristics such as precision, accuracy, and linearity to prove the method is suitable for its intended purpose [4] [6].
  • Newer Methodologies: Be aware of emerging formats like microfluidic paper-based analytical devices (μPADs) for TEAC, which are being developed for point-of-care testing and can determine TAC in human serum [7].

References

HPLC Mobile Phase Optimization: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions
  • What is the role of additives like TEAC in the mobile phase? Mobile phase additives are used to improve separation by modifying the interactions between the analyte and the stationary phase. Specifically, ion-pairing reagents (which TEAC is an example of) can bind to charged analytes, reducing their polarity and increasing their retention on reversed-phase columns. This is particularly useful for separating ionic or ionizable compounds that would otherwise elute too quickly [1].

  • How does mobile phase pH critically affect my separation? The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds. It directly influences the ionization state of acids and bases [2].

    • For acidic analytes: They are predominantly neutral (protonated) at a pH below their pKa and are better retained. They are ionized (less retained) at a pH above their pKa [2].
    • For basic analytes: They are predominantly neutral (unprotonated) at a pH above their pKa and are better retained. They are ionized (less retained) at a pH below their pKa [2]. For the most robust methods, maintain a mobile-phase pH at least 1.5 to 2.0 units away from the pKa of your key analytes to minimize the impact of small pH variations [2].
  • What are common mistakes in mobile phase preparation that hurt resolution? Several common errors can degrade performance [1]:

    • Incorrect solvent mixing: Not following a consistent, volumetric procedure for mixing solvents, leading to composition errors.
    • Inadequate degassing: Using sonication can heat the mobile phase and cause evaporation of volatile organic solvents. Vacuum filtration is preferred.
    • Improper pH measurement: Measuring the pH of a buffer after adding the organic solvent. pH meters are calibrated for aqueous solutions, so the pH should be measured in the aqueous portion before mixing.
    • Insufficient filtration: Failing to filter the mobile phase through a 0.45 µm or finer membrane to remove particulates that can clog the system.
    • Using old/stored mobile phases: Buffered mobile phases can develop microbial growth or experience buffer precipitation; fresh preparation is recommended.
Troubleshooting Guide: Poor Peak Resolution

If you are experiencing poor resolution between peaks, work through this checklist. Change only one parameter at a time to assess its effect [3].

Problem Area Specific Check Action / Optimization
Sample Preparation Ensure proper filtration or extraction to remove particulates/impurities [3]. Confirm sample solubility in the mobile phase [4].
Injection Volume Avoid mass overload; as a rule, inject 1-2% of the total column volume for sample concentrations of ~1 µg/µL [3].
Mobile Phase Composition & Strength Adjust the ratio of organic-to-aqueous solvent. A higher organic percentage decreases retention for non-polar compounds in RP-HPLC [1] [3].
pH Optimize pH to alter the ionization state and selectivity of ionizable analytes. This is one of the most powerful tools [2] [5].
Additives For charged analytes, use ion-pairing reagents (e.g., TEAC) to improve retention and peak shape [1].
Pump Flow Rate Lowering the flow rate generally improves resolution but increases run time. Find a balance for your application [3].
Column Temperature Lower temperatures often increase retention and can improve resolution, but analysis is slower [3].
Selection Consider columns with smaller particle sizes (e.g., sub-2µm) or solid-core particles for higher efficiency [4] [3].
Detector Settings Optimize detection wavelength for maximum analyte absorption. Ensure a high enough data acquisition rate (20-40 data points across the narrowest peak) [3].
Experimental Protocol: Systematic Method Development with QbD

This workflow is based on a Quality by Design (QbD) approach, which uses systematic experimentation to define a "method operable design space" – the range of conditions within which the method remains robust and valid [6].

1. Define the Analytical Target Profile (ATP)

  • Clearly state the method's goal: what analytes need to be separated, the required resolution (e.g., Rs > 1.5), and the acceptable analysis time [6].

2. Select Initial Conditions

  • Chromatography Mode: Start with Reversed-Phase HPLC on a C18 column, as it is suitable for most analytes [5].
  • Mobile Phase: Begin with a binary system of acetonitrile/water or methanol/water. Acetonitrile often provides sharper peaks and lower backpressure [1] [5].
  • Detection: Use a UV-Vis DAD detector and set the wavelength at the λmax of the primary analyte for maximum sensitivity [5].

3. Scoping & Risk Assessment

  • Identify Critical Method Parameters (CMPs) likely to impact your separation. These typically include:
    • % Organic Solvent (e.g., acetonitrile ratio)
    • Buffer pH
    • Buffer Concentration or Additive Concentration (e.g., TEAC)
    • Column Temperature
    • Flow Rate [6]

4. Design of Experiments (DoE) and Optimization

  • Instead of testing one factor at a time, use a statistical DoE (like a 2³ full factorial design) to efficiently study the effect of your CMPs and their interactions on Critical Method Attributes (CMAs) like retention time, resolution, and peak asymmetry [6].
  • Statistically analyze the results (e.g., with ANOVA) to build a model and create a design space where the method performance meets the ATP [6].

5. Method Validation

  • Once the optimal conditions are set, validate the method according to ICH Q2(R2) guidelines. Key parameters to assess include [6] [5]:
    • Linearity (across a specified concentration range)
    • Accuracy (% recovery)
    • Precision (repeatability, intermediate precision)
    • Specificity (ability to separate analyte from impurities/degradants)
    • Robustness (testing method performance with deliberate small variations in CMPs)

The following workflow diagram visualizes this systematic approach.

Start Start Method Development Step1 Define Analytical Target Profile (ATP) Start->Step1 Step2 Select Initial Conditions (C18 column, ACN/Water) Step1->Step2 Step3 Scoping & Risk Assessment (Identify CMPs: pH, %Organic, etc.) Step2->Step3 Step4 Design of Experiments (DoE) & Optimization Step3->Step4 Step5 Method Validation (per ICH Q2(R2)) Step4->Step5 End Validated HPLC Method Step5->End

Key Optimization Parameters and Their Effects

The table below summarizes the primary parameters you can adjust and how they typically influence the separation. Use this as a quick-reference guide during optimization [1] [2] [3].

Parameter Primary Effect on Separation Key Consideration
Organic Solvent Ratio Retention Time / Solvent Strength. Increasing organic % reduces retention in RP-HPLC. Acetonitrile often provides sharper peaks vs. methanol. Fine-tuning ratios is a primary optimization step [1] [5].
Mobile Phase pH Selectivity for Ionizable Compounds. Dramatically shifts retention times of acids/bases by controlling ionization. Operate at least 1.5 pH units from analyte pKa for robustness. Use appropriate buffers for the pH range [2].
Ion-Pair Reagent Conc. (e.g., TEAC) Retention of Charged Analytes. Increases retention of ions by masking charge and increasing hydrophobicity. Requires time for column equilibration. Can be difficult to remove from the system and may reduce column lifetime [1].
Column Temperature Efficiency & Retention. Higher temperatures reduce viscosity (allowing faster flow), typically decrease retention, and can modestly affect selectivity. Stay within the temperature limits of the column and instrument. Can be used to speed up analysis [3].
Flow Rate Analysis Time & Pressure. Higher flow rates shorten run times but can reduce plate count (resolution) and increase backpressure. Optimize for a balance between resolution and analysis time. The van Deemter equation describes the efficiency-flow rate relationship [7] [3].
Advanced Concepts: A Deeper Dive
  • The Role of Ion-Pairing Reagents: Reagents like TEAC are amphiphilic, meaning they have an ionic head (e.g., ammonium) and a hydrophobic tail. When added to the mobile phase, the ionic head binds to oppositely charged analytes, while the hydrophobic tail interacts with the stationary phase. This effectively reduces the analyte's polarity and increases its retention in reversed-phase systems [1].

  • Systematic Optimization for Efficiency and Speed: For advanced method development, consider a structured approach that optimizes particle size, column length, and flow rate simultaneously. This "three-parameter optimization" can achieve the highest plate count in a given analysis time but often requires specialized software and knowledge of the van Deemter equation and kinetic plot techniques [7].

References

Tetraethylammonium chloride stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

TEAC Stability Overview

Tetraethylammonium chloride is a quaternary ammonium salt widely used as a potassium channel blocker in pharmacological research [1]. The solid form is generally stable at room temperature but is hygroscopic (moisture-absorbing) and should be stored in a desiccator to maintain stability [2]. Suppliers indicate it is typically shipped and can be stored at room temperature [3] [4].

Stability Data and Storage Specifications

The table below summarizes the key stability and handling parameters for TEAC based on manufacturer and supplier data.

Parameter Specification / Condition
Recommended Storage Room Temperature (RT), in a desiccator (dry environment) [1] [2]
Appearance White to cream-white crystalline powder [4] [2]
Hygroscopicity Yes [2]
pH (in solution) 4.0 to 7.0 (50g/L, 25°C) [2]
Incompatibilities Strong oxidizing agents [2]

Solution Preparation & Stability Guidance

While comprehensive long-term stability studies on TEAC solutions were not found in the search results, you can ensure stability by following these best practices derived from experimental contexts.

  • Solubility: TEAC is highly soluble, which facilitates solution preparation.

    • Water: ≥29.1 mg/mL [1] (approximately 33 mg/mL or 199 mM [3])
    • DMSO: ≥12.1 mg/mL [1] (approximately 33 mg/mL or 199 mM [3])
    • Ethanol: ≥16.5 mg/mL [1]
  • Solution Stability: For experimental reliability, it is strongly recommended to prepare fresh solutions daily. If stock solutions must be stored, they should be kept at 2-8°C and used within a short period. One supplier explicitly advises against long-term storage of solutions, recommending they be "used up soon" [1].

Troubleshooting Common Issues

The following workflow outlines steps to address stability and solution-related problems.

Start Start: Suspected Stability Issue Step1 Check Compound Appearance Start->Step1 Step2 Verify Storage Conditions Step1->Step2 If solid is discolored or clumped Step3 Confirm Solution Preparation Step1->Step3 If solution results are inconsistent End Issue Resolved Step2->End Replace compound store in desiccator Step4 Review Experimental Protocol Step3->Step4 Prepare fresh solution for next experiment Step4->End Ensure incompatible reagents are not used

Experimental Contexts from Literature

  • Neuroscience Research: In patch-clamp recordings to isolate transient potassium currents (IA), TEAC was used in the pipette solution at a concentration of 10 mM. The solution's pH was adjusted to 7.4 at 37°C [3] [5].
  • Calcium Current Recording: An internal solution for whole-cell voltage-clamp experiments contained 37 mM CsOH, 10 mM HEPES, and other components, with the pH adjusted to 7.3. The osmolarity was carefully controlled to 300 mOsm/liter [6].
  • Cellular Studies: In experiments measuring calcium and cAMP signaling in insulin-secreting cells, TEAC was applied to the cells to induce membrane depolarization [7].

Frequently Asked Questions

  • What is the shelf life of solid TEAC? The specific shelf life is not provided in the search results. However, the recommendation to store it in a desiccator at room temperature suggests it is stable for years if protected from moisture.

  • Can TEAC solutions be filter-sterilized? While not explicitly mentioned, one source on preparing a "sterile external solution" for dorsal root ganglion neurons filtered the solution with a Nalgene filter unit [6]. This implies that filter sterilization is a viable method for TEAC-containing solutions.

  • What are the known incompatibilities of TEAC? TEAC is noted to be incompatible with strong oxidizing agents [2]. It is also generally stable and does not react directly with common metal-based or organic reducing agents under normal conditions [8].

References

reducing TEAC-induced variability in analytical results

Author: Smolecule Technical Support Team. Date: February 2026

TEAC Assay Troubleshooting Guide

Here are common issues and solutions to address TEAC-induced variability [1]:

Problem Possible Causes Suggested Solutions
High Inter-assay Variability Inconsistent reaction time or temperature; Unstable ABTS•+ radical cation preparation. Strictly control incubation (30 min at room temp in dark) [2]; Prepare fresh ABTS•+ solution daily; Use a single batch of reagents for a project.
Abnormal Standard Curve Incorrect Trolox standard dilution; Degraded Trolox stock; Instrument calibration issues. Prepare Trolox standards fresh from a certified stock; Verify pipette accuracy; Check spectrophotometer/wavelength (734 nm).
Inconsistent Sample Results Matrix interference (e.g., colored samples); Improper sample dilution (outside linear range). Dilute samples to fall within the standard curve; Run a matrix blank; For complex matrices, compare with a standard addition method.
Low Precision (High Replicates Variance) Inconsistent pipetting; Uneven mixing of reagents in microplate. Use calibrated pipettes and master mixes; ensure thorough mixing after adding ABTS•+ solution.

Detailed TEAC Assay Protocol

This protocol is adapted from methodologies used in recent publications [2].

Principle

The TEAC assay measures a sample's antioxidant capacity based on its ability to scavenge the stable, blue-green ABTS radical cation (ABTS•+). The antioxidants in the sample reduce ABTS•+ to its colorless form, and the decrease in absorbance is measured and compared to a Trolox standard [1].

Reagents and Equipment
  • ABTS•+ Solution: Generate by reacting ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (2.45 mM) in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use [1].
  • Trolox Standard: Prepare a stock solution of Trolox (e.g., 1-2 mM) in methanol or buffer. Prepare a series of dilutions (e.g., 0-500 µM) for the standard curve.
  • Test Samples: Prepare in a suitable solvent (e.g., methanol, buffer). Preliminary experiments may be needed to find the appropriate dilution factor.
  • Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm [1]; pipettes; microcuvettes or 96-well plates.
Procedure
  • Dilute the pre-formed ABTS•+ solution with a buffer (e.g., PBS, pH 7.4) or ethanol to an initial absorbance of approximately 0.70 (±0.02) at 734 nm.
  • Prepare a series of Trolox standard solutions.
  • Pipette a fixed volume of diluted ABTS•+ solution (e.g., 150 µL for a microplate) into wells.
  • Add the standard/sample (e.g., 50 µL) or blank (solvent) to the wells. Mix thoroughly.
  • Incubate the reaction mixture for exactly 30 minutes at room temperature in the dark [2].
  • Measure the absorbance at 734 nm.
Data Calculation
  • Calculate the percentage inhibition of absorbance for each standard and sample:
    • Inhibition (%) = [(A_blank - A_sample) / A_blank] × 100
    • Where A_blank is the absorbance of the ABTS•+ solution with solvent, and A_sample is the absorbance with the standard or sample.
  • Plot the inhibition percentage against the Trolox concentration to generate a standard curve.
  • Perform linear regression on the standard curve. The antioxidant capacity of samples is expressed as Trolox Equivalents (TEAC), typically in µM or mM/g of sample [2].

Understanding the TEAC Assay

The diagrams below illustrate the core principle of the assay and a systematic workflow for troubleshooting variability.

TEAC_Principle ABTS_Radical ABTS Radical Cation (ABTS•+) ABTS_Neutral Reduced ABTS (Colorless) ABTS_Radical->ABTS_Neutral  Gains Electron  Color Fades Antioxidant Antioxidant from Sample Antioxidant->ABTS_Radical  Electron Transfer Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant  Loses Electron

TEAC_Troubleshooting goal Goal: Reduce TEAC Variability step1 High Blank Absorbance? (Target: ~0.70) goal->step1 step2 Standard Curve Linear? (R² > 0.98) step1->step2 No step1_yes Prepare fresh ABTS•+ stock solution step1->step1_yes Yes step3 Replicates Inconsistent? (High CV%) step2->step3 Yes step2_no Check Trolox stock and pipette calibration step2->step2_no No step4 Sample Results Unexpected? step3->step4 No step3_yes Use master mixes and check pipetting step3->step3_yes Yes step4_yes Check for matrix effects and re-optimize dilution step4->step4_yes Yes

Key Technical Takeaways

  • Understand the Mechanism: The TEAC assay is based on electron transfer (ET), unlike other methods like ORAC which are based on hydrogen atom transfer (HAT). This fundamental difference means it may not perfectly mimic antioxidant behavior in biological systems but is valuable for specific redox potential measurements [1].
  • Context is Key: The measured antioxidant capacity is not an absolute value. It depends heavily on the specific conditions of the assay (pH, reaction time, type of oxidant used). Therefore, TEAC values should only be compared when obtained under identical experimental conditions [1].
  • Validate Your Method: For complex sample matrices (like biological fluids or food extracts), consider using a standard addition method to account for matrix effects that can interfere with the assay, leading to more accurate results [1].

References

Tetraethylammonium chloride weighing precautions hygroscopic material

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Weighing Hygroscopic Materials

Here are answers to common questions researchers have when working with challenging, moisture-sensitive substances.

Q: What are the best practices for accurately weighing a hygroscopic substance like tetraethylammonium chloride? Accurate weighing of hygroscopic materials requires techniques to minimize the material's exposure to ambient air moisture. Key methods include:

  • Using a Desiccant: Placing a container with a desiccant inside the balance chamber to remove moisture from the local atmosphere immediately around the weighing pan [1].
  • Weighing in a Dry Environment: Performing the weighing process in a controlled environment, such as a temperature and humidity-controlled glove box [1]. A simpler, low-cost alternative is to run a dehumidifier in the balance room and perform the weighings first thing in the morning when humidity may be lower [1].
  • The Sealed Container Method: This is a precise, multi-step technique often used for Karl Fischer titrations [1]:
    • Pre-weigh a sealable container (e.g., a screw-cap vial) that has been purged with dry nitrogen (N₂) or argon (Ar).
    • Quickly add the hygroscopic substance.
    • Re-purge the container with inert gas, seal it, and weigh it again to determine the sample mass by difference.
    • To dispense, quickly pour the substance into your reaction vessel or solvent, then re-purge, seal, and re-weigh the empty container to determine the exact mass dispensed.

Q: Why is it so important to control the weighing environment, and what are the ideal conditions? Hygroscopic substances readily absorb water vapor from the air, which increases their mass and introduces uncertainty into your measurements. This can lead to incorrect molar concentrations and compromised experimental results.

While specific conditions for a weighing lab are not detailed in the search results, the general principles of preserving sensitive materials can be applied. The key is to maintain low and stable relative humidity (RH).

The table below summarizes general archival humidity guidelines, which provide a good starting point for conceptualizing a controlled weighing environment [2] [3].

Material Type Recommended Relative Humidity (RH) Rationale
General/Mixed Materials 30% - 50% Prevents brittleness from low RH and mold growth from high RH [2].
Photographic Materials 30% - 50% Prevents moisture absorption, swelling, warping, and mold [2].
Archaeological Collections 30% - 65% (Aim for stability within a range) Keeps collections stable and greatly lessens the rate of deterioration [3].

Q: The weighed mass of my compound is never accurate. What could be going wrong? This is a common troubleshooting issue. Here are potential causes and solutions:

  • Cause 1: Exposure to Ambient Humidity. The substance is absorbing water from the air during the weighing process.
    • Solution: Implement and strictly follow one of the methods above, such as using a desiccant in the balance or the sealed container method. Ensure you work quickly and efficiently.
  • Cause 2: The Substance is Already Hydrated. The bulk material may have absorbed moisture before you even begin weighing.
    • Solution: If the material is not thermally labile, dry it in an oven and then transfer it to a desiccator to cool before weighing [1]. For substances that cannot be heated, you may need to determine the water content via a technique like thermogravimetric analysis (TGA) and use that dry weight for your calculations [1].
  • Cause 3: Air Currents. Strong airflow in the weighing room can make the balance unstable.
    • Solution: Ensure there are no strong air currents (e.g., from open doors, vents) near the balance [1].

Experimental Workflow for Weighing Hygroscopic Materials

The following diagram outlines a logical workflow to help you select and execute the appropriate weighing method.

Start Start: Weigh Hygroscopic Substance Q1 Is substance already dry and free-flowing? Start->Q1 Q2 Is a glove box available? Q1->Q2 Yes Dry Dry the substance (e.g., in an oven) Q1->Dry No Q3 Is ultimate precision required (e.g., for QC)? Q2->Q3 No GloveBox Weigh inside dry glove box Q2->GloveBox Yes Desiccant Weigh quickly using desiccant in balance Q3->Desiccant No SealedMethod Use sealed container method with inert gas Q3->SealedMethod Yes Cool Cool in a desiccator Dry->Cool Cool->Q2 End Proceed with Experiment GloveBox->End Desiccant->End SealedMethod->End

Key Technical Protocols

Here are detailed methodologies for the key techniques mentioned in the workflow.

Protocol 1: Sealed Container Method for High-Precision Weighing This method is ideal for obtaining highly accurate samples for quantitative analysis [1].

  • Materials: Dry, inert gas (N₂ or Ar), two sealable containers (vials), analytical balance, spatula.
  • Procedure:
    • Prepare Container: Purge a clean, dry, sealable container (Vial A) with inert gas. Seal it and record its weight (W1).
    • Add Sample: Quickly open Vial A, add the hygroscopic substance using a clean, dry spatula, and immediately re-seal the vial.
    • Weigh Sample: Purge Vial A again with inert gas to displace moist air, seal, and record the new weight (W2). The mass of the substance is W2 - W1.
    • Transfer Sample: Take a second pre-weighed, purged container (Vial B) destined for your experiment (e.g., containing solvent). Quickly open both vials and transfer the contents of Vial A into Vial B. Reseal Vial B.
    • Determine Dispensed Mass: Re-purge the now-empty Vial A with inert gas, seal it, and weigh it again (W3). The mass actually dispensed into your experiment is W2 - W3. This accounts for any material lost during transfer.

Protocol 2: Using a Desiccant in the Balance Chamber A simpler method for routine weighing where extreme precision is not critical [1].

  • Materials: A small container of desiccant (e.g., silica gel), balance.
  • Procedure:
    • Place the container of desiccant inside the balance chamber. Avoid touching the weighing pan.
    • Close the balance door and allow it to sit for 15-30 minutes to reduce the humidity inside the chamber.
    • Perform your weighing as quickly and efficiently as possible to minimize the influx of moist air when the door is open.

References

TEAC storage conditions and handling

Author: Smolecule Technical Support Team. Date: February 2026

TEAC Storage & Handling Conditions

Proper storage of TEAC reagents and samples is crucial for maintaining assay validity and reproducibility. The table below summarizes key condition guidelines derived from current research.

Component Recommended Storage Condition Key Findings & Rationale
Green Tea/Polyphenol-Rich Samples [1] -20°C (in opaque, sealed packaging) Preserves tea polyphenols, catechins (EGCG, GCG), and flavonoids significantly better than room temperature or 40°C. Prevents oxidative degradation of antioxidants [1].
Carotenoid Samples [2] N/A (Assay condition dependent) Note: Lipophilic antioxidants are highly sensitive to assay solvent. Aggregation in aqueous medium can artificially lower measured TEAC values [2].
General Antioxidant Principles [3] Cool, dry, dark place; often +4°C or -20°C Antioxidants are often sensitive to oxidation, higher temperatures, and light, which can accelerate degradation and reduce antioxidant capacity [3].

TEAC Assay Protocol & Methodology

This section provides a generalized protocol for the ABTS⁺• TEAC assay, adaptable for various antioxidants. The workflow involves creating the radical cation, measuring the standard, and analyzing samples [2] [3].

TEAC_Workflow Start Start Assay PrepABTS Prepare ABTS⁺• Stock Solution Start->PrepABTS DiluteABTS Dilute ABTS⁺• to Working Solution (Adjust to Abs ~0.70 at 734 nm) PrepABTS->DiluteABTS PrepTrolux PrepTrolux DiluteABTS->PrepTrolux PrepTrolox Prepare Trolox Standard Solutions MeasureStd Measure Trolox Standard Curve PrepSample Prepare Sample Extract (Pay attention to solvent system) MeasureStd->PrepSample MeasureSample Measure Sample Scavenging PrepSample->MeasureSample Calculate Calculate TEAC Value from Standard Curve MeasureSample->Calculate End End Calculate->End PrepTrolux->MeasureStd

Detailed Experimental Steps
  • ABTS⁺• Stock Solution Generation

    • Chemically generate the radical cation by reacting ABTS with potassium persulfate [3].
    • Incubate the mixture in the dark at room temperature for 12-16 hours to allow for complete radical formation. This stock solution is stable and can be stored protected from light for a few days.
  • Working Solution Preparation & Standard Curve

    • Dilute the ABTS⁺• stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) until its absorbance at 734 nm is approximately 0.70 (±0.02).
    • Prepare a series of Trolox standard solutions in the same solvent that will be used for the samples (e.g., ethanol, methanol, or aqueous-organic mixtures).
    • Mix each Trolox standard with the ABTS⁺• working solution and measure the decrease in absorbance after a fixed time (e.g., 6 minutes). Plot the inhibition percentage vs. Trolox concentration to create a standard curve.
  • Sample Preparation & Analysis (Critical Considerations)

    • Solvent System: The choice of solvent is critical, especially for lipophilic antioxidants like carotenoids. Purely aqueous solvents can cause antioxidant aggregation, altering measured TEAC values. Using auxiliary organic solvents (e.g., acetone, ethanol) in the final reaction mixture is common to maintain solubility [2].
    • Assay Execution: Mix the prepared sample with the ABTS⁺• working solution and measure the absorbance decrease at 734 nm after the same fixed time used for the standard curve.
    • Calculation: Calculate the scavenging percentage of the sample and use the Trolox standard curve to express the activity as Trolox Equivalents (e.g., μmol TE/g sample or μmol TE/μmol compound).

TEAC Assay Troubleshooting Guide

Troubleshooting Problem Common Problem: Unexpectedly Low or Inconsistent TEAC Values CheckSolvent Check Sample Solubility and Solvent System Problem->CheckSolvent CheckStorage Check Storage Conditions of Samples/Reagents Problem->CheckStorage CheckAggregation For Lipophilic Compounds: Investigate Aggregation Problem->CheckAggregation Prob1 Lipophilic compounds may aggregate in aqueous assay medium, reducing apparent antioxidant capacity. CheckSolvent->Prob1 Prob2 Antioxidant degradation due to improper storage (heat, light, oxygen) can lower activity. CheckStorage->Prob2 Prob3 Small, nano-sized assemblies can sometimes show higher activity than monomers or large aggregates. CheckAggregation->Prob3 Action1 Action: Optimize final concentration of organic solvent in the assay mixture to prevent aggregation. Prob1->Action1 Action2 Action: Store samples at -20°C or below. Ensure ABTS⁺• solution is fresh and protected from light. Prob2->Action2 Action3 Action: Systematically vary solvent composition to control aggregate size and type for consistent results. Prob3->Action3

Key Insights for Researchers

  • Interpreting Carotenoid Results: Be aware that the measured TEAC value for carotenoids is not an intrinsic property but is highly dependent on the assay's solvent environment and the resulting physical state (monomer vs. aggregate) of the compound [2].
  • Methodological Limitations: The TEAC assay is one of many in vitro antioxidant tests. No single assay can fully capture the complex antioxidant behavior in biological systems. It is advisable to use multiple assays (e.g., ORAC, FRAP) to build a more comprehensive antioxidant profile [3].

References

troubleshooting TEAC-induced ER stress in models

Author: Smolecule Technical Support Team. Date: February 2026

A Primer on Common ER Stress Inducers

"TEAC" does not correspond to a known, standard chemical for inducing ER stress in laboratory settings. The table below outlines the most commonly used and well-characterized ER stress inducers that your researchers are likely to use instead.

Inducer Mechanism of Action Common Solvents Typical Working Concentrations
Tunicamycin Inhibits N-linked glycosylation, preventing proper protein folding [1] DMSO, NaOH [1] Varies by cell line; use non-toxic doses (e.g., 1-10 µg/mL for 24h in 293T cells) [1]
Thapsigargin Inhibits SERCA pump, disrupting ER calcium homeostasis [2] [1] DMSO, Ethanol [1] Varies by cell line; use non-toxic doses [1]
Brefeldin A Disrupts protein transport from ER to Golgi apparatus [2] [1] DMSO, Methanol [1] Varies by cell line; use non-toxic doses [1]
Dithiothreitol (DTT) A reducing agent that disrupts disulfide bond formation [2] Water, Buffer Often used at 1-5 mM for several hours

To help systematically diagnose problems, the following flowchart can guide users through a logical troubleshooting process.

ERStressTroubleshooting ER Stress Experiment Troubleshooting Start Experiment: No ER Stress Response Detected CellDeath Excessive Cell Death Observed? Start->CellDeath Inducer Check Inducer Preparation and Storage CellDeath->Inducer No Viability Confirm cell viability to establish non-toxic dose [1] CellDeath->Viability Yes Solvent Verify solvent (e.g., DMSO) concentration and controls Inducer->Solvent Viability->Inducer Markers Are downstream markers activated? (e.g., CHOP) Rescue Perform Rescue Experiment with Chemical Chaperone (e.g., 4-PBA, TUDCA) [2] [1] Markers->Rescue No Success ER Stress Pathway Functionally Validated Markers->Success Yes Time Optimize treatment duration (UPR can be multiphasic) [3] Solvent->Time Time->Markers Assay Troubleshoot detection assay/antibodies Rescue->Success

Frequently Asked Questions & Troubleshooting Guides

Here are answers to common specific issues, presented in a Q&A format.

Q: I treated my cells with an ER stress inducer, but I am not seeing the expected upregulation in classic UPR markers (e.g., BiP, CHOP). What could be wrong?

  • A1: Verify Inducer Activity and Specificity.

    • Problem: The inducer may be inactive due to improper storage (e.g., repeated freeze-thaw cycles, storage in aqueous solution without proper pH control) or the use of a sub-threshold concentration.
    • Solution: Prepare a fresh aliquot of the inducer. Run a positive control using a different, well-established inducer from the table above (e.g., if Tunicamycin isn't working, try Thapsigargin) to confirm your system can respond [1].
    • Protocol: Perform a dose-response and time-course experiment. Treat cells with a range of concentrations (e.g., 0.1, 1, 5, 10 µg/mL for Tunicamycin) and harvest samples at multiple time points (e.g., 6h, 12h, 24h) to find the optimal window for UPR marker detection [1].
  • A2: Check Your Detection Methods.

    • Problem: The antibodies for Western blotting may not be specific or sensitive enough. Alternatively, the UPR activation might be transient and missed at a single time point.
    • Solution: Include a known positive control lysate (commercially available or from a published paper) on your blot to confirm antibody specificity. Broaden your analysis to include multiple UPR branches—check for XBP1 splicing (a hallmark of IRE1 activation) [2], phospho-eIF2α (PERK branch) [2], and cleaved ATF6 [2].

Q: My experiment shows high and variable cell death in response to ER stress inducers, confounding my results. How can I manage this?

  • A1: Precisely Define a Non-Toxic Dose.

    • Problem: The concentration used is too high, pushing cells from adaptive UPR into apoptosis.
    • Solution: Before your main experiment, perform a cell viability assay (e.g., MTT, CCK-8) across a wide range of inducer concentrations. The goal is to find the highest concentration that does not cause significant cell death over your treatment period. As shown in the cited research, using "non-toxic doses" is critical for studying UPR without immediate apoptosis [1].
    • Protocol: Seed cells in a 96-well plate. The next day, treat with serially diluted inducer. After 24 hours, add the viability reagent according to the manufacturer's instructions and measure absorbance. Plot the results to determine the IC10 or similar sub-lethal concentration.
  • A2: Use a Chemical Chaperone for Rescue Experiments.

    • Problem: It's unclear if the observed phenotypes are directly due to ER stress or off-target effects.
    • Solution: Co-treat cells with an ER stress-inducing agent and a chemical chaperone like 4-Phenylbutyric acid (4-PBA) or Tauroursodeoxycholic acid (TUDCA). These molecules help protein folding and alleviate ER stress [2] [1].
    • Protocol: Pre-treat cells with 1-2 mM 4-PBA or 100-500 µM TUDCA for 1-2 hours before adding the ER stress inducer. If the phenotype (e.g., cell death, loss of surface receptors) is reversed by the chaperone, it confirms the role of specific ER stress [1].

Q: I am studying a specific transmembrane receptor. During ER stress, its signaling is impaired. What is a potential mechanism and how can I investigate it?

  • A: Investigate Altered Receptor Biogenesis and Trafficking.
    • Problem: ER stress can disrupt the folding, maturation, and transport of transmembrane proteins, preventing them from reaching the cell surface [1].
    • Solution: Compare immature and mature forms of the receptor via Western blot (often visible as size shifts due to glycosylation). Assess cell surface levels using flow cytometry on non-permeabilized live cells [1].
    • Protocol:
      • Western Blot: Lyse cells and perform Western blot for your receptor. Look for a band shift upon treatment with Tunicamycin (which blocks glycosylation) or the appearance of lower molecular weight, immature forms under ER stress conditions [1].
      • Flow Cytometry: Harvest live cells, stain with an antibody against the extracellular domain of your receptor, and analyze by flow cytometry. A rightward shift in the fluorescence histogram indicates surface expression loss under ER stress [1].

To better understand the molecular context of these troubleshooting steps, the following diagram maps the core ER stress signaling pathways.

ERStressPathway Core Mammalian ER Stress Signaling Pathways ERStress ER Stress (Unfolded Protein Accumulation) IRE1 IRE1α ERStress->IRE1 PERK PERK ERStress->PERK ATF6 ATF6 ERStress->ATF6 XBP1s XBP1s IRE1->XBP1s Activates Nuclease eIF2a_P eIF2a_P PERK->eIF2a_P Phosphorylates ATF6f ATF6f ATF6->ATF6f Proteolytic Cleavage Chaperones ER Chaperones (BiP, GRP94) XBP1s->Chaperones Upregulates Gene Expression ATF4 ATF4 eIF2a_P->ATF4 Selective Translation CHOP Pro-apoptotic Proteins ATF4->CHOP Upregulates Gene Expression XBP1 XBP1 ATF6f->XBP1 Upregulates Gene Expression XBP1->XBP1s

References

optimizing TEAC action time in cardiomyocyte studies

Author: Smolecule Technical Support Team. Date: February 2026

Cardiomyocyte Experimental Protocols

The table below summarizes key methodologies from the search results that are relevant to cardiomyocyte functional analysis [1] [2] [3].

Experiment / Technique Description Key Applications & Notes
High-Throughput Functional Screening [2] Automated system (e.g., CytoCypher HTS) measures sarcomere shortening, cell length, and Ca²⁺ transients in isolated cardiomyocytes at a rate of nearly 4 cells per minute. Ideal for concentration-response studies; reduces batch-to-batch variability by enabling data collection from many cells quickly.
Action Potential Morphology Analysis [3] Uses Local Extracellular Action Potential (LEAP) measurement via MEA systems to quantify rise time, duration (APD90), and triangulation without patch clamp. Distinguishes cardiac subtypes (atrial vs. ventricular); useful for drug safety testing and disease modeling.
Single-Cell RNA Sequencing (scRNA-seq) [1] Analyzes cellular heterogeneity and identifies key genes in heart failure progression. Used to identify STAT3 as a crucial gene. Foundational research for identifying novel therapeutic targets, like mediating cardiomyocyte ferroptosis.
In Vitro/In Vivo Therapeutic Testing [1] Evaluates novel nanoparticles (e.g., PN@Col) in cell cultures and mouse models of age-related heart failure. Validates mechanism of action and measures improvements in cardiac function.

Troubleshooting Guide for Common Cardiomyocyte Study Challenges

Many experimental challenges are not specific to a single compound like TEAC. Here is a guide to common issues in cardiomyocyte studies and general approaches to resolution [2].

Problem Area Potential Cause Troubleshooting Steps
High Variability in Data Batch effects from cell isolation; latent cardiomyocyte heterogeneity. Increase sample size per preparation using high-throughput systems [2]. Use statistical models that account for hierarchical clustering of cells from the same heart [2].
Inconsistent Compound Effects Immature or mixed cell phenotypes (e.g., fetal-like hiPSC-CMs); uncontrolled beat rate. Characterize action potential morphology to confirm cell subtype [3]. Control beat rate during experiments for consistent AP morphology quantification [3].
Poor Cell Viability/Function Harsh enzymatic digestion during isolation; prolonged culture leading to de-differentiation. Optimize digestion protocol timing and enzyme concentrations [2]. Minimize time between isolation and experimentation.

Experimental Workflow for Functional Analysis

The diagram below outlines a generalized workflow for conducting a functional assay on isolated cardiomyocytes, which can be adapted for testing compounds like TEAC.

Start Start Experiment A Isolate Cardiomyocytes Start->A B Plate and Culture Cells A->B C Apply Intervention (e.g., TEAC) B->C D Measure Key Parameters C->D E1 Contractility (Sarcomere Shortening) D->E1 E2 Calcium Handling (Ca²⁺ Transients) D->E2 E3 Action Potential (Morphology via LEAP) D->E3 F Analyze and Interpret Data E1->F E2->F E3->F End Draw Conclusions F->End

References

Tetraethylammonium chloride form selection monohydrate vs anhydrous

Author: Smolecule Technical Support Team. Date: February 2026

TEAC Forms: Anhydrous vs. Monohydrate at a Glance

The table below summarizes the key characteristics of each form for direct comparison.

Feature Tetraethylammonium Chloride (Anhydrous) This compound Monohydrate
CAS Number 56-34-8 [1] 68696-18-4 [2]
Chemical Formula C8H20ClN [3] [1] C8H20ClN · H2O (C8H22ClNO) [2]
Molecular Weight 165.70 g/mol [3] [1] 183.72 g/mol [2]
Appearance Colorless, deliquescent crystalline solid [3] Crystalline powder or crystals [1] [4]
Melting Point ~360 °C (Tetrahydrate, decomposes) [3] ~110 °C (For the monohydrate) [2]
Water Content Absent (in pure form) Contains one fixed water molecule [2]
Stability Stable, but hygroscopic (absorbs moisture from air) [3] [1] More stable in weight and composition under normal lab conditions [2]
Key Handling Note Requires rigorous drying and storage in a desiccator to maintain anhydrous state. The stable, preferred form for most general applications where a precise water content is acceptable.

FAQs and Troubleshooting Guide

Q1: Which form should I use for my experiment?
  • Choose the Monohydrate if: Your experiment requires a consistent molecular weight for molar concentration calculations and you are working in aqueous systems or where trace water is not detrimental. It is the preferred form for most general applications, including as a phase-transfer catalyst [5] or a potassium channel blocker in physiological studies [3] [1], due to its superior stability against humidity.
  • Choose the Anhydrous form if: Your reaction is extremely sensitive to water (e.g., in some organic synthesis steps with water-sensitive reagents) or you are using TEAC as a precursor in high-temperature reactions where the water of hydration could cause issues. Be prepared to manage its hygroscopic nature carefully.
Q2: The mass of my anhydrous TEAC seems to change over time. Why?

This is a classic sign of hygroscopic behavior [3] [1]. Anhydrous TEAC readily absorbs water from the atmosphere, increasing its mass and altering its effective purity.

  • Solution:
    • Storage: Always store the anhydrous form in a tightly sealed container, inside a desiccator with a suitable desiccant (e.g., silica gel or P2O5) [3].
    • Handling: Weigh it out quickly and in a low-humidity environment.
    • Alternative: If precise water-free conditions are not critical, switch to the monohydrate form, which is more stable in mass and composition [2].
Q3: Can I convert the monohydrate to the anhydrous form?

Yes, but it requires specific procedures.

  • Laboratory Method: You can dry the monohydrate over phosphorus pentoxide (P2O5) under vacuum for several days to remove the water of crystallization [3] [2]. Simply heating is not sufficient and may lead to decomposition.
Q4: My TEAC solution is causing unexpected irritation. What should I do?

Both forms can be irritating.

  • Hazard Statements: The material is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [2] [4].
  • Safety Protocol: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (type N95 is recommended) [4]. Handle the solid material in a fume hood to avoid inhaling dust.

The following flowchart can help you visualize the decision-making process for selecting the appropriate form of TEAC for your experiment.

start Selecting TEAC Form q1 Is your reaction/synthesis highly sensitive to water? start->q1 q2 Is consistent molecular weight for molarity critical? q1->q2 No q3 Can you store the chemical in a tightly controlled, dry environment (desiccator)? q1->q3 Yes ans2 Recommended: MONOHYDRATE Form Justification: - Stable, defined composition. - Preferred for most general applications. q2->ans2 Yes q2->ans2 No ans1 Recommended: ANHYDROUS Form Justification: - Avoids introducing water. - Requires careful handling. q3->ans1 Yes q3->ans2 No warn Handling Required: Hygroscopic - Store in desiccator. Weigh quickly. ans1->warn ans3 Recommended: MONOHYDRATE Form Justification: - Stable against humidity. - Ensures weighing consistency.

References

Tetraethylammonium chloride vs tetramethylammonium chloride effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Guide: TEA Chloride vs. TMA Chloride

The table below summarizes the core properties and effects of these two compounds to help you select the appropriate reagent.

Feature Tetraethylammonium (TEA) Chloride Tetramethylammonium (TMA) Chloride
Primary Pharmacological Action Potassium (K+) channel blocker [1] Cholinomimetic; mimics acetylcholine [2]
Key Observed Physiological Effects Prolongs action potential duration; blocks K+ current in nerve fibers [1]. Stimulates, then blocks neurotransmission in ganglia; acts on muscarinic receptors; causes fasciculations then paralysis in skeletal muscle [2].
Ionic Conductance Blockade Decreases K+ conductance [3] Not typically associated with specific ionic conductance blockade [3].
Effect on Cochlear Potentials Depresses endocochlear potential and cochlear microphonics [3] Information not specified in search results
Typical Research Applications Studying K+ channels and action potential repolarization [1]; isolating Ca2+ channel activity [1] Studying nicotinic and muscarinic acetylcholine receptors [2]
Toxicity (Acute, Rodent) Information not specified in search results LD₅₀ (mouse, i.p.): 25 mg/kg (as chloride salt) [2]
Solubility Soluble in water, ethanol, chloroform, acetone [1] Soluble in water and methanol [4]

Experimental Protocols & Mechanisms

For your experimental work, here are the key methodologies and visual mechanisms cited in the research.

Detailed Experimental Context
  • Protocol for Isolating Ca²⁺ Channel Activity This protocol from the search results describes how TEA-Cl is used to isolate voltage-gated calcium channels for electrophysiological study [1].

    • Key Steps:
      • Use whole-cell or intracellular recording configurations.
      • Block Voltage-Gated Na⁺ Channels: Add tetrodotoxin (TTX) to the extracellular solution.
      • Block Voltage-Gated K⁺ Channels: Add tetraethylammonium chloride (TEA) to the extracellular solution and replace K⁺ ions with Cs⁺ in the intrapipette solution.
    • Rationale: This combination of pharmacological agents and ionic substitution suppresses the major currents (Na⁺ and K⁺) that obscure the measurement of Ca²⁺ currents [1].
  • Protocol for Studying K⁺ Channel Effects The foundational effect of TEA on action potentials is observed by directly applying it to nerve fibers, such as the squid giant axon [1].

    • Observation: Application of TEA drastically prolongs the action potential duration without changing the resting membrane potential, resulting in an initial peak followed by a prolonged plateau phase [1].
Mechanisms of Action

The diagrams below illustrate the core mechanisms and experimental workflows for these compounds.

G TEA TEA Chloride Application K_Channel Voltage-Gated K⁺ Channel TEA->K_Channel Binds to Block Block of K⁺ Efflux K_Channel->Block Results in AP Prolonged Action Potential Block->AP Causes

Diagram 1: TEA Chloride's mechanism of action as a potassium channel blocker, leading to a prolonged action potential [1].

G TMA TMA Chloride Application nAChR Nicotinic ACh Receptors TMA->nAChR Stimulates mAChR Muscarinic ACh Receptors TMA->mAChR Stimulates Stimulate Stimulation of Ganglia & Muscles nAChR->Stimulate Initial Phase Block Blockade & Paralysis nAChR->Block Later Phase mAChR->Stimulate

Diagram 2: TMA Chloride's dual-phase cholinomimetic effect, showing initial stimulation followed by blockade [2].

Key Selection Guide

  • For potassium channel research, Tetraethylammonium (TEA) Chloride is the standard tool for blocking K+ currents and studying action potential repolarization.
  • For acetylcholine receptor research, Tetramethylammonium (TMA) Chloride is more appropriate as a direct receptor agonist.
  • In toxicology, note that TMA is a naturally occurring toxin with a specific mechanism, while TEA's toxicity is related to its disruption of electrical signaling.

References

TEAC vs TEA-Cl in hybridization efficiency

Author: Smolecule Technical Support Team. Date: February 2026

The TEACL Method in DNA-DNA Hybridization

The TEA-Cl (Tetraethylammonium chloride) method is a specific technique in DNA-DNA hybridization used primarily for evolutionary studies. Its key function is to minimize the influence of base composition on hybridization stability, allowing researchers to measure the actual sequence similarity between DNA samples [1].

Technical studies have demonstrated that when performed correctly, this method is a powerful tool with robust analytical outcomes. The supporting data indicates [1]:

  • The error of ΔTm measurement does not significantly increase with evolutionary distance up to at least 10°C.
  • The technique has the resolving power to correctly place at least five taxa in a phylogeny with a maximum ΔTm of 2.5°C.
  • Data sets generated by this method are robust, yielding consistent phylogenetic trees across different analytical algorithms.

Technical Protocols and Performance Data

The table below summarizes the key technical aspects and reported performance of the TEA-Cl method based on available information.

Aspect Description & Application
Primary Function Normalizes the effect of GC content on DNA duplex stability during thermal denaturation studies [1].
Key Reagent This compound (TEA-Cl) [1] [2].

| Key Performance Metrics | - Accuracy: Legitimate and accurate size correction for tracer length [1].

  • Error Distribution: ΔTm error follows a normal distribution, supporting the use of parametric statistics [1].
  • Phylogenetic Robustness: Data sets yield identical trees with nearly identical branch lengths across various analytical algorithms [1]. | | Comparison to Other Platforms | While solid-phase SNP chips (e.g., Affymetrix, Illumina) are used for nucleic acid hybridization, they are noted for high development costs and lack of flexibility. In-solution or liquid-phase capture methods (conceptually similar to TEA-Cl's approach) are recognized for being more flexible and cost-effective [3]. |

Experimental Protocol Overview

While the search results do not provide a full step-by-step protocol for a TEA-Cl hybridization experiment, they do reveal key components and conditions used in related molecular hybridization techniques.

The table below lists some reagents and conditions that are often part of sophisticated hybridization buffer formulations, which may be used in conjunction with or be analogous to aspects of the TEA-Cl method [2].

Component Category Example Reagents
Salts & Buffers Tris, EDTA, HEPES, BES, Sodium Phosphate, SDS
Denaturants & Solvents Formamide, Dimethylsulfoxide (DMSO), Betaine, Glycerol, Urea, Glycine
Blocking Agents Bovine Serum Albumin (BSA), CTAB (Cetrimonium bromide)
Other Additives Tween 20, Polysorbate, Dextran Sulfate, Polyethylene Glycol (PEG)

A generic workflow for a hybridization capture experiment using a liquid-phase method (like the TEA-Cl method) can be visualized as follows:

DNA Extraction & Fragmentation DNA Extraction & Fragmentation Adapter Ligation Adapter Ligation DNA Extraction & Fragmentation->Adapter Ligation Hybridization with Probes/Buffer Hybridization with Probes/Buffer Adapter Ligation->Hybridization with Probes/Buffer Washing to Remove Non-Specific Binding Washing to Remove Non-Specific Binding Hybridization with Probes/Buffer->Washing to Remove Non-Specific Binding Elution of Target DNA Elution of Target DNA Washing to Remove Non-Specific Binding->Elution of Target DNA PCR Amplification & Sequencing PCR Amplification & Sequencing Elution of Target DNA->PCR Amplification & Sequencing TEA-Cl Buffer TEA-Cl Buffer TEA-Cl Buffer->Hybridization with Probes/Buffer Adds to Biotinylated Probes Biotinylated Probes Biotinylated Probes->Hybridization with Probes/Buffer Adds to

Key Insights for Researchers

  • Focus on Sequence Divergence: The primary value of the TEA-Cl method lies in its ability to neutralize the confounding effects of base composition, thereby providing a clearer measurement of true sequence divergence (ΔTm) for phylogenetic construction [1].
  • Robustness of Data: Evidence suggests that distance data generated through this method is highly reliable, producing consistent phylogenetic trees regardless of the tree-building algorithm used [1].
  • Liquid-Phase Advantage: The broader principle of performing hybridization in a liquid phase (as with TEA-Cl) is recognized in modern genetics as a flexible and cost-effective strategy compared to solid-phase arrays, facilitating applications like genotyping and target sequencing [3].

References

validating TEAC concentration in analytical method transfer

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the TEAC Assay

The TEAC assay is a direct method used to determine the Total Antioxidant Capacity (TAC) of a sample by measuring its ability to scavenge radicals compared to a Trolox standard [1].

  • Basic Principle: The assay measures a sample's ability to inhibit the oxidation of a substance, typically the ABTS•+ radical cation [1] [2]. The extent of inhibition is compared to that of Trolox, a water-soluble vitamin E analog, and results are expressed as Trolox equivalents [2].
  • Key Assay Components: The main elements of the TEAC assay are [1]:
    • A molecular probe: ABTS, with measurement at 734 nm.
    • A radical initiator: Often ABTS•+.
    • An antioxidant: The sample being tested.
  • Comparison with Other TAC Methods: The table below contrasts TEAC with other common antioxidant capacity assays.
Assay Name Probe Used Measurement Type & Wavelength Mechanism Endpoint
TEAC ABTS Absorbance (734 nm) Indirect Lag-phase [1]
ORAC ABAP Fluorescence (λex 495 nm) Direct Fixed time [1]
FRAP Fe-TPTZ Absorbance (593 nm) Indirect Varies [1]
CUPRAC Neocuproine Absorbance (450 nm) Indirect Time [1]
TRAP R-PE Fluorescence (λex 495 nm) Direct Lag-phase [1]

The Analytical Method Transfer (AMT) Process

Transferring and validating an analytical method like TEAC in a new laboratory follows a structured process to ensure it performs reliably. The general workflow, based on USP <1224> and other guidelines, can be summarized as follows [3] [4]:

Analytical Method Transfer Workflow start Method Transfer Initiated plan 1. Planning & Protocol Prep - Define scope & responsibilities - Create protocol with acceptance criteria - QA approval start->plan test 2. Sample Selection & Testing - Both labs analyze identical samples - Perform parallel testing plan->test analyze 3. Data Comparison & Analysis - Statistically compare results from both labs - Evaluate accuracy, precision, robustness test->analyze report 4. Documentation & Reporting - Compile all data in transfer report - Note deviations and corrective actions - QA approves final report analyze->report complete Method Transfer Complete report->complete

Validation Parameters and Acceptance Criteria

For a quantitative method like TEAC, specific analytical performance characteristics must be evaluated during the transfer. The ICH Q2(R2) guideline outlines the core validation parameters [5]. While your specific protocol must define exact criteria, the table below offers an example of acceptance criteria for an assay based on analyte concentration, which can be adapted for TEAC validation [6].

Table: Example Acceptance Criteria for Assay Transfer (e.g., HPLC/UV) [6]

Parameter Analyte Concentration 10-100% Analyte Concentration 1-10% Analyte Concentration <1%
System Suitability Complies with STP* Complies with STP* Complies with STP*
Repeatability (RSD, n=6) NMT 2.0% NMT 3.0% NMT 5.0%
Intermediate Precision (Overall RSD, n=12) NMT 2.0% NMT 3.0% NMT 5.0%
Difference between Labs NMT 2.0% NMT 5.0% NMT 15.0%

*STP: Standard Testing Procedure. NMT: Not More Than.

Recommendations for Your Guide

To create a comprehensive and authoritative comparison guide, I suggest you:

  • Detail the TEAC Protocol: Provide a step-by-step experimental methodology, including specific reagent concentrations, incubation times, temperature, and the formula for calculating Trolox equivalents.
  • Clarify the Scope: Explicitly state what you are comparing. Are you comparing the TEAC method against other TAC assays (like ORAC or FRAP), or are you focusing on comparing the performance of the TEAC assay itself across different laboratories/instruments during a transfer?
  • Reference Authoritative Guidelines: Ground your experimental data and acceptance criteria in established regulatory guidelines, primarily ICH Q2(R2) for analytical procedure validation and USP General Chapter <1224> for the transfer of analytical procedures [3] [5].

References

Tetraethylammonium chloride comparative toxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Properties & Toxicity of Tetraethylammonium Chloride

The table below summarizes fundamental information about TEAC, primarily based on pharmacological and older toxicological studies.

Aspect Description and Quantitative Data

| Chemical Profile | IUPAC Name: N,N,N-Triethylethanaminium chloride [1] Formula: [N(CH₂CH₃)₄]+Cl⁻ or [NEt₄]Cl [1] Molar Mass: 165.71 g·mol⁻¹ [1] Appearance: Colorless, deliquescent crystalline solid [1] | | Primary Biological Use | Source of tetraethylammonium (TEA) ions for blocking voltage-gated potassium (K⁺) channels in physiological and pharmacological research [1]. It also has historical use as a ganglionic blocking agent [1]. | | Acute Toxicity (Animal Data) | Mouse, intraperitoneal (i.p.): LD₅₀ = 65 mg/kg [1] Mouse, oral (p.o.): LD₅₀ = 900 mg/kg [1] | | Comparative Antidote Study | One study directly compared TEAC with atropine as an antidote for acute poisoning by several carbamate insecticides in rats. The study concluded that TEAC was not more effective than atropine in any of the tested cases [2]. |

Experimental Context and Protocols

The value of TEAC in research lies in its specific action as a potassium channel blocker. Here are examples of how it is used in experimental protocols.

  • Electrophysiology Solutions: In whole-cell voltage-clamp experiments to record calcium or barium currents, TEAC is included in the extracellular solution to block potassium currents that would otherwise interfere with measurements. A typical formulation includes 160 mM this compound, 5 mM CaCl₂, 1 mM MgCl₂, and 10 mM HEPES, with pH adjusted to 7.4 [3].
  • Neuron Studies: For experiments on dorsal root ganglion (DRG) neurons, an external solution might contain 10 mM this compound (TEA-Cl) along with tetrodotoxin (TTX) to block voltage-dependent sodium channels, allowing for the isolation of specific ionic currents [3].

Mechanism of Action and Workflow

The following diagram illustrates the core mechanism of TEAC and a general experimental workflow for its use in channel blocking studies, based on the described protocols.

cluster_mechanism Mechanism of Action: Potassium Channel Blockade cluster_workflow General Experimental Workflow A TEA+ Ion B Voltage-Gated K+ Channel A->B Binds to D Blocked Channel No K+ Efflux A->D Results in C K+ Efflux B->C Open State Allows Start 1. Prepare Experimental Solutions Step2 2. Add TEAC to Extracellular Buffer (e.g., 10-160 mM) Start->Step2 Step3 3. Establish Baseline Measurement (e.g., Ionic Current) Step2->Step3 Step4 4. Apply TEAC-Containing Solution Step3->Step4 Step5 5. Record & Analyze Response (Reduction in K+ current) Step4->Step5

Research Implications and Modern Context

While TEAC remains a fundamental research tool, its standalone clinical and toxicological relevance has diminished. The search results highlight a significant shift in toxicology toward modern approaches.

  • Shift in Toxicological Testing: Regulatory toxicology is increasingly moving toward New Approach Methodologies (NAMs) that reduce reliance on animal testing. These frameworks use in silico predictions, in vitro bioactivity assays, and toxicokinetic modeling to classify chemicals for repeat dose toxicity [4].
  • Comparative Nanoparticle Toxicology: For a modern perspective on comparative toxicity, recent studies often focus on engineered nanomaterials. One 2025 study compared the toxicity and biodistribution of functionalized nanodiamonds, gold nanoparticles, and quantum dot nanocarbons, finding that unconjugated nanodiamonds had a more favorable tolerability profile [5]. This illustrates the kind of comparative data generated for contemporary materials.

References

TEAC system suitability criteria validation

Author: Smolecule Technical Support Team. Date: February 2026

What is System Suitability Testing (SST)?

System Suitability Testing (SST) is a critical quality control check used to verify that the analytical system (instrument, reagents, and operator) is performing adequately for its intended purpose at the time of analysis [1]. It is a method-specific test, run alongside your samples, with pre-defined acceptance criteria [1] [2].

It is crucial not to confuse SST with Analytical Instrument Qualification (AIQ). AIQ ensures the instrument itself is qualified and operates correctly across defined ranges, while SST confirms that a validated method works as expected on that instrument on a given day [1].

Key SST Criteria and Acceptance Guidelines

The following table summarizes common SST parameters, particularly for chromatographic methods, which are often cited from pharmacopoeias like the USP [1] [3].

SST Parameter Description Typical Acceptance Criteria (Examples)
Precision/Repeatability Measures the consistency of multiple injections of a standard [1]. USP: RSD of ≤2.0% for 5 replicates [1].
Resolution (Rs) Measures how well two adjacent peaks are separated [1]. Sufficient to ensure quantitation accuracy; specific value depends on the method.
Tailing Factor (Tf) Measures peak symmetry; asymmetry can affect integration accuracy [1]. Typically ≤2.0.
Capacity Factor (k') Indicates the retention of the analyte of interest [1]. Ensures the peak is well-retained and free from the void volume.
Signal-to-Noise Ratio (S/N) Assesses the sensitivity of the method, crucial for impurity detection [3]. A minimum value is set to confirm detection capability.

The workflow below illustrates the role of SST within the analytical method lifecycle, from development to routine use.

Start Method Development & Validation A Establish SST Criteria (Based on validation data) Start->A B Routine Analysis A->B C Perform SST B->C D SST Criteria Met? C->D E Proceed with Sample Analysis D->E Yes F Investigate & Discard Run Do not report sample results D->F No

Establishing and Validating Your SST Criteria

SST criteria should be established during method development and confirmed during validation [1] [3]. Here are key considerations:

  • Material for SST: Use a high-purity, qualified reference standard that is not from the same batch as your test samples [1].
  • Setting Acceptance Limits: Limits should be based on representative data from the method validation study. Statistical tools like tolerance intervals (for smaller sample sizes, e.g., n<30) or K-sigma (for n≥30) are recommended for setting statistically rigorous and defensible limits [3].
  • Documentation and Trending: Any failure to meet SST or sample suitability criteria should be investigated per the lab's quality system. Trending these failures is essential for ongoing method performance monitoring [2].

Sample Suitability: A Related Critical Concept

Beyond SST, you must also consider Sample Suitability. While SST uses a standard to check the system, sample suitability ensures the test sample itself produces a reliable and acceptable response [2]. For bioassays, this can include criteria for:

  • Parallelism: Demonstrating that the dose-response curves of the test sample and reference standard are parallel [3].
  • Linearity: Assessing the linearity of the dose-response [3].
  • Signal Control: Ensuring a clear signal-to-noise ratio from the reference standard [3].

References

comparing TEAC effects across species C. elegans to mice

Author: Smolecule Technical Support Team. Date: February 2026

Tetraethylammonium Chloride: A Cross-Species Comparison

The following table summarizes the experimental data for this compound from a study that moved from a C. elegans screen to validation in mice [1].

Aspect Caenorhabditis elegans (C. elegans) Mouse Model
Biological Effect Alleviated isoflurane-induced neurotoxicity. Reduced isoflurane-induced apoptosis (cell death) in the brain.

| Key Findings | - Reduced isoflurane-induced endoplasmic reticulum (ER) stress by 90-95%.

  • Alleviated isoflurane-induced defect in chemotaxis (movement towards chemicals) by 23%. | - Reduced caspase-3 staining (a marker for apoptosis) by 54% in the anterior cortical region.
  • Reduced caspase-3 staining by 46% in the hippocampal regions. | | Quantitative Data | - ER stress reduction: P<0.001 vs. control.
  • Chemotaxis improvement: P<0.001 vs. control. | - Cortical region: P=0.007 vs. control.
  • Hippocampal region: P=0.002 vs. control. | | Implication | Suggests a protective effect against developmental anaesthetic neurotoxicity in an invertebrate model. | Indicates a significant neuroprotective effect in a mammalian brain, raising its potential therapeutic value. |

Understanding the TEAC Assay

In many contexts, "TEAC" refers to the Trolox Equivalent Antioxidant Capacity assay. It is a common in vitro method to measure the antioxidant strength of compounds by comparing them to the standard, Trolox [2].

  • Purpose: To quantify the ability of a substance to scavenge the ABTS radical cation.
  • Typical Use: This is a chemical method performed in a test tube, not in live animals. It provides a quick, initial measure of antioxidant potential before moving to more complex biological models [2].
  • Application in Research: A study on Caffeic Acid Phenethylester (CAPE) first used the TEAC assay to confirm its direct antioxidant activity in a cell-free system and then used C. elegans to show that its lifespan-extending effect was due to activation of the DAF-16 signaling pathway, not just its direct antioxidant property [2]. This highlights the difference between a simple chemical assay (TEAC) and a complex biological effect in a living organism.

Experimental Protocols from the Cited Research

The cross-species study on this compound used the following key methodologies:

1. C. elegans Screening Protocol [1]

  • Strain Used: Transgenic strain with GFP reporter for ER stress (hsp-4::GFP) and RFP constitutively expressed in neurons.
  • Synchronization: Eggs were harvested and hatched; L1 larval stage worms (4-8 hours post-hatching) were used as this is the developmental stage susceptible to isoflurane-induced neurotoxicity.
  • Exposure & Assay: Synchronized L1 larvae were exposed to compounds from a library (LOPAC1280) and 8 vol% isoflurane in 96-well plates for 4 hours.
  • Endpoint Measurement: After a recovery period, worms were fixed. The ER stress response was quantified by measuring the ratio of GFP (induced by stress) to RFP (constitutive control) fluorescence.
  • Behavioral Test: Compounds that reduced ER stress were further tested for their ability to reduce an isoflurane-induced defect in chemotaxis behavior in adult worms.

2. Mouse Validation Protocol [1]

  • Subjects: P7 mouse pups (postnatal day 7).
  • Experimental Groups: Pups were treated with this compound or a control before anaesthetic exposure.
  • Anaesthetic Exposure: Pups were exposed to isoflurane.
  • Endpoint Measurement: Apoptosis (programmed cell death) was assessed by measuring activated caspase-3 staining in brain sections. The staining was quantified in specific brain regions like the anterior cortex and hippocampus.

Visualizing the Cross-Species Drug Discovery Workflow

The research that identified this compound followed a streamlined pathway from invertebrate screening to mammalian validation. The following diagram illustrates this process:

Start Drug Discovery Pipeline A High-Throughput Screen in C. elegans • Expose L1 larvae to compound library & isoflurane • Measure ER stress (GFP reporter) and chemotaxis Start->A B Hit Identification Compounds that reduce ER stress and improve chemotaxis A->B C Validation in Mammals • Administer hit compound to P7 mouse pups • Expose to isoflurane • Measure caspase-3 activation in brain B->C D Cross-Species Hit Compound effective in both C. elegans and mice C->D

Key Insights for Your Guide

  • Clarify the Terminology: It is crucial to distinguish between the chemical assay (TEAC - Trolox Equivalent Antioxidant Capacity) and specific bioactive compounds like This compound. They represent fundamentally different things in pharmacological research.
  • Leverage Conserved Pathways: The value of using C. elegans as an initial model lies in its conserved biological pathways with mammals, such as the insulin/IGF-1 signaling pathway, which is involved in lifespan regulation and stress response [3] [2]. Findings in worms can powerfully inform subsequent mammalian studies.
  • Acknowledge Limitations: While C. elegans is a powerful tool for screening, it has limitations. Its simple anatomy lacks many mammalian organs (e.g., lungs, liver, complex brain), which means final validation in mammalian models like mice is essential [4].

References

Tetraethylammonium chloride alternative compounds for ion channel research

Author: Smolecule Technical Support Team. Date: February 2026

A Comparison of TEA and Its Alternatives

The table below summarizes several TEA analog compounds and other small molecules used in ion channel research, highlighting their mechanisms and experimental applications.

Compound Name Primary Target(s) Key Mechanism of Action Reported Potency/Effect Key Experimental Context
Tetraethylammonium (TEA) Broad-spectrum K⁺ channels (e.g., Kv) [1] Pore blocker; binds to a site adjacent to the selectivity filter, physically obstructing K⁺ flow [1]. Millimolar range (weak) [2] A classical, non-selective potassium channel blocker used as a reference standard [1].
Tetrapentylammonium (TPeA) K⁺ channels, HVA Ca²⁺ currents, Na⁺ currents [2] Potent K⁺ channel blocker; also inhibits other currents at higher concentrations [2]. ~1000x more potent than TEA in cortical neurons (effective at 0.1-1.0 μM) [2] Attenuates staurosporine-induced neuronal apoptosis at low micromolar concentrations [2].
Tetraheptylammonium (THA) K⁺ channels, HVA Ca²⁺ currents, Na⁺ currents [2] Analogous to TPeA; potent blocker of multiple ion currents [2]. ~1000x more potent than TEA in cortical neurons (effective at 0.1-1.0 μM) [2] Similar anti-apoptotic effects as TPeA in cultured cortical neurons [2].
RY785 Kv2 subfamily potassium channels [1] Electroneutral inhibitor; binds off-axis in the pore, stabilizing a semi-open state and affecting voltage sensor deactivation [1]. High potency and specificity for Kv2.1 [1] Studied via molecular dynamics simulations; represents a modern, selective inhibitor design [1].
PAP-1 Kv1.3 potassium channel [3] Preferentially binds to the channel's slow C-type inactivated state [3]. Selective over other Kv1.x and cardiac channels [3] A small-molecule inhibitor developed for autoimmune disease research due to its effect on T-cells [3].
Clofazimine Kv1.3 potassium channel [3] Dual-mode, use-dependent and state-dependent blocker [3]. Known as an anti-leprosy drug; repurposed as a Kv1.3 blocker [3] Investigated for its immunomodulatory effects via Kv1.3 inhibition [3].
Margatoxin Kv1.3 potassium channel [3] Scorpion short-chain peptide toxin; high-affinity pore blocker [3]. Used as a positive control in patch-clamp assays [3] A potent natural toxin used as a standard in validating new Kv1.3 inhibitors [3].

Guide to Key Experimental Protocols

The methodologies from the cited studies provide a framework for evaluating ion channel blockers. The workflow for a typical study integrating several of these techniques can be visualized as follows:

G cluster_cell_prep Cell Preparation cluster_functional_assay Functional Assay & Analysis Start Study Conception CellLine Use Cell Lines (e.g., CHO, DAOY, D283) Start->CellLine PrimaryCulture Establish Primary Cell Cultures Start->PrimaryCulture PatchClamp Patch-Clamp Electrophysiology CellLine->PatchClamp CalciumImg Calcium Imaging (e.g., Fluo-4) CellLine->CalciumImg Transfection Transfect with target ion channel (if needed) PrimaryCulture->Transfection For recombinant channels PrimaryCulture->CalciumImg Transfection->PatchClamp DataAnalysis Data Analysis PatchClamp->DataAnalysis Viability Cell Viability/Cytotoxicity Assay CalciumImg->Viability Link signaling to cell survival Viability->DataAnalysis

Cell Culture and Preparation
  • Cell Lines: Common models include CHO cells for expressing recombinant ion channels (e.g., ASIC1a, Kv2.1) and DAOY or D283 medulloblastoma cells for cancer-related channel studies [4] [5].
  • Primary Cultures: Neurons can be isolated from rodent brain slices (e.g., hippocampal interneurons) via vibrodissociation. Primary cell cultures can also be established from human tumor tissue resected during surgery [4] [5].
  • Transfection: Plasmids encoding the ion channel of interest and a fluorescent marker (e.g., GFP) are transfected into cells using reagents like Lipofectamine 2000 for heterologous expression [5].
Patch-Clamp Electrophysiology

This is the gold-standard technique for directly studying ion channel function and pharmacology [5].

  • Configuration: The whole-cell configuration is typically used to record macroscopic currents from the entire cell [5].
  • Solutions: The external (bath) solution is tailored to isolate the current of interest. For example, to study K⁺ currents, Tetrodotoxin (TTX) and Cd²⁺ may be added to block Na⁺ and Ca²⁺ channels, respectively. The internal (pipette) solution often uses Cs⁺ to block endogenous K⁺ currents [5].
  • Protocol: The cell is held at a set potential (e.g., -80 mV). Channel activity is evoked by step depolarizations or application of a ligand (e.g., pH drop for ASICs). Drugs are applied via a perfusion system before and during the stimulus to assess their effect on current amplitude, kinetics, and voltage-dependence [2] [5].
Calcium Imaging

This method is used as a functional readout when channel activity (e.g., Ca²⁺-permeable channels) is linked to cellular signaling or survival [4].

  • Dye Loading: Cells are loaded with a fluorescent Ca²⁺ indicator like Fluo-4 [4].
  • Signal Recording: A fluorescence microscope or plate reader is used to monitor changes in fluorescence intensity, which correspond to changes in intracellular Ca²⁺ levels ([Ca²⁺]ᵢ) [4].
  • Drug Application: The effect of channel blockers on spontaneous or evoked Ca²⁺ signals is measured. A reduction in signal indicates successful channel inhibition [4].
Cell Viability and Cytotoxicity Assays

These assays determine the functional consequences of channel blockade on cell survival, particularly in cancer research [4].

  • Staining: A LIVE/DEAD viability/cytotoxicity kit is commonly used. It contains Calcein-AM (stains live cells green) and ethidium homodimer-1 (EthD-1, stains dead cells red) [4].
  • Quantification: After drug treatment, cells are incubated with the dyes. Fluorescence is measured with a microplate reader, and results are expressed as a percentage of viability compared to vehicle-treated control cells [4].

Mechanisms of Action in Pathways

The different inhibitors compared here work through distinct molecular mechanisms. The following diagram illustrates how classic pore blockers like TEA differ from allosteric or gating modifiers like RY785.

References

×

Physical Description

Liquid
Deliquescent solid; [Merck Index] Colorless or light yellow hygroscopic crystals; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

165.1284273 Da

Monoisotopic Mass

165.1284273 Da

Heavy Atom Count

10

LogP

-3.15 (LogP)

Appearance

white to light yellow solid.

UNII

8B82Z83XNN

Related CAS

66-40-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (34.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Potassium Channel Blockers

Vapor Pressure

0.00000308 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

56-34-8

Wikipedia

Tetraethylammonium_chloride

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Ethanaminium, N,N,N-triethyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023
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